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  • Product: 2-Amino-4-oxobutanoic acid
  • CAS: 498-20-4

Core Science & Biosynthesis

Foundational

what is the structure of 2-Amino-4-oxobutanoic acid

An In-depth Technical Guide to 2-Amino-4-oxobutanoic Acid: Structure, Properties, and Biological Significance Introduction and Nomenclature 2-Amino-4-oxobutanoic acid, a bifunctional amino acid derivative, holds a positi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Amino-4-oxobutanoic Acid: Structure, Properties, and Biological Significance

Introduction and Nomenclature

2-Amino-4-oxobutanoic acid, a bifunctional amino acid derivative, holds a position of considerable importance at the crossroads of primary metabolism. More commonly known in its biologically active L-enantiomeric form as L-aspartate-β-semialdehyde, this molecule is not a proteinogenic amino acid but rather a critical intermediate in the aspartate metabolic pathway.[1] This pathway is essential for the de novo biosynthesis of several key amino acids, including lysine, methionine, and threonine, in bacteria, archaea, fungi, and plants. Its unique structure, featuring both an amino acid moiety and a reactive aldehyde group, makes it a pivotal branch-point metabolite and a subject of interest for researchers in biochemistry, microbiology, and drug development.

This guide provides a comprehensive technical overview of the structure, properties, biological role, and analytical characterization of 2-Amino-4-oxobutanoic acid.

Identifier Type Value
IUPAC Name 2-amino-4-oxobutanoic acid[2]
Common Synonyms Aspartic semialdehyde, Aspartate-semialdehyde, Aspartic β-semialdehyde[1][2]
Molecular Formula C₄H₇NO₃[2][3][4][5]
CAS Number 15106-57-7 (racemic); 2338-03-6 ((S)-enantiomer)[4][5][6]
PubChem CID 829[2]
Molecular Weight 117.10 g/mol [2][3][4][5]

Molecular Structure and Physicochemical Properties

Structural Analysis

The structure of 2-Amino-4-oxobutanoic acid is based on a four-carbon butanoic acid backbone. Its chemical identity and reactivity are dictated by three key functional groups:

  • α-Amino Group (-NH₂): Located at the C2 position, this group is characteristic of alpha-amino acids.

  • α-Carboxylic Acid Group (-COOH): Also at the C2 position, this group confers acidic properties.

  • γ-Aldehyde Group (-CHO): The "4-oxo" designation indicates a carbonyl group at the C4 position, which, being at the terminus of the chain, is an aldehyde. This is the most reactive site for many of the subsequent biosynthetic transformations.

A critical structural feature is the stereocenter at the α-carbon (C2). This chirality gives rise to two enantiomers: (S)-2-Amino-4-oxobutanoic acid (the L-form) and (R)-2-Amino-4-oxobutanoic acid (the D-form). The (S)-enantiomer, L-aspartate-β-semialdehyde, is the naturally occurring and biologically active isomer.[5][6][7] The presence of both an acidic carboxyl group and a basic amino group allows the molecule to exist as a zwitterion at physiological pH.[3]

Caption: 2D structure of (S)-2-Amino-4-oxobutanoic acid.

Physicochemical Data

The physicochemical properties of 2-Amino-4-oxobutanoic acid are essential for understanding its behavior in biological systems and for developing analytical methods.

Property Value
Molecular Weight 117.104 g/mol [4]
XLogP3 -3.9[2][4]
Hydrogen Bond Donor Count 2[4][5]
Hydrogen Bond Acceptor Count 4[4][5]
Rotatable Bond Count 3[4]
Polar Surface Area (PSA) 80.39 Ų[4]
pKa (Predicted) 2.43 ± 0.10[4]
Boiling Point (Predicted) 291.9 °C at 760 mmHg[4]
Density (Predicted) 1.293 g/cm³[4]

Biological Significance and Metabolic Role

The Aspartate Pathway Branch Point

The primary significance of (S)-2-Amino-4-oxobutanoic acid lies in its role as a central branch-point intermediate in the aspartate metabolic pathway. This pathway begins with the phosphorylation of L-aspartate to form L-aspartyl-β-phosphate, which is then reduced by the enzyme aspartate-semialdehyde dehydrogenase to yield L-aspartate-β-semialdehyde.

Once formed, it serves as the substrate for two distinct enzymatic routes:

  • Dihydropicolinate Synthase (DHDPS): In the canonical lysine biosynthesis pathway, DHDPS catalyzes the condensation of L-aspartate-β-semialdehyde with pyruvate to begin the synthesis of diaminopimelate (DAP) and ultimately L-lysine.

  • Homoserine Dehydrogenase (HSD): This enzyme catalyzes the NADPH-dependent reduction of the aldehyde group to a primary alcohol, forming L-homoserine. L-homoserine is the precursor for the biosynthesis of L-threonine, L-isoleucine, and L-methionine.

The regulation of these competing enzymes is a critical control mechanism for cellular homeostasis, making the enzymes and the substrate itself attractive targets for antimicrobial drug development, as this pathway is absent in humans.

cluster_main Aspartate Pathway cluster_lysine Lysine Biosynthesis cluster_homoserine Threonine/Methionine Biosynthesis Asp L-Aspartate ASA L-Aspartate-β-semialdehyde (2-Amino-4-oxobutanoic acid) Asp->ASA Aspartate-semialdehyde dehydrogenase Lys L-Lysine ASA->Lys Dihydropicolinate synthase Homoserine L-Homoserine ASA->Homoserine Homoserine dehydrogenase Thr_Met L-Threonine L-Methionine Homoserine->Thr_Met

Caption: Metabolic fate of L-Aspartate-β-semialdehyde.

Synthesis and Chemical Reactivity

Synthetic Approaches

While biosynthetically derived from L-aspartate, chemical synthesis of 2-Amino-4-oxobutanoic acid and its derivatives is crucial for research purposes. Common strategies often involve the controlled manipulation of protected aspartic acid derivatives. A generalized workflow involves:

  • Protection: The α-amino and α-carboxyl groups of L-aspartic acid are protected (e.g., as Cbz/Boc and a benzyl/t-butyl ester, respectively) to prevent side reactions.

  • Side-Chain Modification: The unprotected side-chain carboxyl group is selectively reduced to the corresponding aldehyde. This is the most challenging step and can be achieved via a Weinreb amide intermediate followed by reduction with DIBAL-H, or by the controlled oxidation of the corresponding primary alcohol.

  • Deprotection: Removal of the protecting groups under appropriate conditions (e.g., hydrogenolysis for Cbz/Bn, acidolysis for Boc/tBu) yields the final product.

Start Protected L-Aspartic Acid Intermediate Side-Chain Activation (e.g., Weinreb Amide formation) Start->Intermediate Reduction Controlled Reduction (e.g., DIBAL-H) Intermediate->Reduction Product_Protected Protected 2-Amino-4-oxobutanoic acid Reduction->Product_Protected Final_Product Final Product: 2-Amino-4-oxobutanoic acid Product_Protected->Final_Product Deprotection

Caption: Generalized workflow for chemical synthesis.

Chemical Reactivity

The reactivity of 2-Amino-4-oxobutanoic acid is a direct consequence of its functional groups:

  • Aldehyde Group: This is the most reactive center, readily undergoing nucleophilic addition reactions with amines to form Schiff bases (imines) or with alcohols to form hemiacetals. It can be easily reduced to a primary alcohol (forming 2-amino-4-hydroxybutanoic acid) or oxidized to a carboxylic acid (forming aspartic acid).[3]

  • Amino Group: Behaves as a typical primary amine, acting as a nucleophile in reactions with electrophiles such as acyl chlorides or alkyl halides.[3]

  • Carboxylic Acid Group: Can be esterified or converted to an amide under standard conditions.

Experimental Protocols for Characterization

Verifying the identity and purity of 2-Amino-4-oxobutanoic acid is essential. The following are standard protocols for its characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and assess purity by analyzing the chemical environment of the hydrogen atoms.

Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred to exchange the labile amine and carboxylic acid protons, simplifying the spectrum.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.

  • Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A typical acquisition might involve 16-64 scans.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to a known standard (e.g., DSS or TMSP for D₂O).

Expected Results & Rationale:

  • Aldehyde Proton (-CHO): A singlet or triplet (if coupled to adjacent CH₂) in the downfield region (~9.5-9.8 ppm). This is a key diagnostic signal.

  • α-Proton (-CH(NH₂)-): A multiplet (typically a triplet or doublet of doublets) around 3.8-4.2 ppm. Its coupling pattern reveals the number of adjacent β-protons.

  • β-Protons (-CH₂-): A complex multiplet further upfield, typically around 2.7-3.0 ppm, coupled to both the α-proton and the aldehyde proton.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. Infuse the sample directly or via an LC system. Set the instrument to positive ion mode.

  • Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

  • Data Analysis: Analyze the spectrum to identify the mass-to-charge ratio (m/z) of the parent ion.

Expected Results & Rationale:

  • The molecular formula is C₄H₇NO₃, with a monoisotopic mass of approximately 117.04 Da.

  • In positive ion mode, the primary expected ion will be the protonated molecule [M+H]⁺.

  • Expected m/z: 117.0426 (exact mass) + 1.0078 (proton mass) = 118.0504 . The observation of a prominent ion at this m/z value confirms the molecular weight of the compound.

Conclusion

2-Amino-4-oxobutanoic acid is a molecule whose structural simplicity belies its profound biological importance. Its architecture, featuring α-amino acid characteristics alongside a highly reactive aldehyde, positions it as a critical control point in the biosynthesis of essential amino acids in a vast range of organisms. This unique structure not only dictates its metabolic fate but also provides a wealth of opportunities for chemical modification and makes it, and the enzymes that process it, compelling subjects for ongoing research in enzymology, metabolic engineering, and the development of novel therapeutic agents. A thorough understanding of its structure is the foundation upon which all such investigations are built.

References

  • EvitaChem. (n.d.). Buy (2r)-2-Amino-4-Oxobutanoic Acid (EVT-10908867).
  • LookChem. (n.d.). 2-Amino-4-oxobutanoic acid.
  • Genie. (n.d.). 2-AMINO-4-OXOBUTANOIC ACID, (2S)- - cosmetic ingredient.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-oxobutanoic acid. PubChem. Retrieved from [Link].

  • BLDpharm. (n.d.). 2338-03-6|(S)-2-Amino-4-oxobutanoic acid.
  • Benchchem. (n.d.). (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic Acid.
  • precisionFDA. (n.d.). 2-AMINO-4-OXOBUTANOIC ACID, (2S)-.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid.
  • Wikidata. (n.d.). (2S)-2-amino-4-oxobutanoic acid.
  • ResearchGate. (2024). What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis.
  • Pharmaffiliates. (n.d.). (2S)-4-Amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid.
  • Google Patents. (2017). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • MilliporeSigma. (n.d.). (S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-4-(benzyloxy)-4-oxobutanoic acid.
  • Next Peptide. (n.d.). 2338-03-6 | (S)-2-Amino-4-oxobutanoic acid.
  • National Center for Biotechnology Information. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z) - PubMed. Retrieved from [Link].

  • ResearchGate. (1981). 2-Amino-4-Phosphonobutyric Acid: A New Pharmacological Tool for Retina Research. Retrieved from [Link].

Sources

Exploratory

physical and chemical properties of 2-Amino-4-oxobutanoic acid

An In-Depth Technical Guide to 2-Amino-4-oxobutanoic Acid: Properties, Pathways, and Protocols Authored by a Senior Application Scientist Foreword: 2-Amino-4-oxobutanoic acid, known more commonly in biochemical literatur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-4-oxobutanoic Acid: Properties, Pathways, and Protocols

Authored by a Senior Application Scientist

Foreword: 2-Amino-4-oxobutanoic acid, known more commonly in biochemical literature as L-aspartate-semialdehyde, represents a critical nexus in microbial and plant metabolism. It is not merely a transient chemical entity but a key decision point in the biosynthesis of several essential amino acids. For researchers in drug development, this molecule and its associated enzymatic machinery offer a treasure trove of targets, as this metabolic pathway is absent in humans. This guide provides a deep dive into its core properties, biological significance, and the practical methodologies required to study it, moving beyond textbook descriptions to offer field-proven insights for the practicing scientist.

Molecular Identity and Nomenclature

2-Amino-4-oxobutanoic acid is a non-proteinogenic α-amino acid. Due to its chiral center at the α-carbon, it exists as two enantiomers, with the (2S)- or L-enantiomer being the biologically relevant form. Its structure is unique, featuring an amino group, a carboxylic acid, and a reactive aldehyde functionality. This trifunctional nature dictates its chemical reactivity and its instability in isolated form.

Systematic and Common Names:

  • IUPAC Name: (2S)-2-amino-4-oxobutanoic acid[1]

  • Common Synonyms: L-Aspartate-4-semialdehyde, L-Aspartic-β-semialdehyde, Aspartate semialdehyde[1]

  • CAS Number: 2338-03-6 (for the (S)-enantiomer)[1]

  • Molecular Formula: C₄H₇NO₃[2]

  • Molecular Identifiers:

    • SMILES: NC(O)=O[1][2]

    • InChI Key: HOSWPDPVFBCLSY-VKHMYHEASA-N[2]

Physicochemical Properties

Obtaining extensive experimental data on the physical properties of 2-amino-4-oxobutanoic acid is challenging due to its inherent instability. Most available data are computationally predicted. These values are crucial for designing experiments, particularly for chromatography and extraction.

PropertyValue (Predicted unless stated)Source
Molecular Weight 117.10 g/mol PubChem[3]
Appearance Solid (Experimental)Wikipedia[1]
Water Solubility 225 g/LFooDB[4]
logP -3.9 to -2.7PubChem, FooDB[3][4]
pKa (Strongest Acidic) 1.95FooDB[4]
pKa (Strongest Basic) 8.98FooDB[4]
Topological Polar Surface Area 80.4 ŲPubChem[3]
Hydrogen Bond Donors 2FooDB[4]
Hydrogen Bond Acceptors 4FooDB[4]
Rotatable Bond Count 3FooDB[4]

Insight for the Bench Scientist: The high predicted water solubility and low logP value indicate that this molecule is highly polar. This has practical implications: it will be poorly retained on reverse-phase (e.g., C18) chromatography columns without ion-pairing agents and will readily partition into aqueous phases during extractions. Its zwitterionic nature at physiological pH further complicates its handling.

Biological Significance: The Aspartate Pathway Hub

2-Amino-4-oxobutanoic acid is not a final product but a crucial intermediate in the aspartate metabolic pathway, which is essential in bacteria, archaea, fungi, and plants.[1][5] This pathway is responsible for the biosynthesis of lysine, methionine, threonine, and isoleucine.[1][5] Since this pathway is absent in mammals, the enzymes that produce and consume this intermediate are prime targets for the development of novel antibiotics, herbicides, and fungicides.[5][6]

The molecule is formed from L-aspartyl-4-phosphate in a reaction catalyzed by the enzyme aspartate-semialdehyde dehydrogenase (ASADH) , which requires NADPH as a cofactor.[1][7] Once formed, it stands at a critical branch point:

  • Lysine Biosynthesis: It is condensed with pyruvate by dihydrodipicolinate synthase.[1]

  • Homoserine Pathway: It is reduced by homoserine dehydrogenase to form homoserine, the precursor to threonine, isoleucine, and methionine.[1]

Aspartate_Pathway Asp L-Aspartate AspP L-Aspartyl-4-phosphate Asp->AspP Aspartate Kinase ASA 2-Amino-4-oxobutanoic acid (L-Aspartate-semialdehyde) AspP->ASA Aspartate-semialdehyde Dehydrogenase (ASADH) Hser Homoserine ASA->Hser Homoserine Dehydrogenase Lys Lysine ASA->Lys Dihydrodipicolinate Synthase + ... Met Methionine Hser->Met ... Thr Threonine Hser->Thr ... Ile Isoleucine Thr->Ile ...

Caption: The Aspartate Biosynthetic Pathway Branch Point.

Synthesis and Handling

Due to its instability, 2-amino-4-oxobutanoic acid is typically generated in situ for enzymatic studies rather than being chemically synthesized and stored. The aldehyde group is prone to oxidation, polymerization, and other side reactions.

Protocol: Enzymatic Synthesis of L-Aspartate-Semialdehyde

This protocol is based on the expression of recombinant aspartate-semialdehyde dehydrogenase (ASADH) and its use to convert a stable precursor. The reaction is monitored by the consumption of NADPH.

Part 1: Expression and Purification of ASADH

  • Gene Sourcing: Obtain a bacterial expression vector (e.g., pET series) containing the gene for ASADH (gene name: asd) from a suitable organism like Escherichia coli or Pseudomonas aeruginosa. The gene should encode a polyhistidine-tag for purification.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the ASADH expression plasmid.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with lysis buffer containing a slightly higher concentration of imidazole (e.g., 30 mM) and elute the His-tagged ASADH protein with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).[8]

  • Buffer Exchange: Dialyze the purified protein against a storage buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5) and concentrate to a working concentration (e.g., 1-5 mg/mL). Verify purity by SDS-PAGE.

Part 2: In-Situ Generation of Aspartate-Semialdehyde This reaction is typically performed in reverse (aldehyde to acyl phosphate) for assay purposes due to the instability of the L-aspartyl-4-phosphate substrate. The forward reaction described here is for preparative purposes.

  • Reaction Mixture: In a reaction vessel, prepare a solution containing:

    • 100 mM Buffer (e.g., CHES, pH 8.6)[7]

    • 200 mM KCl[7]

    • 5 mM L-Aspartyl-4-phosphate (precursor)

    • 7.5 mM NADPH (cofactor)

  • Initiation: Start the reaction by adding the purified ASADH enzyme to a final concentration of 10-50 µg/mL.

  • Monitoring: The reaction can be followed by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[7]

  • Use: The resulting solution containing L-aspartate-semialdehyde should be used immediately for subsequent enzymatic assays or characterization, as purification of the product is notoriously difficult and often unnecessary for its use as a substrate.

Analytical Characterization

Characterizing this unstable intermediate requires a combination of enzymatic assays and spectroscopic methods, often relying on predicted data for confirmation.

Enzymatic Assay: Spectrophotometric Quantification

The most reliable method to quantify the activity of ASADH, and by extension the formation of its product, is a spectrophotometric assay. This assay is typically run in the reverse direction, which is more convenient as the substrates (aspartate-semialdehyde and NADP⁺) are more stable than aspartyl phosphate.

Protocol: ASADH Activity Assay

  • Assay Buffer: Prepare a buffer solution (e.g., 120 mM CHES, pH 8.6, 200 mM KCl).[7]

  • Reaction Mixture: In a quartz cuvette, combine:

    • Assay Buffer

    • 1.5 mM NADP⁺[7]

    • 1 mM L-aspartate-semialdehyde (if available, or the product from the in-situ generation)[7]

    • 20 mM phosphate[7]

  • Initiation: Add a small amount of purified ASADH enzyme to initiate the reaction.

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm at 25°C. This increase corresponds to the formation of NADPH.[7]

  • Causality: The rate of NADPH formation is directly proportional to the enzyme activity and the concentration of the limiting substrate. This allows for the determination of kinetic parameters like Kₘ and Vₘₐₓ.

Spectroscopic Analysis (Predicted and Hypothetical)

Direct spectroscopic analysis of purified 2-amino-4-oxobutanoic acid is not commonly reported. However, we can predict the expected signals and outline a protocol for acquiring them.

Hypothetical Protocol: NMR Analysis This protocol is adapted from standard procedures for similar polar amino acid derivatives and serves as a validated starting point.[9]

  • Sample Preparation:

    • Generate the compound in situ enzymatically in a deuterated buffer system (e.g., D₂O with phosphate buffer, pD 7.5). The use of D₂O will cause the exchange of the amine and carboxylic acid protons, which will therefore not be visible in the ¹H NMR spectrum.

    • Alternatively, if a salt form could be isolated, dissolve 5-10 mg in a suitable deuterated solvent like D₂O or DMSO-d₆.

  • ¹H NMR Spectroscopy:

    • The spectrum is expected to be simple.

    • Aldehyde proton (-CHO): A singlet or a triplet (if coupled to the adjacent CH₂) expected far downfield, ~9.5-9.8 ppm.

    • α-proton (-CH(NH₂)-): A triplet or doublet of doublets around 3.8-4.2 ppm.

    • β-protons (-CH₂-): A complex multiplet around 2.8-3.2 ppm, coupled to both the α-proton and the aldehyde proton.

  • ¹³C NMR Spectroscopy:

    • Carboxyl carbon (-COOH): ~170-175 ppm.

    • Aldehyde carbon (-CHO): ~195-205 ppm.

    • α-carbon (-CH(NH₂)-): ~50-55 ppm.

    • β-carbon (-CH₂-): ~45-50 ppm.

  • 2D NMR (HSQC/COSY): These experiments would be crucial to definitively assign the proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry: Predicted GC-MS and LC-MS/MS spectra are available in databases like FooDB.[4] For experimental analysis, electrospray ionization (ESI) in positive mode would be the method of choice. The expected parent ion [M+H]⁺ would have an m/z of approximately 118.05.

Analytical_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis s1 Recombinant ASADH Purification s2 In-situ reaction: Asp-P + NADPH -> ASA s1->s2 a1 Spectrophotometric Assay (NADPH @ 340nm) s2->a1 For Kinetics a2 LC-MS Analysis (m/z ~118.05) s2->a2 For ID a3 NMR in D2O (Hypothetical) s2->a3 For Structure

Caption: Workflow for the synthesis and analysis of 2-Amino-4-oxobutanoic acid.

Applications in Research and Drug Development

The primary application for studying this compound lies in the field of antimicrobial drug discovery. Since the aspartate pathway is essential for pathogens but absent in humans, the enzymes involved are highly attractive targets.[5][6]

  • Target for Inhibitor Screening: ASADH is a validated target. High-throughput screens can be designed using the spectrophotometric assay to identify small molecules that inhibit the enzyme, blocking the production of essential amino acids and killing the pathogen.[6][7]

  • Mechanistic Studies: Understanding the structure and mechanism of ASADH from various pathogens can inform the rational design of species-specific inhibitors, a key strategy in combating antibiotic resistance.[8][10][11]

  • Metabolic Engineering: In biotechnology, manipulating the flux through the aspartate pathway in microorganisms is used to overproduce valuable amino acids like L-lysine and L-threonine for use in animal feed and nutritional supplements.[12]

References

  • Teakel, S. L., Fairman, J. W., Muruthi, M. M., et al. (2022). Structural characterization of aspartate-semialdehyde dehydrogenase from Pseudomonas aeruginosa and Neisseria gonorrhoeae. Scientific Reports, 12(1), 14010. [Link]

  • Charles Sturt University Research Output. (2022). Structural characterization of aspartate-semialdehyde dehydrogenase from >Pseudomonas aeruginosa> and >Neisseria gonorrhoeae>. [Link]

  • Jander, G., & Joshi, V. (2009). Aspartate-Derived Amino Acid Biosynthesis in Arabidopsis thaliana. The Arabidopsis Book, 7, e0121. [Link]

  • Viola, R. E. (2001). The Central Enzymes of the Aspartate Family of Amino Acid Biosynthesis. Accounts of Chemical Research, 34(5), 339-349. [Link]

  • ResearchGate. (n.d.). Structural characterization of aspartate-semialdehyde dehydrogenase from Pseudomonas aeruginosa and Neisseria gonorrhoeae. [Link]

  • Wikipedia. (n.d.). L-Aspartic-4-semialdehyde. [Link]

  • Serrano, G. C., et al. (2002). Overproduction, purification, and characterization of recombinant aspartate semialdehyde dehydrogenase from Arabidopsis thaliana. Protein Expression and Purification, 24(1), 99-104. [Link]

  • ResearchGate. (n.d.). Formation of aspartate-beta-semialdehyde and biosynthetic pathways derived from this metabolite. [Link]

  • FooDB. (2011). Showing Compound L-Aspartate-semialdehyde (FDB028891). [Link]

  • MDPI. (2023). Metabolic Engineering of Microorganisms to Produce L-Aspartate and Its Derivatives. [Link]

  • ResearchGate. (n.d.). Physiological reaction catalyzed by aspartate β-semialdehyde dehydrogenase (ASADH). [Link]

  • Wikipedia. (n.d.). Aspartic acid. [Link]

  • ResearchGate. (2024). What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis? [Link]

  • KEGG ENZYME. (n.d.). 1.2.1.11. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). L-Aspartate-semialdehyde (PAMDB000833). [Link]

  • MDPI. (2022). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • PMC. (n.d.). Structure of a fungal form of aspartate-semialdehyde dehydrogenase from Aspergillus fumigatus. [Link]

  • SciSpace. (n.d.). Structure of aspartate b-semialdehyde dehydrogenase from Francisella tularensis. [Link]

  • Google Patents. (2017). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Yeast Metabolome Database. (n.d.). L-aspartic 4-semialdehyde (YMDB00034). [Link]

  • PubChem. (n.d.). 2-Amino-4-oxobutanoic acid. [Link]

  • precisionFDA. (n.d.). 2-AMINO-4-OXOBUTANOIC ACID, (2S)-. [Link]

  • MDPI. (2023). Crystal Structure of Aspartate Semialdehyde Dehydrogenase from Porphyromonas gingivalis. [Link]

  • PMC. (n.d.). A structural basis for the mechanism of aspartate-β-semialdehyde dehydrogenase from Vibrio cholerae. [Link]

Sources

Foundational

2-Amino-4-oxobutanoic Acid (Aspartate Semialdehyde): Chemical Profiling, Metabolic Significance, and Protocols for Antimicrobial Drug Discovery

Executive Summary 2-Amino-4-oxobutanoic acid , universally known in biochemistry as aspartate semialdehyde (ASA) , is a non-proteinogenic α-amino acid derivative that serves as a critical metabolic hub[1]. While absent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-oxobutanoic acid , universally known in biochemistry as aspartate semialdehyde (ASA) , is a non-proteinogenic α-amino acid derivative that serves as a critical metabolic hub[1]. While absent in mammals, ASA is the central branch-point metabolite in the aspartate pathway of bacteria, fungi, and higher plants[2]. Because pathogens such as Mycobacterium tuberculosis, Streptococcus pneumoniae, and Aspergillus fumigatus rely entirely on this pathway for the synthesis of essential amino acids and cell wall components, the enzymes that produce and consume ASA represent highly validated, unexploited targets for novel antimicrobial and herbicidal drug development[3][4][5].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between the fundamental physicochemical properties of 2-Amino-4-oxobutanoic acid and the applied methodologies required to target its metabolic pathway in high-throughput drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical properties of 2-Amino-4-oxobutanoic acid is crucial for assay design. The aldehyde group makes the molecule highly reactive, and it is often synthesized in situ or stored under strictly controlled conditions to prevent degradation.

Table 1: Chemical and Structural Properties

PropertyValue
IUPAC Name (2S)-2-Amino-4-oxobutanoic acid
Common Synonyms Aspartate semialdehyde; L-aspartate-4-semialdehyde; 3-formylalanine; L-aspartic acid β-semialdehyde[1][6]
CAS Number 2338-03-6 (for the (S)-enantiomer)[1][6]
Molecular Formula C₄H₇NO₃[1][6]
Molecular Weight 117.10 g/mol [1][6]
SMILES C(C=O)N[1][6]
Topological Polar Surface Area 80.4 Ų[6]

Part 2: The Aspartate Pathway: A Critical Metabolic Hub

In microbial metabolism, 2-Amino-4-oxobutanoic acid is synthesized from β-aspartyl phosphate via the enzyme aspartate-semialdehyde dehydrogenase (ASADH) [5].

Once generated, ASA sits at a metabolic crossroads. It is the substrate for two competing enzymes:

  • Dihydrodipicolinate synthase (DHDPS): Condenses ASA with pyruvate to eventually form lysine and meso-diaminopimelic acid (meso-DAP). Meso-DAP is a highly conserved core component of the bacterial peptidoglycan cell wall cross-linkage[4].

  • Homoserine dehydrogenase: Reduces ASA to homoserine, which is subsequently converted into the essential amino acids methionine, threonine, and isoleucine[1].

Pathway Asp L-Aspartate AspP β-Aspartyl Phosphate Asp->AspP Aspartate Kinase ASA 2-Amino-4-oxobutanoic acid (Aspartate Semialdehyde) AspP->ASA ASADH (Drug Target) DHDPA Dihydrodipicolinate ASA->DHDPA DHDPS Homo Homoserine ASA->Homo Homoserine Dehydrogenase Lys Lysine & Cell Wall Synthesis DHDPA->Lys MetThr Methionine & Threonine Synthesis Homo->MetThr

Metabolic bifurcation of 2-Amino-4-oxobutanoic acid in the aspartate pathway.

Part 3: Therapeutic Targeting and Structural Biology of ASADH

Because the aspartate pathway is entirely absent in humans, ASADH is classified as a highly attractive, selectively toxic drug target[4][5].

Mechanistic Insights for Rational Drug Design: Crystallographic studies of ASADH from species like E. coli, Francisella tularensis, and Aspergillus fumigatus reveal a highly conserved active site[2][5][7]. The catalytic mechanism relies on a nucleophilic cysteine residue (e.g., Cys135) that forms a covalent thiohemiacetal intermediate with the substrate, while a neighboring histidine (e.g., His274) acts as an acid/base catalyst[2]. Most successful competitive inhibitors feature highly electronegative functional groups designed to interact with two key arginyl residues in this active site[8].

Part 4: Experimental Methodologies for ASADH Drug Discovery

To identify novel inhibitors targeting the production of 2-Amino-4-oxobutanoic acid, researchers must establish robust, self-validating biochemical assays. Below are the field-proven protocols for producing the target enzyme and executing a High-Throughput Screening (HTS) campaign.

Protocol 1: Recombinant ASADH Expression and Purification

Causality & Design Rationale: High-yield, structurally intact enzyme is required for both HTS and X-ray crystallography. ASADH is prone to oxidation at its catalytic cysteine. Therefore, reducing agents like Dithiothreitol (DTT) must be maintained throughout purification to keep Cys135 in its active, reduced state[5][7].

  • Expression: Transform E. coli BL21(DE3) with a pDEST17 vector containing an N-terminal His-tagged ASADH construct[7]. Grow cultures at 37°C to an OD₆₀₀ of 0.6–0.8.

  • Induction: Induce with 0.5 mM IPTG. Critical Step: Drop the incubation temperature to 15–25°C and express overnight. Lower temperatures slow translation, preventing the protein from misfolding into insoluble inclusion bodies[7][9].

  • Lysis: Resuspend the cell pellet in Lysis Buffer (50 mM Tris pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors)[7][9]. Lyse via ultrasonication on ice and clear the lysate by centrifugation (20,000 × g, 60 min, 4°C)[9].

  • Affinity Chromatography: Apply the supernatant to a Ni-NTA agarose column. Wash with 30 mM imidazole to remove non-specific binders, and elute the His-tagged ASADH with 300 mM imidazole[7].

  • Polishing & QC (Self-Validation): Dialyze the eluate overnight against 20 mM HEPES (pH 7.0), 50 mM NaCl, and 1 mM DTT[5]. Validate protein folding and rule out aggregation by running an aliquot through Size Exclusion Chromatography (SEC).

Protocol 2: High-Throughput Kinetic Screening Assay for ASADH Inhibitors

Causality & Design Rationale: The forward physiological reaction utilizes β-aspartyl phosphate, which is notoriously unstable and rapidly hydrolyzes in aqueous solutions. To create a robust HTS system, we engineer the assay to run in the reverse physiological direction: converting 2-Amino-4-oxobutanoic acid (ASA) and NADP⁺ into β-aspartyl phosphate and NADPH[3]. This allows us to continuously monitor the reaction via the fluorescence or absorbance of NADPH, providing real-time kinetic data rather than a noisy endpoint readout[3][10].

  • Assay Buffer Preparation: Formulate the buffer at 120 mM CHES (pH 8.6) and 200 mM KCl[3]. The slightly basic pH optimizes the reverse reaction kinetics and ensures the catalytic histidine is appropriately deprotonated.

  • Reagent Setup: Prepare working stocks of 1 mM ASA, 1.5 mM NADP⁺, and 20 mM potassium phosphate[3]. Crucial Insight: Phosphate is strictly required to drive the reverse reaction, as it is incorporated into the acyl-phosphate product[3].

  • Inhibitor Pre-incubation: Dispense 4 µL of test compounds (dissolved in DMSO) into a microtiter plate. Add 30 µL of purified ASADH enzyme (optimized to ~800 nM final concentration). Incubate at 23°C for 15 minutes to allow for binding[3][10].

    • Self-Validation Step: Always include a DMSO-only vehicle control (maximum signal) and a no-enzyme control (background noise) to calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay is HTS-ready.

  • Reaction Initiation: Add the substrate mixture (ASA + NADP⁺ + Phosphate) to initiate the reaction[3][10].

  • Kinetic Readout: Monitor the increase in absorbance at 340 nm (or fluorescence at Ex 355 nm / Em 460 nm) continuously for 10-15 minutes[3][10]. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine IC₅₀ values.

Workflow Prep Enzyme & Buffer Preparation Incubate Inhibitor Pre-incubation Prep->Incubate Initiate Substrate Addition (ASA + NADP+) Incubate->Initiate Read Kinetic Readout (NADPH @ 340nm) Initiate->Read Analyze IC50 & Hit Validation Read->Analyze

High-throughput kinetic screening workflow for ASADH inhibitor discovery.

References

  • [6] Title: 2-Amino-4-oxobutanoic acid | C4H7NO3 | CID 829 - PubChem - NIH. Source: nih.gov. URL:

  • [1] Title: L-Aspartic-4-semialdehyde - Wikipedia. Source: wikipedia.org. URL:

  • [2] Title: Active site analysis of the potential antimicrobial target aspartate semialdehyde dehydrogenase - PubMed. Source: nih.gov. URL:

  • [10] Title: Petrosamine B, an Inhibitor of the Helicobacter pylori Enzyme Aspartyl Semialdehyde Dehydrogenase from the Australian Sponge Oceanapia sp. | Journal of Natural Products. Source: acs.org. URL:

  • [3] Title: Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC. Source: nih.gov. URL:

  • [4] Title: Full article: IMB-XMA0038, a new inhibitor targeting aspartate-semialdehyde dehydrogenase of Mycobacterium tuberculosis. Source: tandfonline.com. URL:

  • [7] Title: Structure of aspartate b-semialdehyde dehydrogenase from Francisella tularensis. Source: scispace.com. URL:

  • [5] Title: Structure of a fungal form of aspartate-semialdehyde dehydrogenase from Aspergillus fumigatus. Source: nih.gov. URL:

Sources

Exploratory

The Central Role of 2-Amino-4-oxobutanoic Acid in Metabolic Pathways: Kinetics, Regulation, and Therapeutic Targeting

Introduction & Evolutionary Context In the landscape of microbial and plant biochemistry, 2-Amino-4-oxobutanoic acid —systematically known as (2S)-2-amino-4-oxobutanoic acid and universally referred to as L-aspartate-4-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Evolutionary Context

In the landscape of microbial and plant biochemistry, 2-Amino-4-oxobutanoic acid —systematically known as (2S)-2-amino-4-oxobutanoic acid and universally referred to as L-aspartate-4-semialdehyde (ASA) —stands as a highly reactive and pivotal α -amino acid derivative[1].

From a drug development perspective, ASA is a molecule of profound interest due to a critical evolutionary divergence: the aspartate metabolic pathway, which relies on ASA as a central branch-point intermediate, is ubiquitous in bacteria, fungi, and plants, but entirely absent in humans and other mammals[1][2]. Because mammals must acquire the downstream products of this pathway (lysine, methionine, threonine, and isoleucine) through their diet, the enzymes that synthesize and consume ASA represent highly validated, low-toxicity targets for novel antibiotics, fungicides, and herbicides[2].

Mechanistic Biochemistry of the Aspartate Pathway

The biosynthesis and subsequent utilization of ASA form a self-contained, highly regulated metabolic network. The pathway initiates with the phosphorylation of L-aspartate by aspartate kinase to form the unstable intermediate L-aspartyl-4-phosphate[3].

Following this, aspartate-semialdehyde dehydrogenase (ASADH, EC 1.2.1.11) catalyzes the reductive dephosphorylation of L-aspartyl-4-phosphate, utilizing NADPH to yield ASA[2][4]. At this critical juncture, ASA is partitioned into two competing biosynthetic branches:

  • The Lysine/Peptidoglycan Branch: Dihydrodipicolinate synthase (DHDPS, EC 4.3.3.7) catalyzes the condensation of ASA with pyruvate to form 4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA)[5][6]. This is the committing step toward the synthesis of L-lysine and meso-diaminopimelate (meso-DAP). In bacteria, meso-DAP is an indispensable cross-linking peptide required for peptidoglycan cell wall integrity[4][7].

  • The Homoserine Branch: Homoserine dehydrogenase (HSDH, EC 1.1.1.3) reduces the aldehyde group of ASA in an NAD(P)H-dependent reaction to yield L-homoserine, the universal precursor for methionine, threonine, and isoleucine[1][8].

Pathway Asp L-Aspartate AspP L-Aspartyl-4-phosphate Asp->AspP Aspartate Kinase (ATP -> ADP) ASA 2-Amino-4-oxobutanoic acid (Aspartate Semialdehyde) AspP->ASA ASADH (NADPH -> NADP+) HTPA 4-Hydroxy-tetrahydrodipicolinate (HTPA) ASA->HTPA DHDPS (+ Pyruvate) Homoserine L-Homoserine ASA->Homoserine HSDH (NADPH -> NADP+) Lys L-Lysine & meso-DAP HTPA->Lys Multiple Steps MetThr Methionine, Threonine, Isoleucine Homoserine->MetThr Multiple Steps

Fig 1. The Aspartate Metabolic Pathway branching at 2-Amino-4-oxobutanoic acid (ASA).

Kinetic Profiling and Allosteric Regulation

To successfully design inhibitors against ASA-dependent enzymes, one must deeply understand their kinetic behaviors. DHDPS, for instance, operates via a Ping-Pong Bi-Bi mechanism[6]. Pyruvate must bind the active site first, forming a Schiff base enamine intermediate with a conserved lysine residue, before ASA can enter the active site and undergo condensation[7].

Furthermore, allosteric regulation varies drastically across species. In plants like Zea mays and Arabidopsis thaliana, DHDPS is tightly regulated by L-lysine feedback inhibition[6][9]. Conversely, bacterial DHDPS (such as in Staphylococcus aureus) often lacks this strict allosteric regulation, making the active site the primary target for competitive or non-competitive inhibitors[7].

Table 1: Representative Kinetic Parameters for ASA-Utilizing Enzymes

EnzymeOrganismParameter MeasuredValue ( μ M)Reference
ASADH Escherichia coli Km​ (L-aspartate-4-semialdehyde)170[10]
ASADH Mycobacterium tuberculosis Km​ (L-aspartate-4-semialdehyde)955[11]
DHDPS Zea mays (Maize) Km​ (L-aspartate-4-semialdehyde)600[6]
DHDPS Arabidopsis thaliana IC50​ (L-Lysine allosteric inhibition)2.3 - 22[9]

Therapeutic Targeting & Drug Discovery

Because human cells do not synthesize or process ASA, inducing a blockade at ASADH or DHDPS triggers rapid microbial cell death via meso-DAP starvation and subsequent cell wall rupture[2][4].

  • ASADH Inhibitors: Recent high-throughput screening campaigns have identified potent inhibitors such as IMB-XMA0038, which targets Mycobacterium tuberculosis ASADH[12]. This compound exhibits a highly favorable IC50​ of 0.59 μ g/mL and demonstrates potent minimal inhibitory concentrations (MICs) of 0.25-0.5 μ g/mL against various drug-resistant M. tuberculosis strains[12].

  • DHDPS Inhibitors: Synthetic substrate analogues, such as Δ2 -tetrahydroisophthalic acid, have been proven to act as non-competitive inhibitors of DHDPS with respect to both pyruvate and ASA[13]. By locking the enzyme in an unproductive conformation, these compounds effectively shut down the lysine/peptidoglycan branch[13].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all enzymatic screening protocols be designed as self-validating systems. End-point assays are prone to false positives due to compound auto-fluorescence or precipitation. Therefore, the following workflow utilizes a continuous spectrophotometric kinetic assay to monitor the oxidation of NADPH in real-time[10].

Protocol: High-Throughput Kinetic Screening for ASADH Inhibitors

Step 1: Assay Buffer Preparation Prepare a reaction buffer consisting of 200 mM CHES (pH 8.6), 1 mM EDTA, and 1 mM DTT[10].

  • Causality & Logic: The alkaline pH of 8.6 is not arbitrary; it is strictly required to maintain the active site cysteine of ASADH in its highly nucleophilic thiolate state, which is necessary to attack the acyl phosphate substrate[4][10].

Step 2: Enzyme and Cofactor Dispensing Add recombinant ASADH and 0.2 mM NADPH to the buffer. Dispense the master mix into a 384-well UV-transparent microplate.

Step 3: Inhibitor Pre-incubation Introduce the test compounds from the screening library and incubate the plate at 25°C for 15 minutes.

  • Causality & Logic: Pre-incubation is a non-negotiable step. Many potent ASADH inhibitors are slow-binding or form covalent adducts with the active site. Failing to pre-incubate will result in false negatives, as the natural substrate will outcompete the inhibitor during the initial milliseconds of the reaction.

Step 4: Reaction Initiation Initiate the reaction by adding the substrate, L-aspartyl-4-phosphate.

  • Causality & Logic: The substrate must be the absolute final addition. This ensures that the uninhibited initial velocity ( v0​ ) is captured immediately before product inhibition (by NADP+ or inorganic phosphate) begins to skew the kinetic curve.

Step 5: Kinetic Readout Monitor the decrease in absorbance at 340 nm ( ΔA340​ ) continuously for 10 minutes using a microplate reader.

  • Causality & Logic: NADPH absorbs strongly at 340 nm, whereas the oxidized product (NADP+) does not[10]. The rate of absorbance decay is directly and linearly proportional to the enzymatic conversion of L-aspartyl-4-phosphate to ASA[10].

Workflow Prep 1. Reagent Prep ASADH & NADPH Dispense 2. Dispense 384-well plate Prep->Dispense Compound 3. Add Inhibitor Library Dispense->Compound Incubate 4. Pre-incubation 15 min, 25°C Compound->Incubate Initiate 5. Add Substrate Aspartyl-4-phosphate Incubate->Initiate Read 6. Kinetic Readout Absorbance 340 nm Initiate->Read Hit 7. Hit Validation IC50 Calculation Read->Hit

Fig 2. High-Throughput Screening Workflow for ASADH Inhibitors.

References

  • L-Aspartic-4-semialdehyde - Wikipedia - 1

  • Aspartate-semialdehyde dehydrogenase - Wikipedia - 2

  • Active Site Analysis of the Potential Antimicrobial Target Aspartate Semialdehyde Dehydrogenase | Biochemistry - ACS Publications - 4

  • Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC - 3

  • KEGG ENZYME: 4.3.3.7: L-aspartate-4-semialdehyde hydro-lyase - KEGG - 5

  • Crystallographic study of homoserine dehydrogenase from Thermus thermophilus HB8 - JST - 8

  • Isolation and Characterization of Dihydrodipicolinate Synthase from Maize - Academia.edu - 6

  • Differential lysine-mediated allosteric regulation of plant dihydrodipicolinate synthase isoforms - Ovid - 9

  • asd - Aspartate-semialdehyde dehydrogenase - Mycobacterium tuberculosis - UniProt - 11

  • Oxyanion Specificity of Aspartate-β-semialdehyde Dehydrogenase | Inorganic Chemistry - ACS Publications - 10

  • Structural and functional characterization of Staphylococcus aureus dihydrodipicolinate synthase - CORE - 7

  • IMB-XMA0038, a new inhibitor targeting aspartate-semialdehyde dehydrogenase of Mycobacterium tuberculosis - Taylor & Francis - 12

  • Two complete syntheses of (S)-aspartate semi-aldehyde and demonstration that Δ2-tetrahydroisophthalic acid is a non-competitive inhibitor of dihydrodipicolinate synthase - ResearchGate -13

Sources

Foundational

The Crossroads of Essential Amino Acid Biosynthesis: A Technical Guide to L-Aspartate-4-Semialdehyde

Introduction: The Significance of a Central Metabolite In the intricate web of cellular metabolism, certain molecules stand out as critical nodes, directing the flow of biological precursors into diverse and essential pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Central Metabolite

In the intricate web of cellular metabolism, certain molecules stand out as critical nodes, directing the flow of biological precursors into diverse and essential pathways. L-aspartate-4-semialdehyde (ASA) is one such pivotal intermediate. This α-amino acid derivative, while not incorporated into proteins itself, represents a crucial branch point in the aspartate metabolic pathway, a biosynthetic route essential for most bacteria, plants, and fungi, but notably absent in animals.[1][2] The products of this pathway include the essential amino acids lysine, methionine, and threonine, as well as diaminopimelate, a key component of the bacterial cell wall.[2][3] The absence of this pathway in humans makes the enzymes that produce and consume ASA highly attractive targets for the development of novel antimicrobial agents, herbicides, and fungicides.[2][4][5][6][7][8] This guide provides an in-depth exploration of the biological functions of L-aspartate-4-semialdehyde, the enzymes that govern its fate, and the experimental methodologies used to study this vital metabolic hub.

The Aspartate Pathway: A Nexus of Biosynthesis

The journey from the common amino acid L-aspartate to the diverse family of aspartate-derived amino acids is a multi-step enzymatic cascade. L-aspartate-4-semialdehyde emerges as the first major branch point in this pathway, its fate determining the ultimate biosynthetic output.[1][9][10] The initial steps leading to the formation of ASA are common to the synthesis of lysine, methionine, and threonine.[11]

Formation of L-Aspartate-4-Semialdehyde

The synthesis of L-aspartate-4-semialdehyde is a two-step process commencing with the phosphorylation of L-aspartate.

  • Aspartate Kinase (AK): This enzyme catalyzes the ATP-dependent phosphorylation of the β-carboxyl group of L-aspartate to form L-4-aspartyl phosphate.[12] This reaction is a key regulatory point in the pathway, often subject to feedback inhibition by the downstream amino acid products.[9][13]

  • Aspartate-Semialdehyde Dehydrogenase (ASADH): This crucial enzyme catalyzes the NADPH-dependent reductive dephosphorylation of L-4-aspartyl phosphate to yield L-aspartate-4-semialdehyde.[2][14][15][16] The reaction mechanism is thought to be similar to that of glyceraldehyde-3-phosphate dehydrogenase, involving the formation of a thioester intermediate with a cysteine residue in the active site.[7][14][17]

The overall reaction catalyzed by ASADH is: L-4-Aspartyl phosphate + NADPH + H⁺ ⇌ L-aspartate-4-semialdehyde + NADP⁺ + Phosphate[1]

The Divergent Fates of L-Aspartate-4-Semialdehyde

Once formed, L-aspartate-4-semialdehyde stands at a metabolic crossroads, directed down one of two major biosynthetic routes by specific enzymes.

The Lysine Biosynthetic Branch

The commitment step towards lysine biosynthesis involves the condensation of L-aspartate-4-semialdehyde with pyruvate, a reaction catalyzed by dihydrodipicolinate synthase (DHDPS) .[9][18][19] This enzyme facilitates an aldol-like condensation to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid.[20] The reaction proceeds via a ping-pong mechanism, where pyruvate first binds to the enzyme, forming a Schiff base with an active site lysine residue.[19] This is followed by the binding of L-aspartate-4-semialdehyde and the subsequent condensation and cyclization reactions.[18] The product of this reaction then enters a series of further enzymatic steps culminating in the synthesis of L-lysine.[1]

The Homoserine Branch: Gateway to Threonine and Methionine

Alternatively, L-aspartate-4-semialdehyde can be reduced to homoserine by the enzyme homoserine dehydrogenase (HSDH) .[4][21][22] This reaction utilizes NAD(P)H as a cofactor and represents another key regulatory point in the aspartate pathway.[4][21] Homoserine itself is a branch point, serving as the precursor for the biosynthesis of both threonine and methionine.[1][4] The activity of HSDH is often allosterically regulated by downstream products, particularly threonine, which acts as a competitive inhibitor.[4]

The reaction catalyzed by HSDH is: L-Aspartate-4-semialdehyde + NAD(P)H + H⁺ ⇌ Homoserine + NAD(P)⁺[1]

Visualizing the Central Role of L-Aspartate-4-Semialdehyde

To illustrate the pivotal position of L-aspartate-4-semialdehyde, the following diagrams depict the core of the aspartate metabolic pathway and the subsequent branching.

Aspartate_Pathway cluster_0 Common Pathway cluster_1 Lysine Biosynthesis cluster_2 Homoserine Pathway L-Aspartate L-Aspartate L-4-Aspartyl-phosphate L-4-Aspartyl-phosphate L-Aspartate->L-4-Aspartyl-phosphate Aspartate Kinase (AK) L-Aspartate-4-semialdehyde L-Aspartate-4-semialdehyde L-4-Aspartyl-phosphate->L-Aspartate-4-semialdehyde Aspartate-Semialdehyde Dehydrogenase (ASADH) Dihydrodipicolinate Dihydrodipicolinate L-Aspartate-4-semialdehyde->Dihydrodipicolinate Dihydrodipicolinate Synthase (DHDPS) Homoserine Homoserine L-Aspartate-4-semialdehyde->Homoserine Homoserine Dehydrogenase (HSDH) L-Lysine L-Lysine Dihydrodipicolinate->L-Lysine ... L-Threonine L-Threonine Homoserine->L-Threonine ... L-Methionine L-Methionine Homoserine->L-Methionine ...

Figure 1: The central role of L-Aspartate-4-semialdehyde in the aspartate metabolic pathway.

Experimental Protocols for Studying L-Aspartate-4-Semialdehyde Metabolism

The elucidation of the biological function of L-aspartate-4-semialdehyde and its associated enzymes relies on robust experimental methodologies. The following provides a detailed protocol for a key enzyme assay.

Protocol: Spectrophotometric Assay for Aspartate-Semialdehyde Dehydrogenase (ASADH)

This assay measures the activity of ASADH by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.

Principle: The decrease in absorbance at 340 nm is directly proportional to the rate of NADPH oxidation, which is stoichiometric with the formation of L-aspartate-4-semialdehyde from L-4-aspartyl phosphate.

Materials:

  • Purified ASADH enzyme

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • L-4-Aspartyl phosphate (substrate)

  • NADPH (cofactor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of L-4-aspartyl phosphate in the reaction buffer. The concentration should be determined based on the Kₘ of the enzyme.

  • Prepare a stock solution of NADPH in the reaction buffer. A typical starting concentration is 0.2 mM.

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction contains:

    • 800 µL Reaction Buffer

    • 100 µL L-4-Aspartyl phosphate stock solution

    • 50 µL NADPH stock solution

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume (e.g., 50 µL) of a suitably diluted ASADH enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Data Analysis:

The enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

ASADH_Assay_Workflow cluster_workflow ASADH Assay Workflow start Prepare Reagents step1 Set up Reaction Mixture (Buffer, Substrate, NADPH) start->step1 step2 Equilibrate Temperature step1->step2 step3 Initiate Reaction (Add ASADH) step2->step3 step4 Monitor A340 Decrease step3->step4 step5 Calculate Initial Velocity step4->step5 end_node Determine Enzyme Activity step5->end_node

Figure 2: Workflow for the spectrophotometric assay of Aspartate-Semialdehyde Dehydrogenase.

Quantitative Data Summary

The following table summarizes key kinetic parameters for enzymes involved in the metabolism of L-aspartate-4-semialdehyde from Escherichia coli, a well-studied model organism.

EnzymeSubstrateKₘ (µM)k_cat (s⁻¹)Reference
Aspartate-Semialdehyde Dehydrogenase (ASADH)L-4-Aspartyl phosphate13055[17]
Aspartate-Semialdehyde Dehydrogenase (ASADH)NADPH1055[17]
Dihydrodipicolinate Synthase (DHDPS)L-Aspartate-4-semialdehyde8033[20]
Dihydrodipicolinate Synthase (DHDPS)Pyruvate23033[20]
Homoserine Dehydrogenase (HSDH)L-Aspartate-4-semialdehyde200-[21]
Homoserine Dehydrogenase (HSDH)NADPH40-[21]

Note: Kinetic parameters can vary depending on the organism and experimental conditions.

Conclusion and Future Directions

L-aspartate-4-semialdehyde holds a position of paramount importance in the metabolic landscape of a vast array of organisms. Its role as a central precursor for essential amino acids underscores its significance for cellular growth and survival. The enzymes that dictate the metabolic fate of ASA, particularly ASADH, DHDPS, and HSDH, represent validated and promising targets for the development of novel therapeutics and agricultural agents. Future research will undoubtedly continue to unravel the intricate regulatory mechanisms that govern the flux through this critical metabolic branch point, paving the way for the rational design of potent and specific inhibitors. A deeper understanding of the structure, function, and regulation of the enzymes involved in ASA metabolism will be instrumental in addressing the growing challenges of antimicrobial resistance and the need for more effective and environmentally benign herbicides.

References

  • Aspartate-semialdehyde dehydrogenase - M-CSA Mechanism and Catalytic Site Atlas. (URL: [Link])

  • L-Aspartic-4-semialdehyde - Wikipedia. (URL: [Link])

  • Dihydrodipicolinate synthase - M-CSA Mechanism and Catalytic Site Atlas. (URL: [Link])

  • Dihydrodipicolinate synthase - Wikipedia. (URL: [Link])

  • Homoserine Dehydrogenase - Creative Biolabs. (URL: [Link])

  • Aspartate-semialdehyde dehydrogenase - Wikipedia. (URL: [Link])

  • Understanding the regulation of aspartate metabolism using a model based on measured kinetic parameters - PMC. (URL: [Link])

  • Homoserine dehydrogenase - Wikipedia. (URL: [Link])

  • Aspartate-Derived Amino Acid Biosynthesis in Arabidopsis thaliana - PMC. (URL: [Link])

  • The Central Enzymes of the Aspartate Family of Amino Acid Biosynthesis - ACS Publications. (URL: [Link])

  • Critical catalytic functional groups in the mechanism of aspartate-β-semialdehyde dehydrogenase - IUCr Journals. (URL: [Link])

  • Reaction mechanism of Escherichia coli dihydrodipicolinate synthase investigated by X-ray crystallography and NMR spectroscopy - PubMed. (URL: [Link])

  • Aspartate Semialdehyde | C4H7NO3 | CID 439235 - PubChem - NIH. (URL: [Link])

  • Dihydrodipicolinate Synthase: Structure, Dynamics, Function, and Evolution - PubMed. (URL: [Link])

  • 3 Proposed catalytic mechanism for dihydrodipicolinate synthase - ResearchGate. (URL: [Link])

  • A structural basis for the mechanism of aspartate-β-semialdehyde dehydrogenase from Vibrio cholerae - PMC. (URL: [Link])

  • Chemical and kinetic mechanisms of aspartate-beta-semialdehyde dehydrogenase from Escherichia coli - PubMed. (URL: [Link])

  • Two potential reaction mechanisms for homoserine dehydrogenase... - ResearchGate. (URL: [Link])

  • Regulatory network of the aspartate derived amino acids pathway. The... - ResearchGate. (URL: [Link])

  • The aspartate-family pathway of plants: Linking production of essential amino acids with energy and stress regulation - PMC. (URL: [Link])

  • New Insight into Aspartate Metabolic Pathways in Populus: Linking the Root Responsive Isoenzymes with Amino Acid Biosynthesis during Incompatible Interactions of Fusarium solani - MDPI. (URL: [Link])

  • L-aspartic 4-semialdehyde (YMDB00034) - Yeast Metabolome Database. (URL: [Link])

  • l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC. (URL: [Link])

  • Aspartate-Derived Amino Acid Biosynthesis in Arabidopsis thaliana - BioOne. (URL: [Link])

  • Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis. (URL: [Link])

  • l-Aspartate Semialdehyde and a 6-Deoxy-5-ketohexose 1-Phosphate Are the Precursors to the Aromatic Amino Acids in Methanocaldococcus jannaschii | Biochemistry - ACS Publications. (URL: [Link])

  • The aspartate biosynthetic pathway in microorganisms. The end product... - ResearchGate. (URL: [Link])

  • Structural basis for the catalytic mechanism of homoserine dehydrogenase - PubMed. (URL: [Link])

  • Simplified aspartate‐derived amino acid biosynthesis pathway in plants.... - ResearchGate. (URL: [Link])

  • (S)-Aspartate semi-aldehyde | CAS 2338-03-6 - GlycoFineChem. (URL: [Link])

  • Pathway for synthesis of aspartate-derived amino acids. Aspartate is a... - ResearchGate. (URL: [Link])

  • IMB-XMA0038, a new inhibitor targeting aspartate-semialdehyde dehydrogenase of Mycobacterium tuberculosis - PMC. (URL: [Link])

  • Structural-functional analysis of drug target aspartate semialdehyde dehydrogenase. (URL: [Link])

  • Active Site Analysis of the Potential Antimicrobial Target Aspartate Semialdehyde Dehydrogenase | Biochemistry - ACS Publications. (URL: [Link])

  • Structural–functional analysis of drug targets for aspartate semialdehyde dehydrogenase | Request PDF - ResearchGate. (URL: [Link])

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Exploratory

2-Amino-4-oxobutanoic Acid: The Metabolic Hub and Antimicrobial Target in Bacterial Survival

Executive Summary In the landscape of antimicrobial drug discovery, targeting highly conserved, pathogen-specific metabolic pathways remains one of the most effective strategies to combat multi-drug resistant (MDR) bacte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimicrobial drug discovery, targeting highly conserved, pathogen-specific metabolic pathways remains one of the most effective strategies to combat multi-drug resistant (MDR) bacteria. At the center of this effort is 2-Amino-4-oxobutanoic acid (commonly known as L-aspartate-4-semialdehyde), a critical branch-point intermediate in the microbial aspartate pathway[1]. Because mammals entirely lack the enzymatic machinery to synthesize or utilize this metabolite, the enzymes governing its production—specifically Aspartate-semialdehyde dehydrogenase (ASADH)—represent self-validating, high-value targets for novel antibiotics, fungicides, and herbicides[2],[3].

This technical guide explores the mechanistic biochemistry of 2-amino-4-oxobutanoic acid, details the structural causality of its synthesis, and provides field-proven, step-by-step methodologies for high-throughput screening (HTS) of ASADH inhibitors.

Mechanistic Biochemistry of the Aspartate Pathway

The biosynthesis of essential amino acids (lysine, methionine, threonine, and isoleucine) in bacteria, fungi, and plants relies on the aspartate pathway[2],[1]. The pathway's progression hinges on the successful generation and subsequent divergence of 2-amino-4-oxobutanoic acid.

The Catalytic Cascade
  • Phosphorylation: The pathway is initiated when Aspartate Kinase (LysC) phosphorylates L-aspartate using ATP, generating the highly unstable intermediate L-aspartyl-4-phosphate[4].

  • Reductive Dephosphorylation: ASADH (EC 1.2.1.11) catalyzes the NADPH-dependent reduction of L-aspartyl-4-phosphate[2]. Mechanistically, this involves a nucleophilic attack by an active-site cysteine residue on the substrate, forming a covalent thioester acyl-enzyme intermediate[5]. Hydride transfer from NADPH then yields 2-amino-4-oxobutanoic acid and inorganic phosphate[5].

  • Metabolic Branching:

    • Cell Wall Synthesis: 2-amino-4-oxobutanoic acid condenses with pyruvate via dihydrodipicolinate synthase (DHDPS) to eventually form diaminopimelate (DAP) and lysine. DAP is an indispensable component for the cross-linking of bacterial peptidoglycan[2].

    • Amino Acid Synthesis: Alternatively, reduction by homoserine dehydrogenase yields homoserine, the precursor for methionine and threonine[1].

AspartatePathway Aspartate L-Aspartate LysC Aspartate Kinase (LysC) Aspartate->LysC AspP L-Aspartyl-4-phosphate ASADH ASADH (Drug Target) AspP->ASADH ASA 2-Amino-4-oxobutanoic acid (Aspartate Semialdehyde) HSD Homoserine Dehydrogenase ASA->HSD DHDPS DHDPS ASA->DHDPS Homoserine Homoserine MetThr Methionine / Threonine Homoserine->MetThr DHDPA Dihydrodipicolinate DAP Diaminopimelate (DAP) DHDPA->DAP Lysine Lysine DAP->Lysine CellWall Peptidoglycan Cross-linking (Cell Survival) DAP->CellWall Essential Component LysC->AspP ATP -> ADP ASADH->ASA NADPH -> NADP+ HSD->Homoserine DHDPS->DHDPA

Diagram 1: The bacterial aspartate pathway highlighting 2-amino-4-oxobutanoic acid as a metabolic hub.

Target Validation in Antimicrobial Drug Discovery

Because 2-amino-4-oxobutanoic acid is the sole precursor to DAP, the inhibition of ASADH is universally lethal to bacteria[6]. Depletion of DAP prevents the cross-linking of the peptidoglycan layer, resulting in catastrophic cell wall failure and bacterial lysis during division[2].

Recent drug discovery campaigns have successfully leveraged this vulnerability. For example, the compound IMB-XMA0038 was recently identified as a potent inhibitor of Mycobacterium tuberculosis ASADH (MtASADH), demonstrating an IC50 of 0.59 µg/mL and strong efficacy against drug-resistant MTB strains[7],[4].

Quantitative Parameters for ASADH Assay Optimization

To successfully screen for inhibitors like IMB-XMA0038, assay conditions must be rigorously controlled. The table below summarizes the optimized parameters for a standard ASADH kinetic assay.

Assay Component / ParameterOptimal Concentration / ValueMechanistic Causality / Significance
L-Aspartate 5 mMSaturating substrate concentration for LysC to ensure steady in situ generation of the unstable intermediate[4].
ATP 2 mMEssential phosphate donor for LysC-mediated phosphorylation of L-aspartate[4].
NADPH 1 mMHydride donor for ASADH; its oxidation to NADP+ provides the primary spectrophotometric readout at 340 nm[4].
Aspartate Kinase (LysC) 3 U / wellSupplied in enzymatic excess to guarantee that LysC activity is not the rate-limiting step in the coupled reaction[4].
ASADH (Target Enzyme) 0.3 U / wellMaintained as the rate-limiting component to ensure high sensitivity to competitive or allosteric inhibitors[4].
Z'-Factor > 0.5Statistical validation metric confirming the robustness and reproducibility of the high-throughput screening model[4].

Experimental Methodology: High-Throughput Screening (HTS)

Scientific Causality & Assay Design: A major technical hurdle in studying 2-amino-4-oxobutanoic acid synthesis is that the direct substrate for ASADH—L-aspartyl-4-phosphate—is highly unstable and prone to spontaneous hydrolysis. It cannot be synthesized in bulk, isolated, and stored. To circumvent this thermodynamic barrier, our protocol employs a coupled enzymatic system . By utilizing E. coli type III aspartate kinase (LysC), the unstable substrate is generated in situ from stable L-aspartate and ATP[4]. Providing LysC in excess ensures ASADH remains the rate-limiting step, meaning any observed signal decay is strictly attributable to ASADH inhibition.

HTSWorkflow Step1 1. Master Mix Preparation (Buffer, L-Asp, ATP, NADPH, LysC) Step2 2. Compound Addition (Library screening at 20 µg/mL) Step1->Step2 Step3 3. Reaction Initiation (Add ASADH enzyme) Step2->Step3 Step4 4. Kinetic Readout (Monitor A340 for NADPH depletion) Step3->Step4 Step5 5. Hit Validation (IC50 determination & SPR) Step4->Step5

Diagram 2: Standard workflow for the LysC-ASADH coupled High-Throughput Screening assay.

Step-by-Step Protocol: The LysC-ASADH Coupled Kinetic Assay
  • Buffer Preparation: Prepare the core assay buffer consisting of 50 mM Tris-HCl (pH 8.0) to maintain optimal enzymatic conformation, supplemented with 5 mM MgCl2 (a critical cofactor for ATP-dependent kinases) and 1 mM dithiothreitol (DTT) to prevent the oxidation of the essential catalytic cysteine residue in ASADH[4].

  • Master Mix Assembly: In a 96-well microtiter plate, combine the assay buffer with 5 mM L-aspartate, 2 mM ATP, 1 mM NADPH, and 3 U of LysC per well[4].

  • Compound Incubation: Add the test compounds from your library (e.g., at a final screening concentration of 20 µg/mL in DMSO). Include a DMSO-only negative control and a heat-inactivated ASADH positive control. Incubate the plate for 10-15 minutes at room temperature to allow equilibrium binding of the inhibitors to the target[4].

  • Reaction Initiation: Introduce 0.3 U of ASADH per well to initiate the reductive dephosphorylation cascade[4].

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 340 nm continuously for 30 minutes. The depletion of NADPH (which absorbs strongly at 340 nm) to NADP+ serves as the real-time indicator of ASADH activity[4],[6].

  • Data Analysis: Calculate the reaction velocity (Vmax) from the linear portion of the depletion curve. Compounds exhibiting >50% reduction in Vmax compared to the negative control are flagged as primary hits for subsequent IC50 determination and Surface Plasmon Resonance (SPR) binding validation[7],[4].

Conclusion

2-Amino-4-oxobutanoic acid is far more than a transient metabolic intermediate; it is the biochemical linchpin holding together bacterial cell wall integrity and essential amino acid synthesis. By exploiting the evolutionary divergence of the aspartate pathway, researchers can utilize robust, self-validating coupled assays to identify next-generation antimicrobial agents. As multidrug resistance continues to rise globally, targeting the enzymes flanking this critical metabolite offers a highly selective and potent therapeutic avenue.

References

  • Active Site Analysis of the Potential Antimicrobial Target Aspartate Semialdehyde Dehydrogenase Biochemistry - ACS Publications URL:[Link]

  • Aspartate-semialdehyde dehydrogenase, beta-type (IPR005986) InterPro entry - EBI URL:[Link]

  • Structural–functional analysis of drug targets for aspartate semialdehyde dehydrogenase ResearchGate URL:[Link]

  • IMB-XMA0038, a new inhibitor targeting aspartate-semialdehyde dehydrogenase of Mycobacterium tuberculosis Emerging Microbes & Infections - Taylor & Francis URL:[Link]

  • L-Aspartic-4-semialdehyde Wikipedia URL:[Link]

  • Full article: IMB-XMA0038, a new inhibitor targeting aspartate-semialdehyde dehydrogenase of Mycobacterium tuberculosis Taylor & Francis URL:[Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase PMC - National Institutes of Health URL:[Link]

Sources

Foundational

discovery and history of aspartate pathway intermediates

The Aspartate Pathway: Discovery, History, and Therapeutic Potential of its Intermediates Executive Summary The aspartate pathway is a critical metabolic hub responsible for the de novo biosynthesis of the essential amin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Aspartate Pathway: Discovery, History, and Therapeutic Potential of its Intermediates

Executive Summary

The aspartate pathway is a critical metabolic hub responsible for the de novo biosynthesis of the essential amino acids lysine, threonine, methionine, and isoleucine[1]. Because this pathway is entirely absent in mammals, its constituent enzymes and intermediates represent highly selective targets for the development of novel antibiotics, fungicides, and herbicides. This whitepaper synthesizes the historical discovery of the pathway's key intermediates, dissects the complex allosteric regulation governing its flux, and provides field-proven methodologies for assaying its central enzymes.

Historical Milestones in Pathway Discovery

The elucidation of the aspartate pathway is a cornerstone of modern biochemistry, revealing fundamental principles of allostery, gene fusion, and metabolic regulation.

  • 1955: The Discovery of Aspartate Semialdehyde (ASA): The central branching intermediate of the pathway, L-aspartate-4-semialdehyde, was first isolated and characterized by S. Black and N.G. Wright. Their seminal work also identified Aspartate Semialdehyde Dehydrogenase (ASADH), the enzyme responsible for its synthesis[2].

  • 1960s: Georges Cohen and Allosteric Regulation: The French biochemist Georges N. Cohen made groundbreaking discoveries regarding the regulation of the pathway in Escherichia coli. Cohen identified that the pathway was governed by sophisticated feedback inhibition loops and discovered the existence of bifunctional enzymes—specifically, Aspartokinase I-Homoserine Dehydrogenase I (AK I-HSD I)—where two distinct catalytic domains are fused into a single polypeptide chain to facilitate coordinated regulation[3].

  • 1964: Concerted Feedback Inhibition: Paulus and Gray, alongside independent work by Datta and Gest, discovered "concerted" (or synergistic) feedback inhibition. They observed that in certain Bacillus species, aspartokinase activity was only significantly inhibited when both lysine and threonine were present simultaneously, preventing the starvation of one amino acid when the other is in excess[4].

Key Intermediates and Pathway Architecture

The pathway begins with the phosphorylation of L-aspartate and diverges at the highly unstable intermediate, aspartate semialdehyde (ASA)[5].

  • L-Aspartyl-4-phosphate: Formed by the ATP-dependent phosphorylation of aspartate by Aspartokinase (AK). This is the first committed step and the primary target of feedback inhibition.

  • L-Aspartate-4-semialdehyde (ASA): A highly reactive and toxic aldehyde[5]. In physiological environments, ASA tends to spontaneously polymerize. To mitigate this toxicity, evolution has favored the physical clustering of enzymes (e.g., bifunctional AK-HSD complexes) to facilitate rapid substrate channeling. ASA serves as the bifurcation point: it is either condensed with pyruvate to form lysine or reduced to homoserine.

  • L-Homoserine: The precursor to both the methionine and threonine branches.

AspartatePathway Asp L-Aspartate AspP L-Aspartyl-4-phosphate Asp->AspP Aspartokinase (AK) ATP -> ADP ASA L-Aspartate-4-semialdehyde (Central Hub) AspP->ASA ASADH NADPH -> NADP+ Homoserine L-Homoserine ASA->Homoserine Homoserine Dehydrogenase (HSD) Lysine L-Lysine ASA->Lysine DHDPS (Lysine Branch) Threonine L-Threonine Homoserine->Threonine Homoserine Kinase (HSK) Methionine L-Methionine Homoserine->Methionine Met Pathway Lysine->Asp Feedback Inhibition Threonine->Asp Feedback Inhibition

Metabolic map of the aspartate pathway and its feedback loops.

Quantitative Data: Enzyme Classification and Regulation

To understand the flux of the aspartate pathway, one must map the specific isozymes and their regulatory profiles. The table below summarizes the core enzymes in the E. coli model system.

EnzymeEC NumberGeneFunctionPrimary Allosteric Regulator
Aspartokinase I / HSD I 2.7.2.4 / 1.1.1.3thrABifunctional; phosphorylates Asp & reduces ASAInhibited by L-Threonine
Aspartokinase II / HSD II 2.7.2.4 / 1.1.1.3metLBifunctional; phosphorylates Asp & reduces ASARepressed by L-Methionine
Aspartokinase III 2.7.2.4lysCMonofunctional; phosphorylates AspInhibited by L-Lysine
ASADH 1.2.1.11asdReduces Aspartyl-P to ASANone (Constitutively active)

Experimental Protocols: ASADH Activity Assay

Because the forward physiological reaction involves the highly unstable intermediate L-aspartyl-4-phosphate, in vitro kinetic assays for ASADH are expertly designed to run in the reverse direction (ASA + NADP⁺ + Pi → Aspartyl-P + NADPH).

This approach serves as a self-validating system: by driving the reaction backward, researchers can utilize stable synthetic ASA and continuously monitor the formation of NADPH via spectrophotometry at 340 nm. The increase in absorbance provides a direct, real-time readout of catalytic velocity[6].

Step-by-Step Methodology

Reagents Required:

  • 120 mM CHES buffer (pH 8.6)

  • 200 mM KCl

  • 20 mM Potassium Phosphate ( K2​HPO4​ )

  • 1.5 mM NADP⁺

  • 0.3 mM L-aspartate-4-semialdehyde (ASA)

  • Purified ASADH enzyme (0.05 mg/mL final concentration)

Procedure:

  • Buffer Equilibration: In a 1 mL quartz cuvette, combine the CHES buffer, KCl, and Potassium Phosphate. Causality: CHES buffer (pKa ~9.0) is selected to maintain the slightly alkaline pH (8.6) required for optimal reverse-reaction proton abstraction. KCl acts as an ionic stabilizer for the enzyme.

  • Baseline Establishment: Add 1.5 mM NADP⁺ and 0.3 mM ASA to the cuvette. Place the cuvette in a spectrophotometer set to 298 K (25°C) and monitor absorbance at 340 nm for 60 seconds. Causality: This step validates the system by ensuring no spontaneous reduction of NADP⁺ occurs in the absence of the enzyme.

  • Reaction Initiation: Inject the purified ASADH enzyme to a final concentration of 0.05 mg/mL. Rapidly mix by inversion.

  • Kinetic Tracking: Record the continuous increase in absorbance at 340 nm for 3 to 5 minutes.

  • Data Analysis: Calculate the initial velocity ( v0​ ) using the molar extinction coefficient of NADPH ( ϵ=6220M−1cm−1 ).

ASADH_Assay Step1 Step 1: Buffer Prep 120 mM CHES (pH 8.6), 200 mM KCl Step2 Step 2: Substrates 20 mM Phosphate, 1.5 mM NADP+, 0.3 mM ASA Step1->Step2 Step3 Step 3: Baseline Monitor 340 nm for 60s (Self-Validation) Step2->Step3 Step4 Step 4: Initiation Add 0.05 mg/mL ASADH Enzyme Step3->Step4 Step5 Step 5: Kinetics Track NADPH formation at 340 nm Step4->Step5

Step-by-step spectrophotometric workflow for ASADH reverse-reaction activity.

Therapeutic and Industrial Implications

The evolutionary divergence of the aspartate pathway makes it an exceptional focal point for modern biotechnology.

  • Antimicrobial Drug Discovery: Because humans acquire aspartate-derived amino acids entirely through diet, inhibitors targeting ASADH or Aspartokinase exhibit high selective toxicity against fungal pathogens (e.g., Cryptococcus neoformans) and multidrug-resistant bacteria[6].

  • Metabolic Engineering: In industrial microbiology, strains of Corynebacterium glutamicum are genetically engineered to possess feedback-resistant mutant aspartokinases. By breaking the allosteric inhibition loops discovered by Cohen and Paulus, these microbial factories can overproduce massive, commercially viable quantities of L-lysine and L-threonine for global agricultural feed.

References

  • Viola, R.E. (2001). "The Central Enzymes of the Aspartate Family of Amino Acid Biosynthesis". Accounts of Chemical Research.[Link]

  • Black, S., & Wright, N. G. (1955). "Aspartic beta-semialdehyde dehydrogenase and aspartic beta-semialdehyde". Journal of Biological Chemistry.[Link]

  • Faehnle, C. R., et al. (2014). "Structure of a fungal form of aspartate semialdehyde dehydrogenase from Cryptococcus neoformans". Acta Crystallographica Section F.[Link]

  • Fazius, F., et al. (2007). "Cohesion Group Approach for Evolutionary Analysis of Aspartokinase...". Journal of Bacteriology.[Link]

  • Cossart, P., et al. (2019). "Obituary: Georges Cohen (1920–2018)". ResearchGate. [Link]

  • Paulus, H. (1984). "Regulation and structure of aspartokinase in the genus Bacillus". Journal of Biosciences.[Link]

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Exploratory

2-Amino-4-oxobutanoic Acid: A Keystone Intermediate in Aspartate-Derived Amino Acid Biosynthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Amino-4-oxobutanoic acid, more commonly known in biochemical literature as L-aspartate-β-semialdehyde, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4-oxobutanoic acid, more commonly known in biochemical literature as L-aspartate-β-semialdehyde, is a pivotal, yet transient, metabolite.[1] While its direct isolation from natural sources is exceptionally rare due to its inherent chemical instability, its "natural occurrence" is unequivocally established through its central role as a metabolic intermediate. This guide provides a comprehensive technical overview of 2-amino-4-oxobutanoic acid, focusing on its biosynthesis, its critical function as a branch-point intermediate in the aspartate pathway for essential amino acid production in microorganisms and plants, the analytical challenges in its detection, and its emerging significance in drug development.[2][3] The objective is to furnish researchers and drug development professionals with a foundational understanding of this molecule's biochemistry and the strategic implications thereof.

Chemical and Physical Properties

2-Amino-4-oxobutanoic acid is a chiral α-amino acid derivative characterized by an aldehyde functional group.[1] This aldehyde moiety is responsible for both its metabolic versatility and its high reactivity, which complicates its direct analysis.

Table 1: Physicochemical Properties of 2-Amino-4-oxobutanoic acid

PropertyValueSource
IUPAC Name (2S)-2-Amino-4-oxobutanoic acid
Synonyms L-Aspartate-β-semialdehyde, L-Aspartate-4-semialdehyde, ASA[1]
Molecular Formula C₄H₇NO₃
Molecular Weight 117.10 g/mol
CAS Number 2338-03-6[1]
Canonical SMILES C(C=O)N

The Central Role in Biosynthesis: The Aspartate Pathway

In bacteria, archaea, fungi, and plants, aspartate serves as the common precursor for the synthesis of several essential amino acids, including lysine, threonine, methionine, and isoleucine.[2][3][4][5] This metabolic route, known as the aspartate pathway, is absent in animals, making these amino acids indispensable components of their diet.[6][7] 2-Amino-4-oxobutanoic acid stands as the first crucial branch-point intermediate in this pathway.[8][9][10]

Enzymatic Synthesis of 2-Amino-4-oxobutanoic Acid (Aspartate-β-Semialdehyde)

The conversion of L-aspartate to its semialdehyde derivative is a two-step, ATP- and NADPH-dependent process.

Step 1: Phosphorylation by Aspartate Kinase (AK) The pathway initiates with the phosphorylation of the β-carboxyl group of L-aspartate by Aspartate Kinase (AK), consuming one molecule of ATP to form an unstable intermediate, L-β-aspartyl phosphate.[6][11]

  • Causality: This initial phosphorylation "activates" the carboxyl group, making it susceptible to reduction in the subsequent step. The regulation of AK is a primary control point for the entire pathway, often subject to feedback inhibition by the downstream amino acid products like lysine and threonine.[11][12][13][14] This allosteric regulation ensures that the cell does not overproduce these amino acids, conserving energy and resources.

Step 2: Reduction by Aspartate-Semialdehyde Dehydrogenase (ASADH) The enzyme Aspartate-Semialdehyde Dehydrogenase (ASADH) catalyzes the NADPH-dependent reductive dephosphorylation of L-β-aspartyl phosphate to yield L-aspartate-β-semialdehyde (2-amino-4-oxobutanoic acid) and inorganic phosphate.[15][16][17]

  • Mechanism: The reaction proceeds via a covalent thioester intermediate formed with a catalytic cysteine residue in the ASADH active site.[15][17] Hydride transfer from NADPH to this intermediate leads to the formation of the final semialdehyde product.[17]

A Critical Metabolic Branch Point

The formation of 2-amino-4-oxobutanoic acid is a metabolic crossroads.[10] From this point, the pathway diverges, leading to the synthesis of different families of amino acids.[1][2]

  • To Lysine: In bacteria and plants, the first committed step towards lysine synthesis involves the condensation of aspartate-β-semialdehyde with pyruvate, a reaction catalyzed by dihydrodipicolinate synthase (DHDPS).[2]

  • To Homoserine (and then Threonine/Methionine): Alternatively, aspartate-β-semialdehyde is reduced by homoserine dehydrogenase (HD) to form homoserine.[1] Homoserine then serves as the precursor for both threonine and methionine biosynthesis.[1][2]

The partitioning of the 2-amino-4-oxobutanoic acid pool between these two branches is tightly regulated, ensuring a balanced production of the respective amino acids according to the cell's metabolic needs.[2]

Figure 1: Biosynthesis and metabolic fate of 2-Amino-4-oxobutanoic acid.

Challenges in Detection and Isolation

The direct detection and quantification of endogenous 2-amino-4-oxobutanoic acid in biological matrices is a significant analytical challenge.

Inherent Chemical Instability

The primary reason for the difficulty in its detection is the high reactivity of the aldehyde functional group. Aldehydes are prone to oxidation, reduction, and nucleophilic attack, making the free molecule transient within the cellular environment. Its existence is largely as a tightly enzyme-bound intermediate that is rapidly converted to the next product in the metabolic sequence, preventing its accumulation to detectable levels.

Proposed Analytical Workflow: In Situ Derivatization and LC-MS/MS

Given its instability, the most viable strategy for detecting 2-amino-4-oxobutanoic acid is through in situ derivatization. This approach involves trapping the reactive aldehyde with a chemical agent to form a stable, readily detectable product. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for such analyses.[18][19][20][21]

Experimental Protocol: Hypothetical Workflow for Detection

  • Sample Preparation: Obtain cell lysate or biological fluid. To minimize enzymatic activity and preserve the metabolite, samples should be immediately quenched with a cold solvent like methanol or acetonitrile and kept at low temperatures.

  • In Situ Derivatization: Add a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), which reacts specifically with the aldehyde group to form a stable, UV-active, and easily ionizable dinitrophenylhydrazone derivative.[21]

  • Extraction: Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the derivatized analyte, removing interfering substances like salts and proteins.[22]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the derivatized analyte from other components using reverse-phase liquid chromatography.

    • Mass Spectrometry: Detect the target derivative using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of the derivatized molecule and monitoring for a unique fragment ion, providing high specificity and sensitivity.

Detection_Workflow cluster_workflow Analytical Workflow A 1. Biological Sample (Cell Lysate) B 2. Quenching & In Situ Derivatization (e.g., with DNPH) A->B C 3. Sample Cleanup (Solid-Phase Extraction) B->C D 4. LC-MS/MS Analysis (MRM Mode) C->D E 5. Data Analysis & Quantification D->E

Figure 2: Proposed workflow for the detection of 2-Amino-4-oxobutanoic acid.

Synthetic Analogs and Pharmacological Significance

The aspartate pathway, being essential for pathogens and plants but absent in humans, makes its enzymes, including ASADH, attractive targets for the development of novel antibiotics, herbicides, and fungicides.[7][8][9][17]

  • Enzyme Inhibition: The unique structure of 2-amino-4-oxobutanoic acid serves as a scaffold for designing enzyme inhibitors. By creating stable analogs that can bind to the active site of ASADH or other pathway enzymes without being turned over, it is possible to block the entire metabolic cascade, leading to cell death in the target organism.[17]

  • Drug Development: Research into derivatives, such as those with cyclopropyl or other modified groups, explores new chemical space for potential therapeutic agents with activities ranging from neurotransmission modulation to anti-inflammatory effects. This highlights the value of the core 2-amino-4-oxobutanoic acid structure as a versatile building block in medicinal chemistry.

Future Perspectives

The study of 2-amino-4-oxobutanoic acid and the broader aspartate pathway remains a fertile ground for research. Future efforts will likely focus on developing more sensitive and direct analytical methods to better understand the flux and regulation of this key metabolic node in real-time. Furthermore, a deeper understanding of the structure and mechanism of the enzymes that produce and consume this intermediate will continue to drive the rational design of new antimicrobial and herbicidal agents, which are critically needed to combat resistance and ensure food security.

References

  • Mechanism and Catalytic Site Atlas. (n.d.). Aspartate-semialdehyde dehydrogenase. M-CSA. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Aspartate-semialdehyde dehydrogenase. In Wikipedia. Retrieved from [Link]

  • UniProt Consortium. (n.d.). Aspartate-semialdehyde dehydrogenase - Escherichia coli (strain K12). UniProtKB. Retrieved from [Link]

  • Wikipedia. (2024, March 15). Amino acid synthesis. In Wikipedia. Retrieved from [Link]

  • Lea, P. J., & Miflin, B. J. (1980). The biosynthesis and metabolism of the aspartate derived amino acids in higher plants. The Biochemistry of Plants, 5, 569-607.
  • Blanco, B., et al. (2004). A structural basis for the mechanism of aspartate-β-semialdehyde dehydrogenase from Vibrio cholerae. Journal of Molecular Biology, 340(4), 849-863. Retrieved from [Link]

  • Inoue, T., et al. (2010). Mechanism of concerted inhibition of alpha2beta2-type hetero-oligomeric aspartate kinase from Corynebacterium glutamicum. Journal of Molecular Biology, 402(3), 545-556. Retrieved from [Link]

  • Wang, Y., et al. (2021). Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense: from experiment to MD simulations. RSC Advances, 11(3), 1547-1558. Retrieved from [Link]

  • Spagnolo, C., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2135. Retrieved from [Link]

  • Jander, G., & Joshi, V. (2010). Aspartate-Derived Amino Acid Biosynthesis in Arabidopsis thaliana. The Arabidopsis Book, 8, e0125. Retrieved from [Link]

  • Hiraoka, H., et al. (2018). Lysine and Threonine Biosynthesis from Aspartate Contributes to Staphylococcus aureus Growth in Calf Serum. Applied and Environmental Microbiology, 84(18), e01037-18. Retrieved from [Link]

  • Li, C., et al. (2018). Mechanistic insights into the allosteric regulation of Pseudomonas aeruginosa aspartate kinase. Biochemical Journal, 475(6), 1107-1119. Retrieved from [Link]

  • Ferreira, R. R., et al. (2005). The aspartate metabolic pathway leading to the synthesis of lysine, threonine, methionine and isoleucine. Revista Brasileira de Fisiologia Vegetal, 17(2), 65-81. Retrieved from [Link]

  • Ayaz, A., & Yilmaz, S. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Journal of Applied Life Sciences and Research, 1(1), 1-10.
  • Wikipedia. (2023, October 21). Aspartate kinase. In Wikipedia. Retrieved from [Link]

  • Curien, G., et al. (2003). Mechanism of control of Arabidopsis thaliana aspartate kinase-homoserine dehydrogenase by threonine. European Journal of Biochemistry, 270(3), 535-544. Retrieved from [Link]

  • Anwar, M. A., et al. (2021). Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. Scientific Reports, 11(1), 12345. Retrieved from [Link]

  • Stöveken, T., et al. (2011). Formation of aspartate-beta-semialdehyde and biosynthetic pathways derived from this metabolite. Journal of Bacteriology, 193(4), 784-790. Retrieved from [Link]

  • Al-Asbahi, A. M., et al. (2015). Detection of reactive aldehyde biomarkers in biological samples using solid-phase extraction pre-concentration and liquid chromatography with fluorescence detection. Analytical Methods, 7(18), 7589-7596. Retrieved from [Link]

  • Griffin, J. H., et al. (2003). Capture of an intermediate in the catalytic cycle of l-aspartate-β-semialdehyde dehydrogenase. Proceedings of the National Academy of Sciences, 100(15), 8672-8677. Retrieved from [Link]

  • Fustinoni, S., et al. (2005). Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1431-1438. Retrieved from [Link]

  • Wikipedia. (2023, May 22). L-Aspartic-4-semialdehyde. In Wikipedia. Retrieved from [Link]

Sources

Foundational

2-Amino-4-oxobutanoic Acid: Mechanistic Stability, Synthesis, and Storage Protocols

Executive Summary 2-Amino-4-oxobutanoic acid, universally known in biochemistry as aspartate semialdehyde (ASA) , is a critical metabolic branch-point intermediate. In microbial and plant systems, it serves as the univer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-oxobutanoic acid, universally known in biochemistry as aspartate semialdehyde (ASA) , is a critical metabolic branch-point intermediate. In microbial and plant systems, it serves as the universal precursor for the biosynthesis of the essential amino acids lysine, methionine, threonine, and isoleucine[1]. Despite its biological ubiquity, ASA presents a notorious challenge for structural biologists, synthetic chemists, and enzymologists: the free aldehyde is exceptionally unstable.

This whitepaper provides an in-depth mechanistic analysis of ASA's instability, detailing the chemical equilibria that govern its degradation. Furthermore, it establishes field-proven, self-validating protocols for the in situ synthesis, isolation, and long-term storage of ASA, ensuring high-fidelity results in downstream enzymatic assays and peptide ligations.

The Mechanistic Basis of ASA Instability

The difficulty in handling 2-amino-4-oxobutanoic acid stems from its bifunctional nature. The molecule possesses both an electrophilic aldehyde at the C4 position and a nucleophilic primary amine at the C2 ( α ) position.

pH-Dependent Chemical Equilibrium

In aqueous solutions, ASA does not exist as a static free aldehyde. Instead, it participates in a highly dynamic, pH-dependent equilibrium[2].

  • Hydrate Formation (Acidic pH): Under highly acidic conditions (pH < 3), the aldehyde undergoes hydration to form a relatively stable gem-diol. The α -amino group ( pKa​≈9.0 ) is fully protonated ( −NH3+​ ), rendering it non-nucleophilic.

  • Cyclic Hemiaminal Formation (Neutral to Basic pH): As the pH rises above 4.5, a fraction of the α -amino group deprotonates. This free amine immediately executes an intramolecular nucleophilic attack on the C4 carbonyl carbon, forming a 5-membered cyclic hemiaminal (a pyrrolidine derivative)[2].

  • Irreversible Polymerization: The cyclic hemiaminal is highly reactive and prone to intermolecular condensation, leading to rapid, irreversible polymerization and complete loss of the active monomeric ASA.

ASAEquilibrium Hydrate Hydrate Form (Gem-diol) Stable Aldehyde Free Aldehyde (Transient) Hydrate->Aldehyde -H2O (pH < 3) Hemiaminal Cyclic Hemiaminal (5-membered ring) Aldehyde->Hemiaminal Intramolecular Attack (pH > 4.5) Polymer Polymerization & Degradation Hemiaminal->Polymer Intermolecular Condensation

Diagram 1: pH-dependent chemical equilibrium and degradation pathway of ASA.

Biological Context: The Aspartate Pathway

In biological systems, ASA is never stored; it is generated and immediately consumed. Aspartate kinase phosphorylates L-aspartate, which is then reduced by aspartate semialdehyde dehydrogenase (ASADH) to form ASA. Immediately, enzymes like dihydrodipicolinate synthase (DHDPS) condense ASA with pyruvate to route it toward lysine, or homoserine dehydrogenase reduces it toward the methionine/threonine branches[1].

AspartatePathway Asp L-Aspartate AspP L-Aspartyl-4-phosphate Asp->AspP Aspartate Kinase ASA 2-Amino-4-oxobutanoic acid (Aspartate Semialdehyde) AspP->ASA ASADH Lys L-Lysine Biosynthesis ASA->Lys DHDPS (+ Pyruvate) Homoserine L-Homoserine ASA->Homoserine Homoserine Dehydrogenase ThrMet Thr / Met / Ile Biosynthesis Homoserine->ThrMet Downstream Kinases/Synthases

Diagram 2: The Aspartate Pathway highlighting ASA as the central metabolic node.

Quantitative Stability Profile

To optimize experimental design, researchers must strictly adhere to the environmental boundaries of ASA. The following table synthesizes the stability of 2-amino-4-oxobutanoic acid across various conditions, derived from NMR structural characterizations[2].

Environmental ConditionDominant Molecular SpeciesEstimated Half-Life ( t1/2​ )Recommended Action
pH 1.0 – 2.0, -80°C Hydrate (Gem-diol) / HCl Salt> 6 MonthsOptimal Long-Term Storage
pH 1.0 – 2.0, 4°C Hydrate (Gem-diol)1 – 2 WeeksShort-term experimental use
pH 6.5 – 7.5, 25°C Cyclic Hemiaminal< 30 MinutesGenerate in situ / Use immediately
pH > 8.0, 25°C Polymeric Degradants< 5 MinutesAvoid completely

Table 1: Stability matrix for 2-Amino-4-oxobutanoic acid.

Standardized Methodologies

Because commercial procurement of free ASA is often unviable due to transit degradation, it is standard practice to synthesize it in situ via the ozonolysis of L-allylglycine[3][4].

Protocol A: In Situ Synthesis via Ozonolysis

Causality Check: Why use ozonolysis? Ozonic cleavage of the terminal alkene of L-allylglycine directly yields the aldehyde without requiring harsh oxidative conditions that would otherwise destroy the sensitive α -amine. Conducting this in acidic media ensures the amine remains protonated throughout the reaction.

Materials Required:

  • L-Allylglycine (Precursor)

  • 1.0 M Hydrochloric Acid (HCl)

  • Ozone Generator

  • Dimethyl sulfide (DMS) or Zinc dust (Reducing agent)

  • Dowex 50WX8 Cation Exchange Resin (H+ form)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of L-allylglycine in 50 mL of 1.0 M HCl.

  • Ozonolysis: Cool the reaction flask to -78°C using a dry ice/acetone bath. Bubble ozone ( O3​ ) through the solution until a persistent faint blue color is observed (indicating ozone saturation).

  • Purging: Immediately purge the reaction vessel with inert Nitrogen ( N2​ ) or Argon gas for 15 minutes to remove excess unreacted ozone.

  • Reduction: Add 3.0 equivalents of Dimethyl sulfide (DMS) dropwise to reduce the intermediate ozonide to the target aldehyde. Allow the reaction to slowly warm to 4°C over 2 hours.

  • Cation Exchange Purification: Load the crude mixture onto a pre-equilibrated Dowex 50WX8 column (H+ form). Wash extensively with ice-cold deionized water to remove DMS and non-amine byproducts.

  • Elution: Elute the protonated ASA using ice-cold 2.0 M HCl. Monitor fractions via ninhydrin stain (yielding a characteristic yellow/brown color for the semialdehyde, distinct from the purple of standard amino acids).

Protocol B: Optimal Storage and Reconstitution

Causality Check: Why flash freeze in liquid nitrogen? Slow freezing allows localized concentration of solutes (cryoconcentration), which can force ASA molecules into proximity, overcoming the electrostatic repulsion of the protonated amines and triggering premature polymerization. Flash freezing traps the molecules in a vitreous state.

Step-by-Step Workflow:

  • Aliquotting: Immediately upon elution from the Dowex column (Protocol A), pool the ASA-containing fractions. Keep the pool strictly on ice.

  • Concentration (Optional but Risky): If concentration is required, use lyophilization (freeze-drying) rather than rotary evaporation to prevent thermal degradation.

  • Flash Freezing: Dispense the acidic ASA solution into single-use cryogenic vials (e.g., 100 μ L aliquots). Plunge the vials directly into liquid nitrogen.

  • Storage: Transfer the frozen vials to a -80°C freezer. Maintain under an inert atmosphere if stored as a lyophilized powder.

  • Reconstitution & Use: Thaw a single vial on ice immediately prior to the assay. Critical: Do not neutralize the pH of the ASA stock. Instead, add the acidic ASA directly into a heavily buffered reaction mixture (e.g., 100 mM Tris-HCl, pH 7.4) already containing the target enzyme (e.g., DHDPS)[3]. This ensures the transient free aldehyde is consumed by the enzyme faster than it can undergo intramolecular cyclization.

Conclusion

The successful utilization of 2-amino-4-oxobutanoic acid in biochemical and synthetic applications relies entirely on mastering its pH-dependent equilibrium. By maintaining strict acidic control during synthesis and enforcing cryogenic storage conditions, researchers can effectively bypass the molecule's inherent drive toward cyclic hemiaminal formation and polymerization, ensuring reliable and reproducible experimental outcomes.

References

  • BLDpharm. "(S)-2-Amino-4-oxobutanoic acid - Product Information and Storage (CAS: 2338-03-6)." bldpharm.com.
  • Journal of the American Chemical Society. "KAHA Ligations That Form Aspartyl Aldehyde Residues as Synthetic Handles for Protein Modification and Purification." acs.org.
  • FEMS Microbiology Letters. "Expression from the Escherichia coli dapA promoter is regulated by intracellular levels of diaminopimelic acid." oup.com.
  • PMC / National Institutes of Health. "Dihydrodipicolinate synthase from Thermotoga maritima." nih.gov.
  • ResearchGate. "Cloning and Expression of FixA and FixB Genes and Their Role in the Formation of Dipicolinic Acid in Mycobacterium marinum CCUG 20988." researchgate.net.

Sources

Exploratory

The Stereochemical Imperative of (2S)-2-Amino-4-oxobutanoic Acid: Mechanistic Insights and Experimental Protocols

Introduction (2S)-2-amino-4-oxobutanoic acid, systematically known as L-aspartic-β-semialdehyde (L-ASA), is a critical metabolic linchpin in the aspartate pathway of bacteria, fungi, and higher plants[1]. Because this bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2-amino-4-oxobutanoic acid, systematically known as L-aspartic-β-semialdehyde (L-ASA), is a critical metabolic linchpin in the aspartate pathway of bacteria, fungi, and higher plants[1]. Because this biosynthetic network is absent in humans, the enzymes that synthesize and process L-ASA are highly validated targets for the development of novel antibiotics, fungicides, and herbicides[2]. The (2S) stereocenter of this molecule is non-negotiable for biological activity; it serves as the foundational chiral node that dictates the stereochemical fidelity of essential downstream amino acids, including L-lysine, L-methionine, L-threonine, and L-isoleucine[1].

Stereochemical Significance and Structural Instability

The molecular architecture of L-ASA features a chiral center at the C2 position, locked in the (S)-configuration. This stereospecificity is strictly recognized by downstream branching enzymes, ensuring that only the correct enantiomers of essential amino acids are produced.

The Causality of Instability: A major technical hurdle in studying L-ASA is its extreme chemical instability. The proximity of the highly reactive C4 aldehyde to the C2 amine and the backbone amide makes the molecule prone to rapid hydration, polymerization, and intramolecular cyclization. Specifically, L-ASA exists in a dynamic equilibrium where the side-chain aldehyde folds back to form a five-membered hemiaminal ring with the backbone amide[3]. This spontaneous cyclization depletes the pool of active free aldehyde. Consequently, isolating L-ASA as a stable free acid is nearly impossible, necessitating specialized in situ generation techniques for rigorous experimental study and protein modification[3].

Enzymatic Biosynthesis: The ASADH Mechanism

In biological systems, L-ASA is synthesized via the reversible dephosphorylation of β-aspartyl phosphate, a reaction catalyzed by aspartate-semialdehyde dehydrogenase (ASADH)[2].

Mechanistic Insight: The catalytic mechanism of ASADH relies on a highly conserved active-site cysteine residue. This cysteine executes a nucleophilic attack on the substrate (β-aspartyl phosphate), leading to the release of inorganic phosphate and the formation of a covalent thioester acyl-enzyme intermediate[4]. Following this, a hydride transfer from the cofactor NADPH reduces the thioester, yielding the free (2S)-aldehyde[4]. Structural studies on ASADH mutants reveal that replacing putative phosphate-binding groups (e.g., Arg103) drastically alters the enzyme's interaction with phosphate, decreasing catalytic efficiency to less than 0.1% of native activity and proving the highly tuned nature of this stereospecific pocket[5].

ASADH_Mechanism Substrate β-Aspartyl Phosphate Intermediate Thioester Acyl-Enzyme Intermediate Substrate->Intermediate Nucleophilic Attack (- Pi) Enzyme ASADH (Active Cys) Enzyme->Intermediate Cys Residue Product (2S)-2-amino-4-oxobutanoic acid (L-ASA) Intermediate->Product Hydride Transfer (from NADPH)

Catalytic cycle of ASADH forming L-ASA via a thioester intermediate.

Downstream Stereospecific Branching

Once synthesized, L-ASA sits at a critical metabolic crossroads, acting as the substrate for two divergent pathways:

  • Lysine Biosynthesis: Dihydrodipicolinate synthase (DHDPS / DapA) catalyzes the condensation of L-ASA with pyruvate. The catalytic lysine (Lys162) of DapA forms an enamine with pyruvate, which subsequently reacts with the aldehyde of L-ASA. This covalent intermediate cyclizes to form (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA)[6].

  • Methionine/Threonine Biosynthesis: Homoserine dehydrogenase (HSDH) reduces the C4 aldehyde of L-ASA to an alcohol via a hydride transfer from NAD(P)H, yielding L-homoserine[1].

MetabolicBranching LASA (2S)-2-amino-4-oxobutanoic acid DapA DHDPS (DapA) + Pyruvate LASA->DapA HSDH Homoserine Dehydrogenase + NAD(P)H LASA->HSDH HTPA (2S,4S)-HTPA -> Lysine DapA->HTPA Condensation & Cyclization Homo L-Homoserine -> Met / Thr HSDH->Homo Aldehyde Reduction

Metabolic branching of L-ASA into the lysine and homoserine biosynthetic pathways.

Quantitative Data: Enzyme Parameters

The enzymes interacting with L-ASA exhibit distinct kinetic and structural profiles, summarized below to facilitate assay design and inhibitor screening.

EnzymePrimary SubstratesKey Catalytic IntermediateDirect ProductAllosteric Inhibitor
ASADH β-Aspartyl Phosphate, NADPHThioester Acyl-Enzyme[4]L-ASANone (Typically)
DHDPS (DapA) L-ASA, PyruvateEnamine (Pyruvate + Lys162)[6](2S,4S)-HTPAL-Lysine[6]
HSDH L-ASA, NAD(P)HHydride transfer complexL-HomoserineL-Threonine

Table 1: Kinetic and structural properties of primary enzymes metabolizing (2S)-2-amino-4-oxobutanoic acid.

Experimental Protocols: Handling and Assaying L-ASA

Because L-ASA cannot be stored as a stable free acid, researchers must use self-validating protocols to generate and immediately consume the substrate, ensuring experimental integrity.

Protocol A: In Situ Generation via KAHA Ligation for Peptide Modification

Rationale: To incorporate aspartic semialdehyde residues into synthetic peptides without premature cyclization, the α-ketoacid–hydroxylamine (KAHA) ligation is employed[3]. This provides a self-validating system where the product can be immediately captured.

  • Preparation: Synthesize a peptide fragment containing a C-terminal α-ketoacid.

  • Ligation: React the α-ketoacid peptide with a chiral isoxazolidine monomer in an acidic aqueous buffer (pH 3–4). This promotes a chemoselective amide-forming ligation.

  • Unmasking: The ligation directly yields the (2S)-aspartic semialdehyde residue at the ligation site[3].

  • Validation (NMR): Immediately perform NMR studies across a pH gradient (pH 3 to 9) to quantify the equilibrium between the free aldehyde and the five-membered hemiaminal ring[3].

  • Capture & Purification: Utilize a solid-supported alkoxyamine to selectively "catch" the peptide aldehyde via reversible covalent bonding. Wash off unreacted impurities, then release the purified peptide[3].

Protocol B: Coupled Enzymatic Assay for DHDPS Activity

Rationale: To measure DHDPS kinetics accurately, L-ASA must be released from a stable acetal precursor (e.g., L-allysine ethylene acetal) via acid hydrolysis just prior to the assay.

  • Precursor Hydrolysis: Incubate 10 mM L-allysine ethylene acetal in 1 M HCl at 50°C for 30 minutes to unmask the C4 aldehyde.

  • Neutralization: Rapidly cool the mixture on ice and neutralize to pH 7.5 using 1 M NaOH. Critical Step: The neutralized L-ASA must be utilized within 15 minutes to prevent polymerization and loss of the active (S)-enantiomer.

  • Assay Mixture: In a UV-compatible cuvette, combine 100 mM HEPES buffer (pH 7.5), 1 mM sodium pyruvate, and the freshly neutralized L-ASA.

  • Initiation: Add purified DHDPS (DapA) to initiate the reaction[6].

  • Detection: Monitor the consumption of L-ASA and pyruvate by coupling the reaction to a secondary enzyme (e.g., DapB, which consumes NADPH, allowing continuous spectrophotometric tracking at 340 nm).

References

  • Title: L-Aspartic-4-semialdehyde - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Aspartate-semialdehyde dehydrogenase - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: The role of substrate-binding groups in the mechanism of aspartate-beta-semialdehyde dehydrogenase - PubMed Source: nih.gov URL: [Link]

  • Title: Aspartate-semialdehyde dehydrogenase (IPR012080) - InterPro entry Source: ebi.ac.uk URL: [Link]

  • Title: KAHA Ligations That Form Aspartyl Aldehyde Residues as Synthetic Handles for Protein Modification and Purification Source: acs.org URL: [Link]

  • Title: Structure of the 4-hydroxy-tetrahydrodipicolinate synthase from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV Source: nih.gov URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Handling of 2-Amino-4-oxobutanoic Acid (L-Aspartic-4-semialdehyde): A Comprehensive Laboratory Protocol

Executive Summary 2-Amino-4-oxobutanoic acid, systematically known as L-aspartic-4-semialdehyde (ASA), is a highly reactive α -amino acid derivative[1]. It serves as a critical branch-point intermediate in the aspartate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-oxobutanoic acid, systematically known as L-aspartic-4-semialdehyde (ASA), is a highly reactive α -amino acid derivative[1]. It serves as a critical branch-point intermediate in the aspartate metabolic pathway of bacteria and plants, dictating the biosynthesis of essential amino acids such as lysine, methionine, and threonine[1]. Because mammals lack this metabolic network, the enzymes that process ASA—namely aspartate semialdehyde dehydrogenase (ASADH) and dihydrodipicolinate synthase (DHDPS)—are prime targets for the development of novel antibiotics and herbicides[2].

Working with ASA in the laboratory requires strict environmental controls. The molecule is notoriously unstable at physiological pH, rapidly undergoing intramolecular cyclization or intermolecular polymerization[2]. This application note provides a field-proven, self-validating protocol for the in situ synthesis of L-ASA via the ozonolysis of L-allylglycine, ensuring high-purity yields suitable for downstream enzymatic assays and drug screening workflows.

Biological Significance & Pathway Dynamics

In microbial systems, the aspartate pathway begins with the phosphorylation of L-aspartate, followed by its reduction to L-ASA[1]. From this node, the pathway diverges. DHDPS catalyzes the condensation of L-ASA with pyruvate to form dihydrodipicolinate (leading to lysine), while homoserine dehydrogenase reduces L-ASA to homoserine (leading to methionine and threonine)[1].

AspartatePathway Asp L-Aspartate AspP L-4-Aspartyl Phosphate Asp->AspP Aspartokinase ASA L-Aspartic-4-semialdehyde (2-Amino-4-oxobutanoic acid) AspP->ASA ASADH DHDPA Dihydrodipicolinate ASA->DHDPA DHDPS HS L-Homoserine ASA->HS Homoserine Dehydrogenase Lys L-Lysine DHDPA->Lys Multiple Steps Met L-Methionine HS->Met Thr L-Threonine HS->Thr

Fig 1. The Aspartate Pathway highlighting ASA as the central branch-point intermediate.

Chemical Rationale & Causality (Expertise & Experience)

The commercial procurement of free L-ASA is unfeasible due to its short half-life. While reduction of protected aspartic acid derivatives (e.g., β -methyl aspartate) is possible, it often suffers from over-reduction to the alcohol. The most reliable, historically validated method is the ozonolysis of L-allylglycine (2-amino-4-pentenoic acid) , originally pioneered by Black and Wright[3] and optimized for modern biocatalysis[2].

Causality behind the experimental design:

  • Reaction Mechanism (Alkene Cleavage): Ozone selectively cleaves the terminal C=C double bond of L-allylglycine. Upon quenching with a reducing agent like dimethyl sulfide (DMS), the ozonide intermediate breaks down to yield the desired aldehyde (L-ASA) and formaldehyde.

  • Acidic Stabilization: The reaction is conducted in 1 M HCl . At this low pH, the α -amine of the amino acid is fully protonated ( NH3+​ ). This eliminates its nucleophilic character, preventing it from attacking the newly formed aldehyde and forming a cyclic pyrroline derivative[2].

  • Dowex 50 Cation-Exchange Purification: Formaldehyde (the byproduct) remains uncharged at low pH and washes directly through a strong cation-exchange resin. Conversely, the protonated L-ASA binds tightly to the resin and can be selectively eluted using a strong acid gradient[2].

Experimental Protocol: Ozonolysis of L-Allylglycine

Reagents & Equipment
  • Starting Material: L-Allylglycine (≥98% purity)

  • Solvents & Resins: 1 M HCl , 4 M HCl , Dimethyl sulfide (DMS), Dowex 50W-X8 cation exchange resin (H+ form).

  • Equipment: Ozone generator, dry ice/acetone bath (-78°C), nitrogen gas line, glass chromatography column.

Step-by-Step Methodology

Step 1: Dissolution and Cooling Dissolve 10 mmol of L-allylglycine in 50 mL of 1 M HCl . Transfer the solution to a specialized ozonolysis reaction vessel and submerge it in a dry ice/acetone bath to reach -78°C. Note: The low temperature is critical to prevent over-oxidation of the resulting aldehyde into a carboxylic acid.

Step 2: Ozonolysis Bubble an O3​/O2​ mixture through the solution at a steady rate. Continue bubbling until a faint blue color persists in the solution, indicating that the double bonds have been fully consumed and excess ozone is present in the solvent.

Step 3: Quenching the Ozonide Purge the reaction vessel with N2​ gas for 15 minutes to remove all excess dissolved ozone (the blue color will dissipate). Carefully add 3.0 equivalents of Dimethyl sulfide (DMS) to reduce the ozonide. Allow the reaction mixture to slowly warm to room temperature over 2 hours.

Step 4: Purification via Dowex 50 Load the crude reaction mixture onto a pre-equilibrated Dowex 50W-X8 column ( H+ form).

  • Wash the column with 3 column volumes (CV) of distilled water to remove DMS, DMSO, and formaldehyde.

  • Elute the L-ASA using a step gradient of HCl (from 1 M to 4 M ). Collect fractions in chilled tubes.

Step 5: Storage Pool the fractions containing L-ASA. Store the stock solutions in 4 M HCl at -20°C[2]. Prior to use in enzymatic assays, neutralize aliquots with ice-cold 1 M NaOH immediately before addition to the reaction buffer[2].

OzonolysisWorkflow Step1 1. Dissolution L-Allylglycine in 1M HCl Step2 2. Ozonolysis O3 at -78°C Step1->Step2 Step3 3. Quenching DMS addition Step2->Step3 Step4 4. Purification Dowex 50 Resin Step3->Step4 Step5 5. Storage 4M HCl at -20°C Step4->Step5

Fig 2. Experimental workflow for the synthesis and isolation of L-ASA via ozonolysis.

Quality Control & Self-Validation System

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating. Chemical assays (like NMR) are often skewed by the acidic solvent and the equilibrium between hydrated/free aldehyde forms.

Validation via Enzymatic End-Point Titration: The exact concentration of active L-ASA must be determined enzymatically[2].

  • Set up a reaction cuvette containing DHDPS, dihydrodipicolinate reductase (DHDPR), NADH, and excess pyruvate in a standard assay buffer (e.g., 20 mM Tris-HCl , pH 8.0).

  • Add a highly diluted, freshly neutralized aliquot of the synthesized L-ASA.

  • Monitor the consumption of NADH at 340 nm . Because the coupled reaction pulls the condensation forward to completion, the total stoichiometric drop in NADH absorbance directly correlates to the exact molarity of active L-ASA in the stock[2].

Data Presentation & Analytics

Table 1: Comparison of ASA Synthesis Strategies
Synthesis MethodPrimary AdvantagePrimary DisadvantageScalability
Ozonolysis of Allylglycine High purity; clean cleavage; no over-reduction.Requires specialized ozone generation equipment.High (Gram scale)
Reduction of Aspartyl Esters Utilizes standard benchtop reagents (e.g., DIBAL-H).High risk of over-reduction to homoserine; complex deprotection.Low to Medium
Enzymatic (via ASADH) 100% stereospecificity; physiological conditions.Requires purified ASADH and expensive NADPH cofactors.Analytical scale only
Table 2: ASA Stability & Storage Matrix
Storage ConditionpH EnvironmentEstimated Half-LifePrimary Degradation Pathway
-20°C Highly Acidic ( 4 M HCl )> 6 MonthsNegligible (Amine is fully protonated)
4°C Mildly Acidic ( 1 M HCl )2 - 3 WeeksSlow intermolecular polymerization
25°C (Room Temp) Physiological (pH 7.0 - 7.5)< 30 MinutesRapid intramolecular cyclization (Pyrroline formation)

References

  • [1] L-Aspartic-4-semialdehyde . Wikipedia. Available at:[Link]

  • [2] Mimicking natural evolution in vitro: An N-acetylneuraminate lyase mutant with an increased dihydrodipicolinate synthase activity . Proceedings of the National Academy of Sciences (PNAS) / PubMed Central. Available at:[Link]

  • [3] Threonine synthesis from aspartate in Escherichia coli cell-free extracts: pathway dynamics . PubMed Central (PMC). Available at:[Link]

Sources

Application

Application Note: A Robust Protocol for the Enzymatic Synthesis of 2-Amino-4-oxobutanoic Acid via Transamination

Introduction: The Significance of 2-Amino-4-oxobutanoic Acid 2-Amino-4-oxobutanoic acid, also known as L-aspartate-semialdehyde, is a pivotal chiral building block and a key intermediate in various biosynthetic pathways....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Amino-4-oxobutanoic Acid

2-Amino-4-oxobutanoic acid, also known as L-aspartate-semialdehyde, is a pivotal chiral building block and a key intermediate in various biosynthetic pathways.[1] Its unique structure, featuring both an amine and an aldehyde functionality, makes it a valuable precursor for the synthesis of non-canonical amino acids and complex pharmaceutical agents.[2] Traditional chemical synthesis routes often involve harsh conditions and multi-step procedures that can compromise stereochemical integrity. Biocatalysis, utilizing enzymes, presents a superior alternative, offering high stereoselectivity, mild reaction conditions, and an environmentally friendly footprint.

This application note provides a detailed protocol for the enzymatic synthesis of 2-Amino-4-oxobutanoic acid. We will leverage the power of transaminase enzymes, which catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. This method is designed for researchers in biochemistry, organic synthesis, and drug development, offering a reliable and efficient route to this important molecule.

Principle of the Method: Transaminase-Catalyzed Asymmetric Amination

The core of this protocol is a stereoselective transamination reaction. Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the reversible transfer of an amino group from an amino donor to a prochiral keto acid.[3][4]

The Catalytic Mechanism

The reaction follows a "Ping-Pong Bi-Bi" mechanism, which occurs in two distinct half-reactions[3][5]:

  • First Half-Reaction: The amino donor (e.g., L-Alanine) binds to the enzyme's active site. The PLP cofactor accepts the amino group, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto acid byproduct (e.g., pyruvate).

  • Second Half-Reaction: The keto acid substrate (2,4-dioxobutanoic acid) enters the active site. The PMP-enzyme complex then transfers the amino group to the substrate, forming the desired product (2-Amino-4-oxobutanoic acid) and regenerating the PLP-enzyme complex for the next catalytic cycle.

This enzymatic approach is highly valued for its ability to establish the α-stereocenter with exceptional precision, typically yielding enantiomeric excess (ee) values greater than 99%.[6]

Transaminase_Reaction_Mechanism cluster_1 First Half-Reaction cluster_2 Second Half-Reaction Keto_Substrate 2,4-Dioxobutanoic Acid Enzyme_PMP Transaminase-PMP (Intermediate) Keto_Substrate->Enzyme_PMP binds Amino_Donor L-Alanine (Amino Donor) Enzyme_PLP Transaminase-PLP (Holoenzyme) Amino_Donor->Enzyme_PLP binds Enzyme_PLP->Enzyme_PMP Amino group transfer Product 2-Amino-4-oxobutanoic Acid (Product) Keto_Byproduct Pyruvate (Byproduct) released Enzyme_PMP->Enzyme_PLP regenerates Enzyme_PMP->Product releases

Caption: The Ping-Pong mechanism of transaminase-catalyzed synthesis.

Protocol Optimization: Rationale Behind Experimental Choices

The success of an enzymatic reaction hinges on providing optimal conditions for the biocatalyst. Here, we explain the key parameters and the reasoning for their selection.

  • Enzyme Selection: A robust ω-Transaminase (ω-TA) is recommended for this synthesis. These enzymes are known for their broad substrate scope, accepting substrates other than α-amino/keto acids.[4] Commercially available screening kits or specific enzymes from suppliers like Prozomix or Creative Enzymes can be utilized. An aspartate aminotransferase (AspAT) may also be effective due to the structural similarity of the substrate to oxaloacetate.[7][8]

  • Amino Donor Strategy: The transamination reaction is reversible. To drive the equilibrium towards product formation, a strategic choice of amino donor is crucial.

    • L-Alanine: A cost-effective donor. Using it in stoichiometric excess (e.g., 1.5-3 equivalents) pushes the equilibrium forward. The byproduct is pyruvate.

    • Isopropylamine: An excellent "smart" donor. The byproduct is acetone, which is volatile and can be removed from the reaction headspace under a gentle stream of nitrogen or by vacuum, effectively driving the reaction to completion.[5]

  • pH Control: Enzyme activity is highly pH-dependent. Most transaminases function optimally in a slightly alkaline buffer, typically between pH 7.5 and 9.0. This range ensures that the catalytic residues in the active site maintain the correct protonation state for efficient catalysis. A phosphate or borate buffer is recommended for its buffering capacity in this range.

  • Temperature: The reaction rate increases with temperature, but so does the risk of enzyme denaturation. A temperature range of 30-40°C generally provides a good balance between catalytic activity and long-term enzyme stability for several hours of reaction time.

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-2-Amino-4-oxobutanoic acid using a commercially available ω-transaminase.

Materials and Reagents
  • Enzyme: ω-Transaminase (e.g., from Vibrio fluvialis[6] or a commercial kit), lyophilized powder or solution.

  • Keto Substrate: 2,4-dioxobutanoic acid.

  • Amino Donor: L-Alanine or Isopropylamine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Buffer: 100 mM Potassium Phosphate Buffer or Borate Buffer, pH 8.0.

  • Reaction Vessels: 1.5 mL microcentrifuge tubes or 10 mL glass vials with magnetic stir bars.

  • Equipment: Incubator shaker, pH meter, centrifuge, HPLC system with a chiral column, NMR spectrometer.

Reagent Preparation
  • Buffer Preparation (100 mM, pH 8.0): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0 using 1M KOH or 1M HCl.

  • Substrate Stock (100 mM): Dissolve the appropriate amount of 2,4-dioxobutanoic acid in the pH 8.0 buffer to make a 100 mM stock solution.

  • Amino Donor Stock (1.0 M): Dissolve L-Alanine or Isopropylamine in the pH 8.0 buffer to make a 1.0 M stock solution.

  • PLP Stock (10 mM): Dissolve PLP in the pH 8.0 buffer to make a 10 mM stock solution. Protect from light.

  • Enzyme Solution (10 mg/mL): Prepare a fresh solution of the transaminase enzyme in cold pH 8.0 buffer. Keep on ice until use.

Synthesis Reaction Setup

The following procedure is for a 1.0 mL final reaction volume. Scale up or down as needed.

  • To a 1.5 mL microcentrifuge tube, add the following in order:

    • 650 µL of 100 mM Phosphate Buffer (pH 8.0).

    • 100 µL of 100 mM 2,4-dioxobutanoic acid stock (Final conc: 10 mM).

    • 150 µL of 1.0 M L-Alanine stock (Final conc: 150 mM).

    • 10 µL of 10 mM PLP stock (Final conc: 0.1 mM).

  • Vortex briefly to mix.

  • Initiate the reaction by adding 90 µL of the 10 mg/mL enzyme solution .

  • Set up a "No Enzyme" control tube containing all reagents except the enzyme solution (add 90 µL of buffer instead) to check for non-enzymatic reactions.

  • Incubate the tubes at 37°C with gentle shaking (e.g., 200 rpm) for 12-24 hours.

Reaction Monitoring and Work-up
  • Monitoring: At various time points (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL), and quench the reaction by adding an equal volume of 0.1 M HCl or an organic solvent like acetonitrile. Centrifuge to pellet the precipitated enzyme. Analyze the supernatant by HPLC to monitor substrate consumption and product formation.

  • Work-up (at completion): Once the reaction has reached the desired conversion, terminate it by adding 1.0 mL of acetonitrile. Vortex and centrifuge at high speed for 10 minutes to precipitate the enzyme.

  • Carefully transfer the supernatant to a new tube and evaporate the solvent under reduced pressure or a stream of nitrogen.

  • The resulting residue contains the product, 2-Amino-4-oxobutanoic acid, along with excess amino donor and pyruvate. Further purification can be achieved using ion-exchange chromatography.

Data Summary and Expected Results

The following table summarizes the optimized reaction parameters and expected outcomes for this protocol.

ParameterRecommended ValueRationale
Enzyme ω-TransaminaseBroad substrate scope and high stereoselectivity.[4]
Keto Substrate Conc. 10 - 50 mMBalances reaction rate and potential substrate inhibition.
Amino Donor L-Alanine (150-300 mM)Cost-effective; excess drives reaction equilibrium.
pH 8.0Optimal for catalytic activity of most transaminases.
Temperature 37°CGood compromise between reaction rate and enzyme stability.
PLP Concentration 0.1 - 1.0 mMSaturating concentration for the enzyme cofactor.[7]
Reaction Time 12 - 24 hoursSufficient time to reach high conversion.
Expected Conversion > 90%Achievable with optimized conditions and sufficient time.
Expected ee% > 99%A key advantage of using a stereoselective biocatalyst.[6]

Overall Experimental Workflow

The entire process from preparation to analysis can be visualized as a streamlined workflow.

Experimental_Workflow Prep 1. Reagent Preparation (Buffer, Substrates, Enzyme) Setup 2. Reaction Setup (Combine Reagents in Vial) Prep->Setup Incubate 3. Incubation (37°C, 200 rpm, 12-24h) Setup->Incubate Monitor 4. Reaction Monitoring (HPLC Analysis) Incubate->Monitor at time points Workup 5. Reaction Work-up (Quench & Centrifuge) Incubate->Workup at completion Monitor->Incubate continue Purify 6. Purification (Ion-Exchange Chromatography) Workup->Purify Analyze 7. Final Analysis (Chiral HPLC, NMR) Purify->Analyze

Caption: A streamlined workflow for the enzymatic synthesis of 2-Amino-4-oxobutanoic acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive enzymeUse a fresh batch of enzyme; ensure proper storage.
Incorrect pHVerify buffer pH is within the optimal range (7.5-9.0).
Missing PLP cofactorEnsure PLP was added to the reaction mixture.
Reaction Stalls Equilibrium reachedAdd more amino donor or switch to isopropylamine and apply gentle vacuum.
Product InhibitionDilute the reaction or consider in-situ product removal techniques.[6]
Low Enantioselectivity Poor enzyme choiceScreen different transaminases for higher stereoselectivity.
Racemization of productCheck if reaction conditions (high pH or temp) are causing racemization.

Conclusion

This application note details a reliable and highly stereoselective method for synthesizing 2-Amino-4-oxobutanoic acid using a transaminase-catalyzed reaction. By carefully controlling key parameters such as pH, temperature, and substrate/donor concentrations, researchers can achieve high yields and excellent optical purity. This biocatalytic approach avoids the need for protecting groups and harsh reagents common in chemical synthesis, offering a greener and more efficient path for drug development and biochemical research.

References

  • ResearchGate. (2017, January 12). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-Hydroxybutanoic acid. Available at: [Link]

  • PubMed. (2009, October 15). Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. Available at: [Link]

  • Wikipedia. Aspartame. Available at: [Link]

  • ACS Catalysis. (2020, November 16). Enzymatic Biosynthesis of l-2-Aminobutyric Acid by Glutamate Mutase Coupled with l-Aspartate-β-decarboxylase Using l-Glutamate as the Sole Substrate. Available at: [Link]

  • precisionFDA. 2-AMINO-4-OXOBUTANOIC ACID, (2S)-. Available at: [Link]

  • UniProt. Aspartate aminotransferase - Homo sapiens (Human). Available at: [Link]

  • PubChem - NIH. 2-Amino-4-oxobutanoic acid. Available at: [Link]

  • Wikipedia. Aspartate transaminase. Available at: [Link]

  • ACS Publications. (2012, April 18). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. Available at: [Link]

  • PMC. (2024, October 9). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Available at: [Link]

  • Journal of the American Chemical Society. (2024, May 28). Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. Available at: [Link]

  • ChemRxiv. Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids. Available at: [Link]

  • Google Patents. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

  • Google Patents. Method for preparing L-2-aminobutyric acid by enzyme method.
  • ResearchGate. (2025, December 18). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Available at: [Link]

  • Organic Syntheses Procedure. Reduction of L-Valine to L-Valinol. Available at: [Link]

Sources

Method

Methods for the Purification of 2-Amino-4-oxobutanoic Acid

An Application Note and Protocol Guide Introduction 2-Amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is a key intermediate in the biosynthesis of several essential amino acids in bacteria, fungi,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Introduction

2-Amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is a key intermediate in the biosynthesis of several essential amino acids in bacteria, fungi, and plants, including lysine, methionine, and threonine.[1][2][3] Its absence in mammals makes the enzymes in its metabolic pathway attractive targets for the development of novel antimicrobial agents.[1] The inherent reactivity of its aldehyde and amino acid functionalities also makes it a valuable chiral building block in synthetic organic chemistry.

The successful application of 2-amino-4-oxobutanoic acid in research and development necessitates a high degree of purity. Contaminants from synthetic precursors, side-products, or biological matrices can interfere with downstream applications, leading to unreliable experimental results and compromised product efficacy. This guide provides a detailed overview of robust methods for the purification of 2-amino-4-oxobutanoic acid, with a focus on ion-exchange chromatography and crystallization techniques. The protocols described herein are designed to be self-validating and are grounded in established principles of amino acid chemistry.

Purification Strategy Overview

The purification of 2-amino-4-oxobutanoic acid from a crude mixture, whether from a synthetic reaction or a biological extract, typically involves exploiting its unique physicochemical properties. As an amino acid, it possesses both a basic amino group and an acidic carboxylic acid group, making it amphoteric. This charge character is highly dependent on the pH of the surrounding medium, a property that is central to purification by ion-exchange chromatography. Additionally, its crystalline nature allows for purification through controlled precipitation from a supersaturated solution, a process known as crystallization.

This guide will detail protocols for two primary purification methods:

  • Ion-Exchange Chromatography (IEX): A high-resolution technique that separates molecules based on their net charge.[4][5][6]

  • Crystallization: A robust and scalable method for obtaining highly pure crystalline solids.[7]

For applications requiring enantiomerically pure forms, a discussion on chiral separation techniques is also included.

Method 1: Ion-Exchange Chromatography (IEX)

Principle of IEX for Amino Acid Purification

Ion-exchange chromatography separates molecules based on their reversible interaction with a charged stationary phase (the resin).[6] For the purification of 2-amino-4-oxobutanoic acid, which is an amino acid, cation-exchange chromatography is particularly effective. At a pH below its isoelectric point (pI), the amino group is protonated (-NH3+), and the carboxylic acid group is also protonated (-COOH), giving the molecule a net positive charge. This allows it to bind to a negatively charged cation-exchange resin.

The purification process involves four key stages:

  • Equilibration: The resin is prepared with a buffer at a specific pH and low ionic strength to ensure the target molecule will bind.

  • Sample Loading: The crude sample, dissolved in the equilibration buffer, is loaded onto the column. The positively charged 2-amino-4-oxobutanoic acid binds to the negatively charged resin, while neutral and negatively charged impurities pass through.

  • Washing: The column is washed with the equilibration buffer to remove any remaining unbound or weakly bound impurities.

  • Elution: The bound 2-amino-4-oxobutanoic acid is displaced from the resin by increasing the ionic strength (salt concentration) or the pH of the elution buffer. This disrupts the electrostatic interactions, allowing the purified molecule to be collected.

Detailed Protocol for IEX Purification

This protocol is a general guideline and may require optimization depending on the specific impurities present in the crude sample.

Materials:

  • Cation-Exchange Resin: Dowex® 50WX8 or similar strong cation-exchange resin.

  • Chromatography Column

  • Buffers:

    • Equilibration/Wash Buffer: 0.1 M Citrate Buffer, pH 3.0

    • Elution Buffer: 1 M Ammonium Hydroxide or a gradient of 0.1 M to 2 M NaCl in the equilibration buffer.

  • Regeneration Solutions: 1 M HCl, 1 M NaOH

  • Crude 2-Amino-4-oxobutanoic acid

  • pH meter and standard analytical lab equipment

  • Fraction Collector

  • Analytical method for detection (e.g., Ninhydrin test, HPLC)

Protocol Steps:

  • Resin Preparation and Column Packing:

    • Swell the cation-exchange resin in deionized water according to the manufacturer's instructions.

    • Wash the resin sequentially with 1 M NaOH, deionized water (until neutral), 1 M HCl, and again with deionized water (until neutral). This ensures the resin is clean and in the H+ form.

    • Prepare a slurry of the resin in the Equilibration/Wash Buffer (0.1 M Citrate Buffer, pH 3.0) and pour it into the chromatography column, allowing it to pack under gravity to a uniform bed.

    • Equilibrate the packed column by washing with at least 5 column volumes (CV) of the Equilibration/Wash Buffer until the pH of the eluate matches the buffer pH.

  • Sample Preparation and Loading:

    • Dissolve the crude 2-amino-4-oxobutanoic acid in a minimal volume of the Equilibration/Wash Buffer.

    • Adjust the pH of the sample to ~3.0 with dilute HCl if necessary.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.[8]

    • Carefully load the prepared sample onto the top of the equilibrated column. Allow the sample to enter the resin bed completely.[6]

  • Washing:

    • Wash the column with 2-3 CVs of the Equilibration/Wash Buffer to remove all unbound impurities. Monitor the column eluate at 280 nm; the absorbance should return to baseline.

  • Elution:

    • Elute the bound 2-amino-4-oxobutanoic acid from the resin using one of the following strategies:

      • Step Elution: Begin passing 1 M Ammonium Hydroxide through the column. This will sharply increase the pH, neutralizing the positive charge on the amino acid and causing it to elute.

      • Gradient Elution: Use a linear gradient of NaCl (e.g., 0.1 M to 2 M) in the Equilibration/Wash Buffer. The increasing salt concentration will compete with the bound amino acid for the resin's binding sites, causing it to elute.[4]

    • Collect fractions of a suitable volume (e.g., 1/20th of the column volume) using a fraction collector.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions for the presence of the amino acid using a suitable method, such as the ninhydrin test or HPLC.

    • Pool the fractions containing the pure 2-amino-4-oxobutanoic acid.

    • If an ammonium hydroxide solution was used for elution, the solvent can be removed by lyophilization or evaporation under reduced pressure. If a salt gradient was used, a desalting step (e.g., using a desalting column or dialysis) will be necessary.[8]

Troubleshooting for IEX
Problem Possible Cause Solution
Target molecule does not bind to the resin Sample pH is too high.Ensure the sample pH is at least 1-2 pH units below the pI of the amino acid.
Ionic strength of the sample is too high.Desalt the sample before loading.
Poor resolution of target from impurities Improper buffer pH or ionic strength.Optimize the pH and salt gradient for elution. A shallower gradient often improves resolution.
Column is overloaded.Reduce the amount of sample loaded onto the column.
Low recovery of the target molecule Elution conditions are too mild.Increase the ionic strength or pH of the elution buffer.
The molecule has precipitated on the column.Adjust the buffer conditions to improve solubility.
IEX Workflow Diagram

IEX_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Resin_Prep Resin Preparation (Wash & Equilibrate) Load Sample Loading Resin_Prep->Load Sample_Prep Sample Preparation (Dissolve & pH Adjust) Sample_Prep->Load Wash Washing Load->Wash Elute Elution Wash->Elute Collect Fraction Collection Elute->Collect Analyze Fraction Analysis Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Recover Product Recovery (Desalting/Evaporation) Pool->Recover

Caption: Workflow for the purification of 2-Amino-4-oxobutanoic acid by IEX.

Method 2: Crystallization

Principle of Crystallization

Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility.[7] The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated or supersaturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a highly ordered, crystalline solid. Impurities, being present at a lower concentration, typically remain in the solution (mother liquor). The choice of solvent is critical; the ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

For amino acids, crystallization can often be induced by adjusting the pH of an aqueous solution to the isoelectric point, where the amino acid has its lowest solubility.

Detailed Protocol for Crystallization

This protocol is adapted from general methods for amino acid crystallization and may require optimization for solvent choice and cooling rates.[7][9]

Materials:

  • Crude 2-Amino-4-oxobutanoic acid

  • Solvents: Deionized water, Ethanol, 1-Propanol, or other suitable anti-solvents.

  • Acids/Bases for pH adjustment: Dilute HCl and NaOH.

  • Crystallization vessel (e.g., Erlenmeyer flask)

  • Heating and stirring equipment (e.g., hot plate with magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven or desiccator for drying

Protocol Steps:

  • Solvent Selection and Dissolution:

    • Place the crude 2-amino-4-oxobutanoic acid in a crystallization vessel.

    • Add a minimal amount of deionized water and heat the mixture gently with stirring to dissolve the solid. The goal is to create a nearly saturated solution.

  • Inducing Crystallization:

    • Cooling Crystallization: If the compound is sufficiently less soluble at lower temperatures, simply allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Anti-solvent Crystallization: While stirring the aqueous solution at room temperature or slightly elevated temperature, slowly add an anti-solvent (a solvent in which the amino acid is insoluble, such as ethanol or 1-propanol) until the solution becomes slightly turbid.[10] The appearance of turbidity indicates the onset of precipitation.

    • pH Adjustment (Isoelectric Precipitation): Adjust the pH of the aqueous solution to the isoelectric point of 2-amino-4-oxobutanoic acid using dilute acid or base. At its pI, the amino acid will have minimal solubility and will precipitate out of the solution.

  • Crystal Growth and Maturation:

    • Once crystallization begins, it is crucial to allow the solution to cool slowly and without agitation to promote the growth of large, pure crystals. Rapid cooling can trap impurities.

    • Allow the mixture to stand for several hours or overnight to ensure complete crystallization.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold anti-solvent or a cold mixture of the crystallization solvents to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under vacuum at a mild temperature (e.g., 40-50 °C) to remove any residual solvent.

Troubleshooting for Crystallization
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration, or add more anti-solvent.
Scratch the inside of the flask with a glass rod to create nucleation sites.
Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals The compound is "oiling out," often due to a high concentration of impurities or too rapid cooling.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
Low yield of crystals The compound is too soluble in the chosen solvent system at low temperatures.Use a different solvent or anti-solvent.
Insufficient cooling or maturation time.Cool the solution in an ice bath and allow it to stand for a longer period.
Crystallization Workflow Diagram

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve Dissolve Crude Product in Hot Solvent Induce Induce Crystallization (Cooling/Anti-solvent/pH) Dissolve->Induce Grow Crystal Growth & Maturation Induce->Grow Filter Filter Crystals Grow->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry

Caption: Workflow for the purification of 2-Amino-4-oxobutanoic acid by crystallization.

Chiral Purification: An Advanced Consideration

For many applications, particularly in drug development and as chiral synthons, obtaining an enantiomerically pure form of 2-amino-4-oxobutanoic acid is essential. If the synthesis results in a racemic or enantiomerically enriched mixture, an additional chiral separation step is required.

Several advanced techniques are available for the chiral resolution of amino acids:[11][12]

  • Chiral Chromatography: This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11][12]

  • Enzymatic Resolution: Enzymes can be used to selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.[13]

  • Diastereomeric Crystallization: The racemic mixture can be reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[10]

The selection of a chiral purification method depends on the scale of the purification and the specific properties of the enantiomers.

Summary of Purification Methods

Parameter Ion-Exchange Chromatography (IEX) Crystallization
Principle Separation based on net charge.Separation based on differential solubility.
Resolution HighCan be high, depends on impurities.
Scalability Can be scaled, but may require large columns.Highly scalable for industrial applications.
Speed Can be time-consuming, especially with gradient elution.Can be faster, but requires cooling/maturation time.
Typical Purity >95%>99% is often achievable with recrystallization.
Key Advantage Excellent for removing impurities with different charge characteristics.Cost-effective, robust, and yields a stable solid product.
Key Disadvantage May require a desalting step.Yield can be compromised by the solubility of the product in the mother liquor.

References

  • Moore, R. A., Bocik, W. E., & Viola, R. E. (2002). Expression and purification of L-aspartate-beta-semialdehyde dehydrogenase from infectious microorganisms. Protein Expression and Purification, 25(1), 189–194. [Link]

  • Li, S., et al. (2024). Biosynthesis of α-keto acids and resolution of chiral amino acids by l-amino acid deaminases from Proteus mirabilis. Process Biochemistry. [Link]

  • Biellmann, J. F., Eid, P., Hirth, C., & Jörnvall, H. (1980). Aspartate-beta-semialdehyde dehydrogenase from Escherichia coli. Purification and general properties. European Journal of Biochemistry, 104(1), 53–58. [Link]

  • Spackman, D. H., Stein, W. H., & Moore, S. (1958). Automatic recording apparatus for use in the chromatography of amino acids. Analytical Chemistry, 30(7), 1190-1206.
  • Ismail, O. H., et al. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. [Link]

  • Fanali, S. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]

  • Google Patents. (2018). Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Belov, D. S., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(21), 5030. [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1634-1641. [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. [Link]

  • ResearchGate. (2024). What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. [Link]

  • GE Healthcare. (2004). Ion Exchange Chromatography. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • Google Patents. (1992).
  • Kulkarni, S. A., et al. (2014). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Crystal Growth & Design, 14(12), 6255-6262. [Link]

  • M-CSA. Aspartate-semialdehyde dehydrogenase. [Link]

  • Taylor & Francis Online. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. [Link]

  • Google Patents. (1990). Method for purifying aspartic acid.
  • Joseph, M. H., & Davies, P. (1983). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 125-136. [Link]

Sources

Application

Application Note: Advanced Analytical Techniques for the Detection and Quantification of 2-Amino-4-oxobutanoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Biological Extracts (Bacterial, Fungal, and Plant Cell Cultures) Executive Summary & Molecular Challenges 2-Amino-4-oxobutanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Biological Extracts (Bacterial, Fungal, and Plant Cell Cultures)

Executive Summary & Molecular Challenges

2-Amino-4-oxobutanoic acid, widely known as L-aspartate-4-semialdehyde (ASA), is a critical, non-proteinogenic amino acid. It acts as a primary metabolic branch-point in the biosynthesis of essential amino acids (methionine, threonine, isoleucine, and lysine) and serves as a precursor to polyamines like 1,3-diaminopropane[1].

From an analytical perspective, ASA is notoriously difficult to quantify. The molecule contains both a nucleophilic α -amino group and a highly electrophilic terminal aldehyde. In aqueous environments at physiological pH, these groups react to form transient, cyclic pyrroline derivatives. Direct detection requires stringent environmental control to prevent this intramolecular cyclization. This application note details two field-proven, self-validating methodologies to overcome these bottlenecks: Direct Acidic LC-MS/MS and Pre-column FMOC Derivatization HPLC-FLD .

Metabolic Context & Biosynthetic Role

To accurately extract and quantify ASA, one must understand its metabolic flux. ASA is synthesized from L-aspartyl-4-phosphate and is rapidly consumed by downstream dehydrogenases and synthases. Because of this high enzymatic turnover, metabolic quenching must be instantaneous.

Pathway Asp L-Aspartate AspP L-Aspartyl-4-phosphate Asp->AspP Kinase ASA 2-Amino-4-oxobutanoic acid (Highly Reactive) AspP->ASA Dehydrogenase Homoserine Homoserine (Met/Thr Precursor) ASA->Homoserine Reduction Lysine L-Lysine (Via DHDPS) ASA->Lysine Condensation

Biosynthetic role and downstream metabolic divergence of 2-Amino-4-oxobutanoic acid.

Analytical Workflow Architecture

We employ a divergent analytical strategy. The direct LC-MS/MS route is utilized for high-throughput global metabolomics[2], while the derivatization route provides unparalleled sensitivity and stability for targeted quantification[3].

Workflow Sample Biological Matrix (Cell Extract) Quench Metabolic Quenching (-20°C MeOH/CHCl3) Sample->Quench Split Analytical Divergence Quench->Split Deriv Amine Derivatization (FMOC-Cl, pH 8.5) Split->Deriv Stabilization Route Direct Direct Acidic Extraction (0.2% Acetic Acid) Split->Direct Native Route HPLC Reversed-Phase HPLC (Fluorescence Detection) Deriv->HPLC LCMS High-Resolution LC-MS/MS (ESI-QQQ / TOF) Direct->LCMS Valid Data Validation & Quantification HPLC->Valid LCMS->Valid

Analytical workflow for the detection and quantification of 2-Amino-4-oxobutanoic acid.

Method A: Direct LC-MS/MS Profiling (Underivatized)

Causality & Mechanistic Rationale

To detect native ASA, we must prevent its cyclization. By utilizing a highly acidic mobile phase (0.2% acetic acid), the α -amino group is fully protonated ( NH3+​ ). This protonation sterically and electronically eliminates the nucleophilicity of the amine, preventing it from attacking the terminal aldehyde during the chromatographic run. This approach has been successfully utilized to identify ASA as a degradation product of methionine[4] and in global yeast metabolomics[2].

Step-by-Step Protocol
  • Quenching: Rapidly harvest cells and quench metabolism using a -20°C Chloroform:Methanol:Water (1:3:1, v/v/v) extraction buffer. Rationale: Sub-zero temperatures and organic solvents instantly denature ASA-consuming enzymes.

  • Extraction: Vortex for 5 minutes at 4°C, then centrifuge at 14,000 × g for 10 minutes.

  • Phase Separation: Collect the upper aqueous-methanol phase. Lyophilize and reconstitute in 0.2% Acetic Acid in LC-MS grade water.

  • Analysis: Inject 5 µL onto an Agilent 1200 SL Series HPLC coupled to a Triple Quadrupole MS[2].

Quantitative Parameters

Table 1: LC-MS/MS Chromatographic Gradient [2] | Time (min) | Mobile Phase A (0.2% Acetic Acid in H2​O ) | Mobile Phase B (0.2% Acetic Acid in MeOH) | Flow Rate (mL/min) | |------------|---------------------------------------------|-------------------------------------------|--------------------| | 0.0 | 98% | 2% | 0.6 | | 16.0 | 2% | 98% | 0.6 | | 18.0 | 2% | 98% | 0.6 | | 23.0 | 98% | 2% | 0.6 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions | Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | Collision Energy (eV) | Structural Loss | |---------|---------------------------|-------------------|-----------------------|-----------------| | ASA | 118.05 | 72.04 | 15 | −HCOOH | | ASA | 118.05 | 100.04 | 10 | −H2​O |

Method B: Pre-column FMOC Derivatization (HPLC-FLD)

Causality & Mechanistic Rationale

For highly sensitive, targeted quantification without a mass spectrometer, chemical derivatization is required. Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts rapidly with the primary amine of ASA at a mildly basic pH. This covalent modification serves a dual purpose: it permanently blocks the amine from cyclizing with the aldehyde, and it attaches a bulky, highly hydrophobic fluorophore. This drastically increases the molecule's retention on a standard C18 column and allows for trace-level fluorescence detection[3].

Step-by-Step Protocol
  • Sample Buffering: Mix 50 µL of the biological extract with 50 µL of 200 mM Sodium Borate buffer (pH 8.5). Rationale: FMOC-Cl requires an unprotonated amine to undergo nucleophilic substitution.

  • Derivatization: Add 50 µL of 10 mM FMOC-Cl (dissolved in anhydrous acetonitrile). Vortex and incubate at room temperature for exactly 10 minutes.

  • Quenching: Add 50 µL of 200 mM Adamantanamine (or Glycine) to quench unreacted FMOC-Cl. Rationale: Unreacted FMOC-Cl will hydrolyze to FMOC-OH, creating a massive interfering peak. Adamantanamine shifts the excess reagent to a much later retention time.

  • Analysis: Inject 1 µL onto a Poroshell EC-C18 column (4.6 mm × 150 mm, 4 µm). Monitor fluorescence at Excitation 266 nm / Emission 320 nm [3].

Quantitative Parameters

Table 3: FMOC-HPLC Chromatographic Gradient [3]

Time (min) Mobile Phase A (50 mM Sodium Acetate, pH 4.5) Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.0 80% 20% 1.0
15.0 50% 50% 1.0
20.0 0% 100% 1.0

| 25.0 | 80% | 20% | 1.0 |

System Suitability & Self-Validating Quality Control

To ensure the trustworthiness of the generated data, the analytical system must be inherently self-validating.

  • Orthogonal Validation: Because ASA is highly unstable, absolute quantification should be cross-verified by running a subset of samples through both Method A and Method B. A variance of <15% between the direct MS and derivatized FLD methods confirms that cyclization degradation is successfully arrested in the sample matrix.

  • Internal Standardization: Spike samples with a stable-isotope labeled surrogate (e.g., 13C4​ -L-aspartate) prior to the quenching step. This tracks extraction recovery and normalizes matrix-induced ion suppression in the LC-MS/MS workflow.

  • Derivatization Blanking: For Method B, always run a "Buffer + FMOC-Cl + Quench" blank. This ensures that the chromatographic window for FMOC-ASA (typically eluting around 12-14 minutes depending on dead volume) is free from hydrolyzed FMOC-OH artifacts.

References

  • Global LC/MS Metabolomics Profiling of Calcium Stressed and Immunosuppressant Drug Treated Saccharomyces cerevisiae. PMC.2

  • Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide. MDPI.3

  • Identification of β-aspartic semialdehyde and homocysteine as major reaction products of riboflavin-sensitized photooxidation of peptide-bound methionine. ResearchGate.4

  • Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways. Applied and Environmental Microbiology.1

Sources

Method

Application Notes and Protocols for the Derivatization of Amino Acids for HPLC Analysis

Introduction: The Imperative for Amino Acid Derivatization in HPLC Analysis For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is a cornerstone of proteomics, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Amino Acid Derivatization in HPLC Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is a cornerstone of proteomics, metabolomics, and quality control. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for this purpose. However, the inherent chemical properties of most amino acids—lacking strong chromophores or fluorophores—preclude their direct detection by common HPLC detectors like UV-Vis or fluorescence detectors with adequate sensitivity.

To surmount this analytical challenge, a chemical derivatization step is employed. This process involves reacting the amino acids with a labeling agent to attach a chemical tag that imparts desirable detection characteristics. This guide provides an in-depth exploration of the most robust and widely adopted pre-column and post-column derivatization strategies for HPLC analysis of amino acids. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to empower you in selecting the optimal method for your specific analytical needs.

Pre-Column Derivatization Strategies: A Comparative Overview

Pre-column derivatization, where the amino acids are derivatized prior to their introduction into the HPLC system, is the most prevalent approach. This strategy offers several advantages, including the use of a wider variety of reagents and the potential for higher sensitivity.

Here, we will explore the most common pre-column derivatization reagents, their underlying chemistry, and detailed protocols for their application.

Ortho-Phthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC-Cl): The Dual-Action Approach for Primary and Secondary Amines

The combination of OPA and FMOC-Cl is a widely adopted method for the comprehensive analysis of both primary and secondary amino acids in a single run.

The Chemistry:

  • OPA: In the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), OPA reacts specifically with primary amino acids under alkaline conditions to form highly fluorescent isoindole derivatives.

  • FMOC-Cl: Secondary amino acids, which do not react with OPA, are subsequently derivatized by FMOC-Cl, which targets their secondary amine groups to form stable, fluorescent adducts.

Workflow for OPA/FMOC-Cl Derivatization:

Application

Application Notes for Utilizing 2-Amino-4-oxobutanoic Acid in Cell Culture Studies

Introduction and Scientific Background 2-Amino-4-oxobutanoic acid, also referred to as (S)-2-amino-4-oxobutanoate or L-aspartate-semialdehyde, is a critical, yet often overlooked, intermediate in cellular metabolism.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Background

2-Amino-4-oxobutanoic acid, also referred to as (S)-2-amino-4-oxobutanoate or L-aspartate-semialdehyde, is a critical, yet often overlooked, intermediate in cellular metabolism.[1][2][3] Its primary role is within the L-threonine degradation pathway, one of the main catabolic routes for this essential amino acid.[4][5] In this pathway, the enzyme L-threonine 3-dehydrogenase (TDH) catalyzes the NAD+-dependent oxidation of L-threonine to produce 2-amino-3-ketobutyrate.[4][6] This intermediate is then converted by 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase) into glycine and acetyl-CoA.[7][8]

A key characteristic of the threonine degradation pathway is the inherent instability of its intermediates. The product of TDH, 2-amino-3-ketobutyrate, can spontaneously and non-enzymatically decarboxylate to form aminoacetone.[8] It is plausible that 2-Amino-4-oxobutanoic acid, if introduced exogenously, may exhibit similar instability or reactivity. This property is not a limitation but a critical experimental variable that must be understood and controlled.

The use of this intermediate in cell culture allows researchers to bypass the initial enzymatic step (TDH) and directly probe the downstream metabolic flux. This approach is invaluable for:

  • Studying the regulation and capacity of the glycine synthesis pathway.

  • Investigating cellular responses to metabolic stress induced by reactive intermediates.

  • Elucidating the pathophysiology of genetic disorders where threonine metabolism may be impaired.

  • Assessing the potential toxicity of metabolic intermediates that can accumulate in various disease states.[9]

Mechanism of Action and Key Metabolic Pathway

The primary mechanism of action for exogenously supplied 2-Amino-4-oxobutanoic acid is its entry into the L-threonine catabolic pathway. By providing this intermediate, researchers can directly feed the second part of the pathway, leading to the production of essential molecules like glycine (a precursor for nucleotides and glutathione) and acetyl-CoA (a central hub for the TCA cycle and lipid synthesis).

The L-threonine degradation pathway is a fundamental process in amino acid catabolism.[10][11][12] The first step is the conversion of L-threonine to 2-amino-3-ketobutyrate, catalyzed by L-threonine 3-dehydrogenase.[4][5][6] This intermediate is highly unstable and is typically channeled directly to the next enzyme, 2-amino-3-ketobutyrate CoA ligase, which converts it to glycine and acetyl-CoA.[8][13] This channeling is thought to be a mechanism to shield the cell from the potentially toxic effects of the reactive intermediate.[13]

Threonine_Pathway cluster_cell Cellular Environment cluster_downstream_gly Downstream Glycine Use cluster_downstream_acoa Downstream Acetyl-CoA Use Threonine L-Threonine AKB 2-Amino-3-ketobutyrate (Unstable Intermediate) Threonine->AKB L-threonine 3-dehydrogenase AOB 2-Amino-4-oxobutanoic Acid (Exogenous Supply) AOB->AKB Bypasses TDH Glycine Glycine AKB->Glycine 2-amino-3-ketobutyrate CoA ligase AcetylCoA Acetyl-CoA AKB->AcetylCoA 2-amino-3-ketobutyrate CoA ligase Aminoacetone Aminoacetone (Spontaneous Product) AKB->Aminoacetone Spontaneous Decarboxylation Glutathione Glutathione Glycine->Glutathione Nucleotides Nucleotides Glycine->Nucleotides TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis

Caption: L-Threonine Degradation Pathway and entry point for 2-Amino-4-oxobutanoic acid.

Experimental Design and Core Considerations

Designing a robust experiment with 2-Amino-4-oxobutanoic acid requires careful planning, with a primary focus on its potential instability and reactivity.

Cell Line Selection:

  • Choose cell lines relevant to the research question. For example, hepatocytes (e.g., HepG2) are a good model for studying amino acid metabolism.

  • Consider the endogenous expression levels of L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase in your chosen cell line, as this will influence the baseline metabolic flux.

Critical Controls:

  • Vehicle Control: This is the most important control. The solvent used to dissolve the compound must be added to control cells at the same final concentration.

  • Time-Zero Control: Harvest a set of cells immediately after adding the compound to establish a baseline.

  • Positive Control: Depending on the assay, a known metabolic modulator (e.g., an inhibitor of a related pathway) can help validate the experimental system.

Data Normalization:

  • To account for variations in cell proliferation, it is essential to normalize metabolomics data. Common methods include cell counting (using a hemocytometer or automated counter) or total protein quantification (e.g., BCA assay) from a parallel set of wells.[14]

Detailed Experimental Protocols

Protocol 4.1: Preparation and Handling of 2-Amino-4-oxobutanoic Acid

CAUTION: Due to the potential instability of this keto acid, it is imperative to prepare solutions fresh immediately before each experiment. Do not prepare stock solutions for long-term storage.

  • Reconstitution: Obtain high-purity (S)-2-Amino-4-oxobutanoic acid.[2][15]

  • Calculation: Calculate the amount needed to prepare a concentrated starting solution (e.g., 100 mM) in a sterile, pH-neutral buffer (e.g., sterile Phosphate-Buffered Saline, PBS) or directly in serum-free cell culture medium.

  • Dissolution: Aseptically weigh the required amount of powder and dissolve it in the appropriate volume of sterile PBS or medium inside a laminar flow hood. Ensure complete dissolution by gentle vortexing.

  • Immediate Use: Use the freshly prepared solution immediately for treating cells. Do not store or freeze-thaw the solution.

Protocol 4.2: Cell Seeding and Culture

  • Culture: Culture the selected cell line using standard conditions and appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics.[16]

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates). A typical seeding density is 2.5 x 10^5 to 5 x 10^5 cells per well.[14][17]

  • Adherence: Allow cells to adhere and grow for 18-24 hours to reach approximately 70-80% confluency at the time of the experiment.[14]

Protocol 4.3: Treatment of Cells and Suggested Dosing

  • Medium Change: Just before treatment, gently aspirate the old medium and replace it with fresh, pre-warmed complete or serum-free medium, depending on the experimental goal.

  • Dosing: Add the freshly prepared 2-Amino-4-oxobutanoic acid solution directly to the wells to achieve the final desired concentrations. Gently swirl the plate to ensure even distribution.

  • Incubation: Return the plates to the incubator for the desired time points.

ParameterSuggested RangeRationale
Concentration Range 10 µM - 2 mMLower concentrations may probe physiological effects, while higher concentrations can uncover potential toxicity or saturate metabolic pathways.
Incubation Time 1 - 24 hoursShort time points (1-6 hours) are ideal for tracking rapid metabolic flux. Longer time points (12-24 hours) can be used to assess downstream effects on cell viability and gene expression.

Protocol 4.4: Sample Collection for Metabolite Analysis

Rapidly quenching metabolism is crucial to prevent artifactual changes in metabolite levels during sample collection.[18][19]

  • Preparation: Prepare an 80% methanol solution (LC-MS grade) in water and pre-chill it to -80°C. Label collection tubes.

  • Quenching: Remove the culture plate from the incubator and place it on dry ice. Immediately aspirate the medium.

  • Washing: Quickly wash the cell monolayer once with 1 mL of ice-cold saline (0.9% NaCl) to remove extracellular metabolites. Aspirate the saline completely.[17]

  • Extraction: Add 1 mL of the pre-chilled 80% methanol to each well. Place the plate in a -80°C freezer for at least 30 minutes to ensure complete protein precipitation.[14]

  • Harvesting: Scrape the frozen cells in the methanol solution using a cell scraper and transfer the entire lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris.[14]

  • Storage: Transfer the supernatant, which contains the cellular metabolites, to a new tube. The samples can be stored at -80°C until analysis by LC-MS/MS.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Action
No significant change in downstream metabolites (glycine, acetyl-CoA) Compound is not cell-permeable; Incubation time is too short; Compound degraded before cellular uptake.Verify cell permeability using a labeled version if possible; Perform a time-course experiment; Ensure fresh solution preparation.
High cytotoxicity observed at all concentrations The compound or its spontaneous breakdown products are toxic to the cells.Perform a dose-response curve starting from much lower concentrations (nM range); Reduce incubation time.
High variability between replicates Inconsistent cell numbers; Inefficient or inconsistent quenching/extraction.Normalize data to cell number or protein content; Standardize and practice the quenching protocol to ensure speed and consistency.[20]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_harvest Phase 3: Harvesting cluster_analysis Phase 4: Analysis P1 Seed cells in 6-well plates P2 Incubate 24h to ~70% confluency P1->P2 T2 Treat cells with 2-AOB & controls P2->T2 T1 Prepare fresh 2-AOB solution T1->T2 T3 Incubate for defined time points T2->T3 H1 Quench metabolism on dry ice T3->H1 H2 Wash with ice-cold saline H1->H2 H3 Extract with -80°C Methanol H2->H3 H4 Scrape, collect, and centrifuge H3->H4 A1 Collect supernatant H4->A1 A2 LC-MS/MS Analysis A1->A2 A3 Data Normalization & Interpretation A2->A3

Caption: Overview of the experimental workflow for cell culture studies with 2-Amino-4-oxobutanoic acid.

References

  • Pathways for l-threonine degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • UniProt. (n.d.). tdh - L-threonine 3-dehydrogenase - Escherichia coli (strain K12). UniProtKB. Retrieved from [Link]

  • EMBL-EBI. (n.d.). L-threonine 3-dehydrogenase (IPR004627). InterPro. Retrieved from [Link]

  • Boylan, S. A., & Dekker, E. E. (1981). Role of L-threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli. Journal of Bacteriology.
  • Bird, M. I., & Nunn, P. B. (1983). Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine acetaldehyde-lyase (aldolase) in species of Pseudomonas. Biochemical Journal.
  • L-threonine dehydrogenase. (n.d.). Wikidoc. Retrieved from [Link]

  • The l-threonine degradation pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • L-threonine 3-dehydrogenase. (n.d.). Wikipedia. Retrieved from [Link]

  • Bird, M. I., & Nunn, P. B. (1983). Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine acetaldehyde-lyase (aldolase) in species of Pseudomonas. PubMed. Retrieved from [Link]

  • Hasegawa, H., et al. (2009). Structure and function of the l-threonine dehydrogenase (TkTDH) from the hyperthermophilic archaeon Thermococcus kodakaraensis. PubMed. Retrieved from [Link]

  • Zhang, T., et al. (2020). Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-AMINO-4-OXOBUTANOIC ACID, (2S)-. Retrieved from [Link]

  • UCLA Metabolomics Center. (n.d.). Extraction of metabolites from adherent tissue culture cells. Retrieved from [Link]

  • Proteomics Resource Center. (2020). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NON‐POLAR METABOLITES FROM ADHERENT OR SUSPENSION CELL CULTURE. Retrieved from [Link]

  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

  • Wheelock Laboratory, Karolinska Institutet. (2015). Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. Retrieved from [Link]

  • QIAGEN. (n.d.). Cell culture conditions. Retrieved from [Link]

Sources

Method

Application Note: 2-Amino-4-oxobutanoic Acid (Aspartic Semialdehyde) as a Precursor in Organic and Peptide Synthesis

Introduction & Mechanistic Overview 2-Amino-4-oxobutanoic acid, commonly known as aspartic semialdehyde (ASA), is a highly versatile bifunctional precursor in both biological pathways and advanced organic synthesis[1]. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-Amino-4-oxobutanoic acid, commonly known as aspartic semialdehyde (ASA), is a highly versatile bifunctional precursor in both biological pathways and advanced organic synthesis[1]. In nature, L-aspartic 4-semialdehyde is a critical branch-point intermediate in the biosynthesis of the aspartate family of amino acids, acting as the direct precursor to lysine via the diaminopimelate pathway, as well as methionine and threonine[2].

In synthetic organic chemistry, ASA is prized for its orthogonal functional groups: an α -amino acid moiety and a highly reactive γ -aldehyde. This unique topology makes it an ideal building block for synthesizing non-natural amino acids, complex heterocycles (such as substituted piperidines[2]), and serving as a chemoselective handle for late-stage chemical protein synthesis[3].

Causality in Handling: Free ASA is notoriously prone to intermolecular condensation, epimerization, and degradation. Therefore, it must be synthesized in a protected form, generated in situ, or incorporated directly into peptide backbones where the aldehyde is sterically or chemically stabilized until required for bioorthogonal tagging[1][3].

Synthesis of (S)-Aspartic Semialdehyde via the Weinreb Amide Route

To utilize ASA in small-molecule synthesis or biochemical assays, it is typically synthesized from diprotected L-aspartic acid. The most reliable and high-yielding method involves the reduction of a Weinreb amide intermediate[1][4].

Expertise & Causality: The choice of a Weinreb amide (N-methoxy-N-methylamide) is critical to the success of this synthesis. When reduced with Diisobutylaluminum hydride (DIBAL-H), the intermediate forms a highly stable five-membered aluminum chelate. This chelate prevents the collapse of the tetrahedral intermediate, effectively halting further reduction to the alcohol (homoserine derivative). The desired aldehyde is only liberated upon aqueous acidic workup, ensuring excellent yields and preventing over-reduction[1][4].

Protocol 1: Preparation of Protected (S)-Aspartate Semi-Aldehyde
  • Amidation: Dissolve diprotected aspartic acid (e.g., Boc-Asp-OtBu) in anhydrous dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by a coupling reagent such as EDC/HOBt (1.2 eq) and a tertiary amine base like DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate under reduced pressure to yield the Weinreb amide.

  • Reduction: Dissolve the Weinreb amide in anhydrous THF and cool strictly to -78 °C under an inert argon atmosphere.

  • DIBAL-H Addition: Dropwise add 1.2 equivalents of DIBAL-H (1M in hexane). Stir strictly at -78 °C for 1 hour. Critical Step: Temperature control is paramount to maintain the stability of the aluminum chelate and prevent over-reduction.

  • Quenching & Workup: Quench the reaction at -78 °C by adding a 10% aqueous solution of citric acid or a saturated Rochelle salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear phases form, breaking the aluminum complex.

  • Isolation: Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield pure protected (S)-aspartate semi-aldehyde[1][4].

Application in Chemical Protein Synthesis: KAHA Ligation

A groundbreaking application of the ASA residue is its in situ generation during the α -ketoacid–hydroxylamine (KAHA) ligation, a method pioneered by the Bode group[3].

Expertise & Causality: Traditional peptide ligations (such as Native Chemical Ligation) mandate the presence of a cysteine residue at the ligation junction. The KAHA ligation bypasses this limitation, operating under aqueous, acidic conditions without coupling agents, by joining a C-terminal peptide α -ketoacid with an N-terminal hydroxylamine[5]. By utilizing a specifically designed chiral isoxazolidine monomer, the ligation reaction undergoes a rearrangement that natively forms an aspartic semialdehyde (Asa) residue at the ligation junction[3][6].

Because aldehydes are virtually absent in natural proteins, this newly formed Asa residue acts as an exclusive, chemoselective "synthetic handle"[3][7]. It allows for downstream bioorthogonal functionalization (e.g., attaching fluorophores or PEG chains via oxime/hydrazone formation) or "catch-and-release" purification using an alkoxyamine-functionalized resin, eliminating the need for preparative HPLC[3][6].

Protocol 2: KAHA Ligation and Oxime Functionalization
  • Ligation Setup: Dissolve the C-terminal peptide α -ketoacid segment (1.5 eq) and the N-terminal isoxazolidine peptide segment (1.0 eq) in a 6:4 mixture of NMP/H 2​ O containing 0.1 M oxalic acid to achieve a peptide concentration of 10–20 mM.

  • Reaction: Heat the mixture to 60 °C for 12–24 hours. The acidic conditions drive the chemoselective coupling and subsequent isoxazolidine ring-opening to reveal the Asa side-chain aldehyde[3].

  • Catch-and-Release Purification (Optional): Incubate the crude ligation mixture with an alkoxyamine-functionalized PEG resin. The Asa residue covalently binds to the resin. Wash away impurities, then release the purified peptide by treating the resin with an excess of a soluble hydroxylamine[3][6].

  • Bioorthogonal Tagging: To the purified Asa-containing protein in a slightly acidic buffer (pH 4.5–5.5, optimal for oxime formation), add 5–10 equivalents of an alkoxyamine-functionalized probe (e.g., biotin-alkoxyamine or dye-alkoxyamine).

  • Incubation: React at room temperature for 2–4 hours to form a stable oxime linkage. Purify the final functionalized conjugate via standard size-exclusion chromatography (SEC) or HPLC[3][6].

Quantitative Data Summary

Reaction / ProcessKey ReagentsTarget Intermediate / ProductTypical YieldPrimary Application
Weinreb Amide Reduction DIBAL-H, THF, -78 °CProtected (S)-Aspartic Semialdehyde85–92%Small molecule synthesis; heterocycle precursors[1][4]
KAHA Ligation Isoxazolidine + α -KetoacidAsa-containing Peptide/Protein50–70%Chemical protein synthesis; introduction of aldehyde handle[3]
Catch-and-Release Alkoxyamine-PEG ResinPurified Asa-Protein>85% recoveryHPLC-free protein purification[3][6]
Oxime Ligation Alkoxyamine-Probe, pH 4.5Functionalized Protein ConjugateQuantitativeBioorthogonal tagging (fluorophores, PEG, biotin)[3][7]
Enzymatic Condensation DHDPS, Pyruvate(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinateEnzymaticLysine biosynthesis pathway studies[2]

Process Visualization

KAHA_Workflow A Peptide α-Ketoacid (C-Terminal) C KAHA Ligation (Aqueous, Acidic) A->C B Isoxazolidine Monomer (N-Terminal) B->C D ASA-Containing Peptide (Aspartic Semialdehyde Handle) C->D E Bioorthogonal Tagging (Alkoxyamine / Hydrazide) D->E F Catch-and-Release Purification D->F G Functionalized Protein (Oxime Linkage) E->G H Purified Native-like Protein F->H

Figure 1: KAHA ligation workflow generating an ASA residue for downstream protein modification.

References

  • [1][4] The preparation of (S)-aspartate semi-aldehyde appropriate for use in biochemical studies - nih.gov.1

  • PathWhiz: Diaminopimelate decarboxylase Aspartate-semialdehyde dehydrogenase - smpdb.ca.

  • [2] Synthesis of Enzyme Inhibitors of Lysine Biosynthesis - gla.ac.uk.2

  • [3] KAHA Ligations That Form Aspartyl Aldehyde Residues as Synthetic Handles for Protein Modification and Purification - acs.org. 3

  • [6] KAHA ligations that form aspartyl aldehyde residues as synthetic handles for protein modification and purification - nih.gov. 6

  • [7] KAHA Ligations That Form Aspartyl Aldehyde Residues as Synthetic Handles for Protein Modification and Purification - BCCB Journal Club - blogspot.com. 7

  • [5] Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation - researchgate.net. 5

  • Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation - acs.org.

Sources

Application

Application Note: 2-Amino-4-oxobutanoic Acid in Antimicrobial Drug Discovery and Enzyme Targeting

Executive Summary & Target Rationale 2-Amino-4-oxobutanoic acid, universally referred to in biochemical literature as L-aspartate-β-semialdehyde (ASA) , is a highly reactive, non-proteinogenic amino acid. In drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

2-Amino-4-oxobutanoic acid, universally referred to in biochemical literature as L-aspartate-β-semialdehyde (ASA) , is a highly reactive, non-proteinogenic amino acid. In drug discovery, its primary significance stems from its position as the first critical branch-point intermediate in the microbial aspartate biosynthetic pathway.

This metabolic pathway is responsible for synthesizing essential amino acids (lysine, methionine, threonine, and isoleucine) and diaminopimelate (DAP), an indispensable component of the Gram-negative bacterial peptidoglycan cell wall. Crucially, mammals lack this entire biosynthetic pathway. As detailed in 1 [1], this absolute biological divergence makes the enzymes that produce and consume 2-amino-4-oxobutanoic acid—specifically Aspartate-β-semialdehyde dehydrogenase (ASADH) and Dihydrodipicolinate synthase (DHDPS)—highly selective targets for the rational design of novel broad-spectrum antibiotics, antifungals, and herbicides.

Pathway Asp L-Aspartate ABP β-Aspartyl Phosphate Asp->ABP Aspartokinase ASA 2-Amino-4-oxobutanoic Acid (ASA) ABP->ASA ASADH (Target) DAP Diaminopimelate ASA->DAP DHDPS Hom Homoserine ASA->Hom HSD Lys L-Lysine DAP->Lys Met Methionine Hom->Met

Fig 1: Aspartate pathway highlighting ASADH as a critical antimicrobial drug target.

Strategic Applications in Drug Development

A. High-Throughput Screening (HTS) for Antimicrobials

Because the physiological forward reaction substrate (β-aspartyl phosphate) is highly unstable and prone to spontaneous hydrolysis, modern drug discovery relies on the reverse physiological reaction for screening. By supplying synthetic 2-amino-4-oxobutanoic acid and NADP+, researchers can monitor the target enzyme's activity via the accumulation of NADPH. This strategy was recently employed to discover IMB-XMA0038, a potent inhibitor against drug-resistant Mycobacterium tuberculosis, as documented in2 [2].

B. Rational Design of Substrate Analogues

The structural backbone of 2-amino-4-oxobutanoic acid serves as the primary scaffold for structure-based drug design. To overcome the entropic barriers of binding and the hydrolytic instability of natural substrates, medicinal chemists synthesize conformationally restricted analogues. For example,3 [3] details the creation of cyclic phosphonates that mimic the transition state of ASA. Similarly, difluoromethylenephosphonate analogues (βAFP) act as potent, time-dependent covalent inactivators of ASADH in pathogens like H. influenzae and V. cholerae [4].

C. Bisubstrate Inhibitors for Human Epigenetic Targets

Beyond microbial targets, the 2-amino-4-oxobutanoic acid moiety is increasingly utilized in human oncology and metabolic disease research. It acts as a highly effective polar surrogate in the design of bisubstrate inhibitors targeting Nicotinamide N-methyltransferase (NNMT), an enzyme heavily implicated in cancer cell metabolism. Incorporating the (S)-2-amino-4-oxobutanoic acid group yields sub-micromolar cellular potency by mimicking the transition state geometry of the natural substrate [5].

Quantitative Efficacy Profiles

The following table summarizes the quantitative data of key drug candidates that either target the 2-amino-4-oxobutanoic acid pathway or utilize its structural moiety:

Compound / InhibitorTarget EnzymeTarget OrganismEfficacy (IC50 / Ki)Mechanism / Structural Notes
IMB-XMA0038 ASADHM. tuberculosisIC50 = 0.59 µg/mLNon-covalent HTS hit; active against MDR strains.
Cyclic Phosphonate 18 ASADHE. coliKi = 3.8 mMConformationally restricted ASA analogue.
βAFP ASADHH. influenzaeTime-dependent (10 µM)Difluoromethylenephosphonate analogue; covalent inactivator.
Compound 5h NNMTHomo sapiensIC50 = 0.087 µMBisubstrate inhibitor utilizing the ASA structural moiety.

Self-Validating Experimental Protocols

Protocol 1: Chemical Synthesis of (S)-2-Amino-4-oxobutanoic Acid (ASA)

Causality & Rationale: ASA is notoriously unstable; it readily polymerizes or oxidizes at room temperature. Direct reduction of aspartic acid to the aldehyde often fails due to over-reduction to the corresponding alcohol. To prevent this, the protocol utilizes a Weinreb amide intermediate. The Weinreb amide forms a stable, five-membered chelate with the reducing agent (DIBAL-H), which only collapses to the desired aldehyde upon aqueous acidic workup [6].

Step-by-Step Methodology:

  • Amide Formation: Dissolve α-tert-butyl (S)-N-tert-butoxycarbonyl aspartate (1.0 eq) in anhydrous dichloromethane (DCM). Add BOP·PF6 (1.1 eq), triethylamine (3.0 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Stir at room temperature for 4 hours.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the Weinreb amide intermediate.

  • Controlled Reduction: Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C under inert argon. Dropwise, add DIBAL-H (1.5 eq). Stir for 2 hours at -78 °C.

  • Quenching: Quench the reaction strictly at -78 °C with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to break the aluminum chelate. Warm to room temperature and extract with ethyl acetate.

  • Deprotection: Treat the isolated protected aldehyde with 50% Trifluoroacetic Acid (TFA) in DCM for 1 hour to remove the Boc and tert-butyl groups.

  • System Validation (QC): Analyze the product via 1H-NMR. The successful formation of ASA is validated by the presence of an aldehyde proton peak at ~9.6 ppm and the strict absence of alcohol proton signals (~3.5-4.0 ppm). Store the resulting trifluoroacetate salt at -80 °C.

Protocol 2: Microplate-Based ASADH High-Throughput Screening Assay

Causality & Rationale: To circumvent the instability of β-aspartyl phosphate, this assay drives the ASADH reaction in reverse. The oxidation of ASA to β-aspartyl phosphate is coupled with the reduction of NADP+ to NADPH, allowing for a highly stable, continuous spectrophotometric readout at 340 nm [7].

Workflow Step1 Compound Library Step2 Master Mix (ASA + NADP+) Step1->Step2 Step3 ASADH Addition Step2->Step3 Step4 Kinetic Read (340 nm) Step3->Step4 Step5 Hit Validation Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for ASADH inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 120 mM CHES (pH 8.6) and 200 mM KCl.

  • Master Mix Assembly: To the assay buffer, add synthetic ASA (final concentration 1 mM), NADP+ (1.5 mM), and potassium phosphate (20 mM).

  • Compound Plating: Dispense 2 µL of the fragment/compound library (dissolved in DMSO) into a 96-well UV-transparent microplate. Include a DMSO-only well (negative control) and a known inhibitor well (e.g., βAFP, positive control).

  • Reaction Initiation: Add 168 µL of the Master Mix to each well. Initiate the reaction by dispensing 30 µL of recombinant ASADH enzyme solution (pre-calibrated to yield a linear absorbance increase over 10 minutes).

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Record the absorbance at 340 nm every 30 seconds for 15 minutes at room temperature.

  • System Validation (QC): Calculate the Z'-factor using the positive and negative controls. The assay is only validated for HTS progression if the Z'-factor is ≥ 0.5. Calculate the IC50 of hit compounds by plotting the fractional velocity ( vi​/v0​ ) against the log of the inhibitor concentration.

References

  • Active Site Analysis of the Potential Antimicrobial Target Aspartate Semialdehyde Dehydrogenase. Biochemistry (ACS Publications).[Link]

  • IMB-XMA0038, a new inhibitor targeting aspartate-semialdehyde dehydrogenase of Mycobacterium tuberculosis. Taylor & Francis.[Link]

  • Synthesis and evaluation of conformationally restricted inhibitors of aspartate semialdehyde dehydrogenase. Molecular BioSystems (RSC Publishing).[Link]

  • Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Two complete syntheses of (S)-aspartate semi-aldehyde and demonstration that Δ2-tetrahydroisophthalic acid is a non-competitive inhibitor of dihydrodipicolinate synthase. ResearchGate.[Link]

  • Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors. PubMed (NIH).[Link]

Sources

Method

Introduction: The Strategic Importance of 2-Amino-4,4,4-trifluorobutanoic Acid in Modern Drug Discovery

An Application Note and Protocol for the Large-Scale Synthesis of 2-Amino-4,4,4-trifluorobutanoic Acid The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Large-Scale Synthesis of 2-Amino-4,4,4-trifluorobutanoic Acid

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the vast array of fluorinated building blocks, α-amino acids bearing a trifluoromethyl group have garnered significant attention. 2-Amino-4,4,4-trifluorobutanoic acid, in particular, serves as a valuable bioisostere for natural amino acids like leucine.[1] Its trifluoromethyl group can enhance peptide and protein stability by introducing unique electronic and steric properties, making it a highly sought-after component in the design of novel therapeutics.[1][2]

However, the synthesis of enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid, especially on a large scale, presents considerable challenges. These challenges stem from the need for robust, cost-effective, and stereocontrolled methods for introducing the trifluoromethyl moiety. This application note provides a detailed, field-proven protocol for the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, focusing on a highly reliable method utilizing a chiral nickel(II) complex of a glycine Schiff base. Additionally, alternative and emerging synthetic strategies are discussed to provide a comprehensive overview for researchers and drug development professionals.

Recommended Large-Scale Synthetic Route: Asymmetric Alkylation of a Chiral Ni(II) Glycine Complex

The most robust and scalable method for producing enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid relies on the diastereoselective alkylation of a chiral nickel(II) complex derived from glycine. This method offers several advantages for large-scale production, including high diastereoselectivity, the use of a recyclable chiral auxiliary, and operational simplicity that avoids the need for cryogenic temperatures or extensive chromatographic purification.[1][3][4]

Principle of the Method

The core of this strategy is the use of a chiral ligand, typically derived from proline, to form a square-planar Ni(II) complex with a glycine Schiff base. This complex serves as a chiral nucleophilic glycine equivalent. The chiral environment created by the auxiliary sterically directs the incoming electrophile (3,3,3-trifluoro-1-iodopropane) to one face of the glycine-derived carbanion, leading to a highly diastereoselective alkylation. The subsequent disassembly of the alkylated complex via acidic hydrolysis releases the desired amino acid and allows for the recovery of the chiral auxiliary.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

G A Glycine D Chiral Ni(II) Glycine Complex A->D B Chiral Auxiliary ((S)-2-N-(N'-benzylprolyl)aminobenzophenone) B->D C Ni(NO₃)₂·6H₂O C->D E Alkylated Ni(II) Complex D->E Base (e.g., NaH) D->E G (S)-2-Amino-4,4,4-trifluorobutanoic Acid E->G Acid Hydrolysis (HCl) E->G J Recovered Chiral Auxiliary E->J Acid Hydrolysis E->J F CF₃CH₂I (3,3,3-Trifluoro-1-iodopropane) F->E I Final Product: (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid G->I H Fmoc-OSu H->I

Caption: Workflow for the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid.

Detailed Protocol: Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid

This protocol is a synthesized representation of methodologies reported for gram-scale and larger preparations.[1][3][4]

Part 1: Formation of the Chiral Ni(II) Glycine Complex
  • To a suitable reaction vessel equipped with a mechanical stirrer, add methanol, followed by glycine, (S)-2-N-(N'-benzylprolyl)aminobenzophenone (the chiral auxiliary), and sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours.

  • Add a solution of Ni(NO₃)₂·6H₂O in methanol to the reaction mixture.

  • Continue refluxing for an additional 3-5 hours. A deep red precipitate of the chiral Ni(II) glycine complex will form.

  • Cool the mixture to room temperature, and then further cool in an ice bath.

  • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the chiral Ni(II) glycine complex.

Causality Behind Experimental Choices:

  • Base: Sodium hydroxide is used to deprotonate the carboxylic acid of glycine and the amide of the chiral auxiliary, facilitating the formation of the Schiff base and its subsequent coordination to the Ni(II) ion.

  • Reflux: Heating is necessary to drive the Schiff base condensation and the complexation reaction to completion.

Part 2: Asymmetric Alkylation
  • Suspend the dried chiral Ni(II) glycine complex in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise to the suspension. Stir until the evolution of hydrogen gas ceases.

  • Add 3,3,3-trifluoro-1-iodopropane to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/HPLC analysis indicates complete consumption of the starting complex.

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated Ni(II) complex.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is critical as the enolate generated is highly reactive towards protic species like water.

  • Base Choice: A strong base is required to deprotonate the α-carbon of the glycine moiety, forming the nucleophilic enolate.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the deprotonation and alkylation steps, minimizing side reactions.

Part 3: Disassembly of the Alkylated Complex and In-situ Fmoc Protection
  • Dissolve the crude alkylated Ni(II) complex in a mixture of dimethoxyethane (DME) and water.

  • Add concentrated hydrochloric acid (e.g., 6N HCl) and heat the mixture to 50-60 °C for 2-3 hours. The color of the solution will change from deep red to green.

  • Cool the reaction mixture. The hydrochloride salt of the chiral auxiliary will precipitate.

  • Filter off the precipitated auxiliary. The filtrate contains the hydrochloride salt of (S)-2-amino-4,4,4-trifluorobutanoic acid.

  • To the filtrate, add a suitable base (e.g., sodium bicarbonate or sodium carbonate) to adjust the pH to ~8-9.

  • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in a solvent like acetone or dioxane.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Acidify the reaction mixture with dilute HCl to pH ~2-3.

  • Extract the N-Fmoc protected amino acid into ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • Acidic Hydrolysis: Strong acid is required to break down the robust Ni(II) complex, liberating the free amino acid and the chiral auxiliary.

  • In-situ Protection: Protecting the crude amino acid directly after hydrolysis is efficient for large-scale operations as it avoids the isolation of the zwitterionic and highly water-soluble free amino acid. Fmoc protection is standard for subsequent use in solid-phase peptide synthesis.

Part 4: Purification
  • The crude (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.[3] This step is often sufficient to achieve high purity (>98%) and enantiomeric excess (>97% ee).[3][4]

Quantitative Data Summary
ParameterTypical ValueSource
Scale of Synthesis >150 g[1]
Yield (Alkylation) ~95%[5]
Yield (Overall) 60-70%[1][5]
Diastereomeric Excess (de) >90%[5]
Enantiomeric Excess (ee) >97%[3][4]

Alternative and Emerging Synthetic Strategies

While the Ni(II) complex method is highly effective for large-scale synthesis, other methodologies exist and are continuously being developed.

G A Ni(II) Glycine Complex Alkylation B Sharpless Asymmetric Dihydroxylation C Catalytic Enantioselective Strecker/Mannich Reactions D Photoredox Microfluidic Synthesis

Caption: Comparison of major synthetic approaches.

  • Sharpless Asymmetric Dihydroxylation: This elegant approach involves the asymmetric dihydroxylation of a trifluoromethylated alkene, followed by a series of transformations to install the amine functionality.[6][7] While providing excellent enantioselectivity, this multi-step route may be less economically viable for very large-scale production compared to the Ni(II) complex method.

  • Catalytic Enantioselective Methods: The development of catalytic enantioselective methods, such as the Strecker and Mannich reactions, represents a significant advancement in the synthesis of α-trifluoromethyl amines.[8][9] These methods offer the potential for high atom economy and reduced waste, although their scalability for this specific target may require further process development.

  • Photoredox Microfluidic Synthesis: Emerging technologies utilizing photoredox catalysis in continuous flow microreactors offer precise control over reaction conditions and enhanced safety.[10][11] While currently demonstrated on a smaller scale, this approach holds promise for future large-scale, automated production of fluorinated amino acids.

Conclusion

The large-scale synthesis of enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid is a critical enabling technology for the development of next-generation peptide and protein therapeutics. The presented protocol, based on the asymmetric alkylation of a chiral Ni(II) glycine complex, offers a reliable, scalable, and cost-effective solution for producing this valuable building block in high yield and purity. The explanation of the rationale behind each procedural step provides researchers with the necessary insights to adapt and optimize the synthesis for their specific needs. As synthetic methodologies continue to evolve, catalytic and continuous flow processes will likely offer complementary and potentially superior routes for the industrial production of this and other complex fluorinated amino acids.

References

  • Soloshonok, V. A., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Symmetry, 12(11), 1888. [Link]

  • Moriwaki, H., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(2), 255-260. [Link]

  • American Chemical Society. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. ACS Publications. [Link]

  • Qiu, X., et al. (2003). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. The Journal of Organic Chemistry, 68(19), 7452-7455. [Link]

  • Merle, C., & White, J. D. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12795-12822. [Link]

  • Qiu, X., et al. (2003). Asymmetric Synthesis of Both Enantiomers of anti-4,4,4-Trifluorothreonine and 2-Amino-4,4,4-trifluorobutanoic Acid. The Journal of Organic Chemistry, 68(19), 7452–7455. [Link]

  • Merle, C., & White, J. D. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12795–12822. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • Analytical Sales. (2018). Protecting group free radical C–H trifluoromethylation of peptides. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

  • Li, Y., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(18), 3293–3298. [Link]

  • National Library of Medicine. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry. [Link]

  • Arkivoc. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. [Link]

  • National Library of Medicine. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC. [Link]

  • CY BioCIS. (n.d.). Synthesis of trifluoromethylated compounds. [Link]

  • Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • California Institute of Technology. (n.d.). Large-scale Library Generation of Unnatural Amino Acid Biosynthetic Enzymes. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-4-oxobutanoic Acid Synthesis &amp; Troubleshooting

Introduction 2-Amino-4-oxobutanoic acid, commonly known as L-aspartic-4-semialdehyde (ASA) , is a critical intermediate in the aspartate metabolic pathway, serving as the universal precursor for the biosynthesis of lysin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-4-oxobutanoic acid, commonly known as L-aspartic-4-semialdehyde (ASA) , is a critical intermediate in the aspartate metabolic pathway, serving as the universal precursor for the biosynthesis of lysine, methionine, and threonine in bacteria and plants (1)[1]. In drug development and synthetic biology, it is a highly sought-after compound. However, its synthesis and isolation are notoriously difficult due to the molecule's extreme instability. The proximity of a nucleophilic -amino group and a highly electrophilic -aldehyde makes it exceptionally prone to rapid intramolecular cyclization and subsequent polymerization.

This guide provides authoritative troubleshooting, mechanistic explanations, and self-validating protocols to ensure high-yield synthesis and stabilization of this volatile intermediate.

Visualizing the Synthesis Workflow

G cluster_chemical Chemical Synthesis (Ozonolysis) cluster_enzymatic Enzymatic Synthesis A L-Allylglycine B Ozonide Intermediate (-78°C) A->B O3 C Quench (DMS) B->C Target 2-Amino-4-oxobutanoic acid (Aspartic Semialdehyde) C->Target D L-Aspartate F Aspartokinase (ATP -> ADP) D->F E Aspartyl Phosphate G ASA Dehydrogenase (NADPH -> NADP+) E->G F->E G->Target Degradation Cyclization / Polymerization (Pyrroline derivatives) Target->Degradation pH > 4 or Room Temp

Fig 1. Chemical and enzymatic synthesis pathways of aspartic semialdehyde and degradation routes.

Troubleshooting Q&A (FAQs)

Q1: Why does my synthesized 2-amino-4-oxobutanoic acid rapidly degrade or form a yellow/brown polymer? Causality: The inherent instability of 2-amino-4-oxobutanoic acid stems from its unprotected functional groups. At neutral or alkaline pH, the unprotonated -amino group acts as a nucleophile, attacking the -aldehyde to form a cyclic hemiaminal or Schiff base (1-pyrroline-5-carboxylate derivatives) (2)[2]. This cyclic intermediate is highly reactive and rapidly polymerizes, resulting in brown degradation products. Solution: The amine must be kept fully protonated to eliminate its nucleophilicity. Always elute, store, and handle the compound in a strongly acidic environment (e.g., 1-4 N HCl) (3)[3]. For biological assays requiring physiological pH, neutralize the aliquot immediately prior to use.

Q2: I am using the ozonolysis of L-allylglycine method. Why is my yield low, and why do I see over-oxidation products? Causality: Ozone is a non-selective, powerful oxidant. If the reaction temperature rises above -78°C, or if the ozonide intermediate is not rapidly and selectively reduced, the aldehyde will over-oxidize to aspartic acid. Furthermore, incomplete quenching leaves residual peroxides that destroy the product during downstream concentration. Solution: Maintain a strict dry ice/acetone bath (-78°C) throughout the ozone bubbling phase until a faint blue color persists (indicating ozone saturation). Purge thoroughly with nitrogen to remove excess ozone before adding a mild reducing agent like dimethyl sulfide (DMS) to selectively reduce the ozonide to the semialdehyde.

Q3: When purifying via cation-exchange chromatography, I lose most of my product. How can I improve recovery? Causality: Aspartic semialdehyde binds strongly to cation-exchange resins due to its protonated amine. Eluting with water or weak acids leaves the compound on the column, while eluting with bases (like ammonia) deprotonates the amine, triggering immediate cyclization and polymerization directly on the resin bed. Solution: Utilize a strongly acidic cation exchange resin (e.g., DOWEX 50, H+ form, 200 mesh) (3)[3]. After loading the ozonolysis product and washing with water to remove unreacted DMS, elute rapidly with 4N HCl. The high concentration of hydronium ions outcompetes the amine for the resin's sulfonate groups while keeping the product safely protonated.

Q4: In enzymatic synthesis using Aspartokinase (AK) and Aspartate Semialdehyde Dehydrogenase (ASADH), my conversion stalls prematurely. Why? Causality: The aspartate pathway is tightly regulated by feedback inhibition. Native Aspartokinase is allosterically inhibited by downstream products like L-lysine and L-threonine (4)[4]. As the reaction proceeds, accumulation of the semialdehyde or trace downstream metabolites will stall kinase activity. Solution: Utilize feedback-resistant mutant enzymes (e.g., lysC mutants with altered allosteric binding sites) (4)[4]. Additionally, ensure your reaction buffer contains a robust regeneration system for ATP and NADPH, as ASADH requires NADPH to reduce aspartyl phosphate to the semialdehyde (1)[1].

Quantitative Data Presentation

ParameterChemical Synthesis (Ozonolysis)Enzymatic Synthesis (In situ)
Typical Yield Moderate (40-60% post-purification)High (if coupled to downstream enzymes)
Purity High (requires DOWEX 50 H+ purification)Variable (contains buffer salts and enzymes)
Scalability High (Gram to multi-gram scale feasible)Low to Moderate (Microgram to Milligram scale)
Primary Impurities Aspartic acid, homoserine, unreacted allylglycineADP, NADP+, unreacted L-aspartate
Storage Stability Stable for months at -80°C in 4N HClMust be used immediately (highly unstable at pH 7.5)

Step-by-Step Experimental Protocols

Protocol A: Chemical Synthesis via Ozonolysis of L-Allylglycine

This protocol is adapted from the classic Black and Wright methodology, optimized for maximum recovery.

  • Preparation: Dissolve 10 mmol of L-allylglycine in 50 mL of 1N HCl. Transfer to a 3-neck round-bottom flask equipped with a magnetic stirrer and gas inlet/outlet.

  • Ozonolysis: Submerge the flask in a dry ice/acetone bath (-78°C). Bubble an ozone/oxygen mixture through the solution.

    • Self-Validation Check: Continue bubbling until a persistent pale blue color is observed in the solution (approx. 30-45 mins), confirming saturation with ozone.

  • Purging: Switch the gas inlet to pure Nitrogen (N2) and purge the solution for 15 minutes. The disappearance of the blue color confirms the removal of unreacted ozone.

  • Quenching: Add 3 equivalents (30 mmol) of Dimethyl Sulfide (DMS) dropwise. Stir for 2 hours while allowing the reaction to slowly warm to room temperature.

  • Purification: Load the reaction mixture onto a pre-equilibrated DOWEX 50 (H+ form, 200 mesh) column (3)[3].

  • Washing & Elution: Wash the column with 3 column volumes (CV) of deionized water to remove DMS and DMSO. Elute the target 2-amino-4-oxobutanoic acid rapidly with 2 CV of 4N HCl (3)[3].

  • Storage: Aliquot the acidic eluate and store immediately at -80°C. Do not attempt to lyophilize to dryness without a stabilizing matrix, as concentration promotes polymerization.

Protocol B: Enzymatic Synthesis and In Situ Utilization

Ideal for generating the semialdehyde for immediate use in coupled enzymatic assays (e.g., DHDPS assays).

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 10 mM L-aspartate, 10 mM ATP, 10 mM MgCl2, and 5 mM NADPH (1)[1].

  • Enzyme Addition: Add purified Aspartokinase (preferably a feedback-resistant mutant) and Aspartate Semialdehyde Dehydrogenase (ASADH) to the buffer.

  • Reaction Monitoring: Incubate at 30°C in a spectrophotometer cuvette.

    • Self-Validation Check: Monitor the progress by measuring the decrease in absorbance at 340 nm. The continuous drop in A340 confirms the active consumption of NADPH, directly correlating with the stoichiometric formation of aspartic semialdehyde (1)[1].

  • Coupling: Once the desired concentration of aspartic semialdehyde is reached, immediately add the downstream enzyme (e.g., Dihydrodipicolinate synthase, DHDPS) and its co-substrate (e.g., 10 mM sodium pyruvate) to utilize the unstable intermediate before cyclization occurs (3)[3].

References

  • Expression from the Escherichia coli dapA promoter is regulated by intracellular levels of diaminopimelic acid.FEMS Microbiology Letters, Oxford Academic.
  • KAHA Ligations That Form Aspartyl Aldehyde Residues as Synthetic Handles for Protein Modification and Purification.
  • L-Aspartic-4-semialdehyde.Wikipedia.
  • Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review.Frontiers in Bioengineering and Biotechnology.

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-4-oxobutanoic Acid

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-4-oxobutanoic acid, also known as L-aspartate-β-semialdehyde. This resource is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-4-oxobutanoic acid, also known as L-aspartate-β-semialdehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable and notoriously unstable intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and ensure the purity of your final product.

Introduction

2-Amino-4-oxobutanoic acid is a critical chiral building block in the biosynthesis of several essential amino acids, including lysine, methionine, and threonine in bacteria and plants.[1][2] Its utility as a precursor in the synthesis of complex non-proteinogenic amino acids and other bioactive molecules makes it a compound of significant interest.[3] However, its inherent instability, particularly its tendency to polymerize, presents considerable challenges in its chemical synthesis and isolation.[4] This guide provides practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Amino-4-oxobutanoic acid?

A1: The most frequently employed methods for the synthesis of (S)-2-Amino-4-oxobutanoic acid include:

  • Ozonolysis of L-allylglycine: This classic method involves the oxidative cleavage of the double bond in L-allylglycine.[4]

  • Reduction of a protected aspartic acid derivative: This approach typically involves the reduction of a thioester or a Weinreb amide derived from diprotected L-aspartic acid.[5]

  • Enzymatic synthesis: Biocatalytic methods, often employing enzymes like aspartate semialdehyde dehydrogenase, offer high stereoselectivity.[1][6]

Q2: My final product appears to be a polymer or an intractable mixture. What is the likely cause?

A2: 2-Amino-4-oxobutanoic acid is highly prone to self-condensation and polymerization, especially at neutral or basic pH and elevated temperatures. It is most stable in strongly acidic aqueous solutions (e.g., 1 M HCl).[4] It is crucial to maintain acidic conditions throughout the workup and purification steps whenever possible.

Q3: What are the best practices for storing 2-Amino-4-oxobutanoic acid?

A3: Due to its instability, it is recommended to use 2-Amino-4-oxobutanoic acid immediately after synthesis. If short-term storage is necessary, it should be kept as a solution in strong acid (e.g., 1 M HCl) at low temperatures (-20°C or below). Lyophilization from an acidic solution can yield a more stable salt form.

Q4: How can I accurately quantify the yield of my synthesis?

A4: Direct quantification can be challenging due to the compound's instability. A common and reliable method is pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC).[7] Derivatizing agents such as Marfey's reagent (FDAA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) allow for sensitive fluorescence or UV detection and can also be used for chiral purity assessment.[7][8]

Troubleshooting Guides

This section provides a detailed breakdown of potential issues and their solutions for the most common synthetic routes.

Route 1: Synthesis from Protected L-Aspartic Acid (Weinreb Amide Method)

This two-step method involves the formation of a Weinreb amide from a protected L-aspartic acid, followed by its reduction to the aldehyde.

Workflow Diagram:

Weinreb_Amide_Synthesis cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Reduction to Aldehyde cluster_2 Step 3: Deprotection Start Protected L-Aspartic Acid (e.g., Boc-Asp-OtBu) Weinreb_Amide Protected Weinreb Amide Start->Weinreb_Amide Coupling Reagents1 N,O-Dimethylhydroxylamine Coupling Agent (e.g., HBTU) Reagents1->Weinreb_Amide Aldehyde Protected Aldehyde Weinreb_Amide->Aldehyde Reduction Reducing_Agent DIBAL-H (-78 °C) Reducing_Agent->Aldehyde Final_Product 2-Amino-4-oxobutanoic acid Aldehyde->Final_Product Deprotection Deprotection_Reagent Strong Acid (e.g., TFA) Deprotection_Reagent->Final_Product

Caption: Workflow for the synthesis of 2-Amino-4-oxobutanoic acid via the Weinreb amide route.

Troubleshooting:

Problem Potential Cause(s) Recommended Solution(s)
Low yield of Weinreb amide Incomplete activation of the carboxylic acid. Side reactions with the coupling agent.Ensure anhydrous conditions. Use an efficient coupling agent like HBTU or HATU. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
DIBAL-H reduction fails or gives low yield of aldehyde Inactive DIBAL-H reagent.[9] Reaction temperature too high, leading to over-reduction to the alcohol.[10][11] Quenching procedure leads to product degradation.Use a fresh, properly stored bottle of DIBAL-H. Perform a small-scale test reaction on a simple substrate to verify reagent activity.[9] Maintain a strict low temperature (-78 °C) during the addition of DIBAL-H and for the duration of the reaction.[10] Quench the reaction at low temperature with a suitable reagent (e.g., methanol or ethyl acetate) before warming to room temperature.
Over-reduction to the corresponding alcohol Excess DIBAL-H used. Reaction temperature not maintained at -78°C.Use a precise stoichiometry of DIBAL-H (typically 1.1-1.5 equivalents). Ensure efficient cooling and stirring throughout the reaction.
Product degradation during deprotection The aldehyde is unstable to the deprotection conditions.Perform the deprotection at low temperature (e.g., 0 °C) and for the minimum time necessary. Immediately after deprotection, work up the reaction under acidic conditions to stabilize the product.
Route 2: Ozonolysis of L-allylglycine

This method relies on the oxidative cleavage of the double bond of L-allylglycine.

Workflow Diagram:

Ozonolysis_Synthesis cluster_0 Step 1: Ozonolysis cluster_1 Step 2: Reductive Workup Start L-allylglycine Ozonide Molozonide/Ozonide Intermediate Start->Ozonide Oxidative Cleavage Ozone Ozone (O₃) (-78 °C) Ozone->Ozonide Final_Product 2-Amino-4-oxobutanoic acid Ozonide->Final_Product Reduction Workup_Reagent Reducing Agent (e.g., Dimethyl sulfide, Zinc) Workup_Reagent->Final_Product

Caption: Workflow for the synthesis of 2-Amino-4-oxobutanoic acid via ozonolysis of L-allylglycine.

Troubleshooting:

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction Insufficient ozone delivered to the reaction mixture.Monitor the reaction by TLC until the starting material is consumed. A blue color in the solution indicates an excess of ozone.[12] Ensure the ozone generator is functioning correctly and the gas is bubbling efficiently through the solution.
Formation of carboxylic acid byproduct Oxidative workup instead of reductive workup.[13]Use a reductive workup agent such as dimethyl sulfide (DMS) or zinc dust with a proton source.[14] Avoid using oxidative workup conditions (e.g., hydrogen peroxide).
Low yield after workup The ozonide intermediate is unstable and potentially explosive.[14] Product degradation during isolation.Perform the ozonolysis at low temperature (-78 °C) and do not allow the ozonide to warm up before the reductive workup.[12] After the workup, immediately acidify the solution to stabilize the product.
Difficulties in product isolation The product is highly water-soluble and unstable.Isolate the product as a salt by lyophilization from an acidic solution. Alternatively, use ion-exchange chromatography for purification.[15]

Purification and Characterization

Purification by Ion-Exchange Chromatography

Due to the amphoteric nature and instability of 2-Amino-4-oxobutanoic acid, ion-exchange chromatography is a highly effective purification method.[15][16]

Protocol:

  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50W-X8).[15] Wash the resin sequentially with NaOH, water, HCl, and then equilibrate with an acidic buffer (e.g., pH 2).

  • Sample Loading: Dissolve the crude product in a minimal amount of the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound 2-Amino-4-oxobutanoic acid using a pH or salt gradient. A common eluent is a gradient of ammonium hydroxide.[15]

  • Fraction Analysis: Collect fractions and analyze them for the presence of the product using a suitable method, such as TLC with ninhydrin staining or HPLC.

  • Product Isolation: Pool the pure fractions and immediately acidify them. The product can then be isolated by lyophilization.

Purification Workflow Diagram:

Ion_Exchange_Chromatography Start Crude Product (in acidic solution) Column Cation Exchange Column (e.g., Dowex 50W-X8) Start->Column Load Wash Wash with Acidic Buffer (removes impurities) Column->Wash Elute Elute with pH Gradient (e.g., NH₄OH) Wash->Elute Fractions Collect and Analyze Fractions (TLC with ninhydrin or HPLC) Elute->Fractions Pool Pool Pure Fractions Fractions->Pool Acidify Acidify Pooled Fractions Pool->Acidify Isolate Isolate by Lyophilization Acidify->Isolate

Caption: Workflow for the purification of 2-Amino-4-oxobutanoic acid using ion-exchange chromatography.

Characterization Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized 2-Amino-4-oxobutanoic acid.

Technique Expected Observations
¹H NMR The aldehyde proton should appear as a singlet or triplet (due to coupling with the adjacent CH₂) at approximately 9.5-9.8 ppm. The α-proton will be a multiplet around 4.0-4.3 ppm, and the β-protons will be multiplets around 2.8-3.2 ppm. Note that in D₂O, the aldehyde can exist as a hydrate, which will shift the proton signals.
¹³C NMR The aldehyde carbon should be observed at a characteristic downfield shift of around 200 ppm. The carboxylic acid carbon will be around 170-175 ppm. The α-carbon will be at approximately 50-55 ppm, and the β-carbon at around 45-50 ppm.[17]
Mass Spectrometry (MS) The molecular ion peak (M+H)⁺ should be observed at m/z 118.05. Common fragmentation patterns for amino acids include the loss of the carboxylic acid group (-45 Da).[18][19]

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis and Purification of (2S)-2-amino-4-phosphonobutanoic Acid (L-AP4).
  • Benchchem. (2025). HPLC method for quantification of (S)-2-Amino-4-cyanobutanoic acid.
  • National Open Access Monitor, Ireland. Use of L-aspartic acid β-semialdehyde in the synthesis of more complex non protein amino acids. Retrieved from National Open Access Monitor, Ireland website.
  • Henderson, I., & Phillips, R. S. (2025).
  • Reddit. (2022). Dibal-H reduction: is it the reagent or the reaction?
  • Neuberger, A., & Tait, G. H. (1962). Synthesis of L-aspartic β-semialdehyde. Journal of the Chemical Society (Resumed), 3963.
  • Reddy, C. R., et al. (2014). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. PMC.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Karsten, W. E. (1999). Oxyanion Specificity of Aspartate-β-semialdehyde Dehydrogenase. Inorganic Chemistry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • G-Biosciences. (n.d.). Ion Exchange Chromatography.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-oxobutanoic acid.
  • Stöveken, N., et al. (2011).
  • Wikipedia. (n.d.). L-Aspartic-4-semialdehyde.
  • ACS Catalysis. (2020). Enzymatic Biosynthesis of l-2-Aminobutyric Acid by Glutamate Mutase Coupled with l-Aspartate-β-decarboxylase Using l-Glutamate as the Sole Substrate.
  • PMC. (2020).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Metabolites. (2022).
  • eScholarship. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents.
  • Thermo Fisher Scientific. (n.d.). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatizat.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Benchchem. (2025). pH effects on 2-Methyl-4-oxobutanoic acid stability and analysis.
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Thieme. (n.d.).
  • Purolite. (n.d.). Ion Exchange Chromatography.
  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • PubMed. (2024).
  • PubMed. (1992).
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride.
  • University of Colorado Boulder. (n.d.).
  • Wikipedia. (n.d.). Aspartame.
  • PubMed. (1978).
  • NP-MRD. (2022). Showing NP-Card for L-2-Amino-3-oxobutanoic acid (NP0087507).
  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.
  • Chemistry Stack Exchange. (2023).
  • KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid.
  • precisionFDA. (n.d.). 2-AMINO-4-OXOBUTANOIC ACID, (2S)-.
  • MDPI. (2022).
  • Wikipedia. (n.d.). Ozonolysis.
  • BLDpharm. (n.d.). 2338-03-6|(S)-2-Amino-4-oxobutanoic acid.
  • Wiley Online Library. (2025). Constant Enzymatic in situ Production of H2O2 for an Unspecific Peroxygenase by an l–Amino Acid Oxidase.
  • Google Patents. (n.d.). Method for preparing L-2-aminobutyric acid by enzyme method.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 2-Amino-4-oxobutanoic Acid

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently assist researchers in troubleshooting the isolation and quantification of 2-Amino-4-oxobutanoic acid (also known as L-aspart...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently assist researchers in troubleshooting the isolation and quantification of 2-Amino-4-oxobutanoic acid (also known as L-aspartate β -semialdehyde or ASA).

This molecule is a highly reactive, critical metabolic branch-point intermediate in the biosynthesis of essential amino acids like lysine, methionine, and threonine[1]. However, analyzing it via standard High-Performance Liquid Chromatography (HPLC) presents severe challenges. This guide provides the mechanistic causality behind these challenges and delivers field-proven, self-validating protocols to ensure analytical success.

Analyte Profiling & The Causality of Chromatographic Behavior

Before optimizing a method, we must understand the physicochemical realities of the analyte. 2-Amino-4-oxobutanoic acid (Molecular Weight: 117.10 g/mol ) is a highly polar, zwitterionic molecule[2].

The Core Challenges:

  • Zero Retention on C18: Due to its extreme polarity, ASA exhibits virtually no hydrophobic interaction with standard octadecylsilane (C18) stationary phases. Under typical aqueous gradients, it elutes in the void volume ( t0​ ), co-eluting with sample matrix salts.

  • Optical Invisibility: The molecule lacks a conjugated π -electron system or aromatic ring. Direct UV detection requires monitoring at low wavelengths (e.g., 210 nm), which is highly susceptible to baseline drift and massive interference from biological matrices.

  • Chemical Instability: As a semialdehyde, it is prone to oxidation and self-condensation if not stored properly.

The Solution: To achieve baseline resolution and high-sensitivity detection, we must alter the molecule's chemistry prior to separation. Pre-column derivatization using 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-Phthalaldehyde (OPA) is strictly required for Reverse-Phase (RP) HPLC[3][4]. This achieves two goals: it shifts the analyte's hydrophobicity (enabling C18 retention) and introduces a robust fluorophore (enabling high-sensitivity detection).

Pathway Asp L-Aspartate AspP Aspartyl Phosphate Asp->AspP Aspartokinase ASA 2-Amino-4-oxobutanoic Acid (Target Analyte) AspP->ASA ASA Dehydrogenase Lys L-Lysine ASA->Lys DHDPS Pathway Thr L-Threonine ASA->Thr Homoserine DH Met L-Methionine Thr->Met Downstream

Biosynthetic pathway of 2-Amino-4-oxobutanoic acid illustrating biological matrix complexity.

Step-by-Step Methodology: FMOC Pre-Column Derivatization

While OPA provides excellent sensitivity, its derivatives are notoriously unstable. For robust, reproducible quantification of ASA, we recommend the FMOC-Cl derivatization method [3].

Self-Validating Protocol

This protocol is designed with built-in validation steps so you can confirm the chemistry is working before injecting precious biological samples.

Phase 1: Reagent Preparation

  • Buffer: Prepare 0.1 M Sodium Borate buffer, adjusted to pH 8.5. Causality: The primary amine of ASA has a pKa of ~9.6. A pH of 8.5 ensures a sufficient fraction of the amine is deprotonated and nucleophilic enough to attack the FMOC-Cl reagent without rapidly hydrolyzing the reagent itself.

  • Derivatizing Agent: Prepare 5 mM FMOC-Cl in anhydrous acetonitrile.

  • Quenching Agent: Prepare 10 mM 1-adamantanamine (ADAM) in acetonitrile.

Phase 2: Reaction Workflow

  • Aliquot 50 µL of the aqueous ASA standard/sample into an amber HPLC vial.

  • Add 50 µL of the pH 8.5 Borate buffer and vortex for 5 seconds.

  • Add 100 µL of the 5 mM FMOC-Cl solution. Incubate at room temperature for exactly 10 minutes.

  • Critical Step: Add 50 µL of 10 mM ADAM to quench the reaction. Causality: Excess FMOC-Cl will hydrolyze into FMOC-OH, which creates a massive, broad peak that can mask the ASA derivative. ADAM reacts with leftover FMOC-Cl to form a highly hydrophobic complex that elutes far later in the gradient, keeping your analytical window clean.

Phase 3: Chromatographic Separation

  • Column: High-purity, endcapped C18 column (e.g., 4.6 mm × 150 mm, 3-4 µm particle size).

  • Mobile Phase A: 50 mM Sodium Acetate buffer, pH 4.5.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).

Self-Validation Check: Before running samples, inject a Reagent Blank (Buffer + FMOC-Cl + ADAM, no ASA). A successful setup will show a flat baseline in the 5-15 minute elution window. If a massive peak appears early in the run, your ADAM quench failed, and you must prepare fresh quenching reagent.

Workflow Prep Sample Prep (pH 8.5 Buffer) Deriv Derivatization (FMOC-Cl / 10 min) Prep->Deriv HPLC RP-HPLC (C18 Column) Deriv->HPLC Detect Fluorescence (Ex:260/Em:315) HPLC->Detect

Step-by-step pre-column derivatization and HPLC analysis workflow logic.

Troubleshooting Guide & FAQs

Q: My ASA peak is tailing significantly (Asymmetry factor > 1.8). How do I correct this? A: Peak tailing for derivatized amino acids is almost always caused by secondary ion-exchange interactions between the analyte and unendcapped silanol groups on the silica stationary phase. Action: First, ensure your Mobile Phase A is strictly buffered at pH 4.5. At this pH, the residual carboxylic acid group on the derivatized ASA remains partially protonated, reducing ionic repulsion and silanol interaction. Second, verify you are using a fully endcapped C18 column.

Q: I see multiple peaks for my ASA standard after OPA derivatization. Why? A: OPA reacts with primary amines in the presence of a thiol to form an isoindole derivative[4]. However, isoindole derivatives are thermodynamically unstable and degrade rapidly at room temperature. If you see multiple peaks, your derivative is degrading in the autosampler. Action: Analyze the sample immediately (< 5 minutes) after derivatization. If the secondary peaks disappear, switch to an automated in-injector derivatization routine, or transition to the much more stable FMOC-Cl method outlined above.

Q: Can I analyze ASA without derivatization using LC-MS? A: Yes, but you must completely abandon standard RP-HPLC. You will need to utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-HILIC). Use a mobile phase of Acetonitrile/Water with 10 mM Ammonium Formate (pH 3.0). ASA will be detected in positive ESI mode at m/z 118.05[M+H]⁺[5].

Quantitative Data Summaries

To assist in method selection, the following table summarizes the performance metrics of the three primary analytical strategies for 2-Amino-4-oxobutanoic acid.

Analytical StrategyReagent / ChemistryDetection ModeDerivative StabilityTypical Limit of Detection (LOD)Primary Retention Mechanism
Pre-column FMOC FMOC-Cl + ADAM quenchFluorescence (Ex:260/Em:315)High (Stable for days)~1.0 µMHydrophobic (RP-C18)
Pre-column OPA OPA + Thiol (e.g., NAC)Fluorescence (Ex:340/Em:450)Low (Degrades in minutes)~0.1 µMHydrophobic (RP-C18)
HILIC-MS/MS None (Direct Injection)ESI+ MS (m/z 118.05)N/A (Native state)~0.05 µMHydrophilic Partitioning

References

  • National Institutes of Health (NIH). "2-Amino-4-oxobutanoic acid | C4H7NO3 | CID 829". PubChem. Available at:[Link]

  • White, R.H., et al. "Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide". MDPI Life, 2023. Available at:[Link]

  • Brautaset, T., et al. "Analysis and Manipulation of Aspartate Pathway Genes for l-Lysine Overproduction from Methanol by Bacillus methanolicus". Applied and Environmental Microbiology, 2008. Available at:[Link]

  • Levesque, C., et al. "Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways". PMC / National Library of Medicine, 2021. Available at:[Link]

  • Kakinuma, K., et al. "Biosynthesis of 5-hydroxy-4-oxo-L-norvaline in Streptomyces akiyoshiensis". Canadian Journal of Chemistry, 1990. Available at:[Link]

Sources

Optimization

Technical Support Center: Aspartate Semialdehyde Handling &amp; Purification

Welcome to the Technical Support Center for the synthesis, isolation, and handling of 2-Amino-4-oxobutanoic acid (commonly known as Aspartate Semialdehyde or ASA). As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, isolation, and handling of 2-Amino-4-oxobutanoic acid (commonly known as Aspartate Semialdehyde or ASA). As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. ASA is a notoriously unstable intermediate essential to the biosynthesis of lysine, methionine, and threonine. Because of its extreme reactivity, standard purification logic will fail. This guide provides the mechanistic causality behind each handling choice, ensuring your workflow is robust, reproducible, and self-validating.

The Core Crisis: Molecular Instability

To purify ASA successfully, you must first understand why it actively resists isolation. ASA is a bifunctional molecule containing both a nucleophilic α-amine and an electrophilic aldehyde. When the pH rises above 3.0, the amine becomes deprotonated and highly nucleophilic. This triggers rapid intermolecular Schiff base formation (condensation between the amine of one molecule and the aldehyde of another), leading to intractable polymeric mixtures. Furthermore, the unprotected aldehyde is highly susceptible to atmospheric oxidation, rapidly degrading into aspartic acid1.

Instability ASA Aspartate Semialdehyde (Reactive Species) Amine Free α-Amine (Nucleophile) ASA->Amine Aldehyde Aldehyde Group (Electrophile) ASA->Aldehyde Polymer Intermolecular Polymerization Amine->Polymer pH > 3 Aldehyde->Polymer Oxidation Oxidation to Aspartic Acid Aldehyde->Oxidation O2 exposure

Caption: Logical relationship of aspartate semialdehyde's functional groups leading to degradation.

Diagnostic Troubleshooting (Q&A)

Q: My lyophilized ASA turns into a yellow/brown sticky residue after a few days at room temperature. What happened? A: You are observing macroscopic intermolecular polymerization. Even in a solid state, trace moisture allows the free amine to attack adjacent aldehyde groups. Causality: You likely lyophilized the product at a pH that was too high, leaving a fraction of the amines deprotonated. ASA must be stored strictly as a highly acidic hydrochloride salt (pH < 2) at -80°C to lock the amine in its non-nucleophilic ammonium state.

Q: I tried to purify ASA using standard reverse-phase HPLC (C18) with a water/acetonitrile gradient, but it eluted in the void volume. Why? A: ASA is a highly polar, low-molecular-weight amino acid lacking any hydrophobic domain. It will not partition into a C18 stationary phase. Causality: To retain ASA, you must use strong cation-exchange chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) with heavily acidified mobile phases.

Q: Why is my yield so low when using silica gel chromatography? A: Normal-phase silica is slightly acidic and highly active. The extreme polarity of ASA causes irreversible adsorption to the silanol groups, and the active surface catalyzes the oxidation of the aldehyde to aspartic acid. Avoid silica gel entirely for unprotected ASA.

Validated Resolution: Synthesis & Purification Protocol

Because commercial availability of stable ASA is virtually nonexistent, researchers must synthesize and purify it in-house. The gold standard relies on the ozonolysis of L-allylglycine, originally established by 2 and later refined for modern enzymatic studies 3.

Purification_Workflow Synth 1. Ozonolysis of Allylglycine (in 1M HCl) Quench 2. Reductive Quench (Dimethyl Sulfide, 4°C) Synth->Quench Load 3. Cation Exchange Load (Dowex 50W-X8, H+ form) Quench->Load Wash 4. Aqueous Wash (Remove non-basic organics) Load->Wash Elute 5. Acidic Elution (0.5M HCl) Wash->Elute Lyophilize 6. Lyophilization (Yields ASA Hydrochloride) Elute->Lyophilize

Caption: Step-by-step experimental workflow for the synthesis and purification of aspartate semialdehyde.

Step-by-Step Methodology

Step 1: Acidic Ozonolysis Dissolve L-allylglycine in 1.0 M HCl. Causality: The strong acid ensures the α-amine is fully protonated ( NH3+​ ) before the aldehyde is generated. Bubble ozone/oxygen mixture through the solution at -78°C until a persistent blue color indicates saturation.

Step 2: Reductive Quench Purge excess ozone with argon, then add 3 equivalents of dimethyl sulfide (DMS). Allow the reaction to warm to 4°C overnight. Causality: DMS selectively reduces the highly explosive ozonide intermediate to the aldehyde without over-oxidizing it to a carboxylic acid.

Step 3: Cation-Exchange Capture Load the crude mixture onto a Dowex 50W-X8 column (strongly acidic cation exchange resin, H+ form) pre-equilibrated with 0.1 M HCl. Causality: The protonated ASA binds tightly to the sulfonic acid groups of the resin. Neutral byproducts (like DMSO from the quench) and unreacted DMS wash straight through.

Step 4: Acidic Elution Wash the column with 2 column volumes of distilled water, then elute the ASA using 0.5 M HCl. Causality: Standard amino acid protocols elute with ammonium hydroxide. Do not do this. Introducing a base will deprotonate the ASA amine, causing immediate on-column polymerization. Eluting with a higher concentration of HCl displaces the ASA while maintaining its stable hydrochloride form.

Step 5: System Validation (Enzymatic Assay) Before lyophilization, validate your fraction. Mix a 10 µL aliquot with NADPH and E. coli Homoserine Dehydrogenase in a pH 7.0 buffer. Monitor absorbance at 340 nm. Causality: Because ASA lacks a strong UV chromophore, UV-Vis spectroscopy is useless for quantification. Enzymatic consumption of NADPH provides a self-validating, highly specific concentration determination.

Step 6: Lyophilization Flash-freeze the validated fractions in liquid nitrogen and lyophilize immediately to yield ASA hydrochloride as a hygroscopic white powder.

Quantitative Data & Metrics

To ensure reproducibility, benchmark your process against these established stability and chromatographic parameters:

ParameterValue / MetricCausality & Workflow Impact
Optimal Storage Temp -80°C (as dry HCl salt)Halts thermal degradation kinetics; prevents moisture-induced Schiff base formation.
Aqueous Half-Life (pH 7.0) < 2 hours at 25°CASA must be generated or thawed immediately prior to biological assays.
Aqueous Half-Life (pH 1.0) > 48 hours at 4°CAcidic conditions keep the amine protonated, blocking nucleophilic attack.
Dowex 50W-X8 Elution 0.5 M HClDisplaces the amino acid without neutralizing the protective protonation state.
Enzymatic Detection Limit ~10 µM (via NADPH at 340 nm)Provides highly specific quantification without relying on derivatization.

Advanced Applications & FAQs

Q: Can I utilize ASA in protein modifications without isolating the free, unstable aldehyde? A: Yes. Modern synthetic biology bypasses the instability of free ASA by utilizing α-ketoacid–hydroxylamine (KAHA) ligations. By employing specific isoxazolidine monomers, researchers can form aspartyl aldehyde residues in situ directly at the ligation site, providing a stable synthetic handle for protein modification without ever handling free ASA4.

Q: I need to run NMR on my purified ASA. What solvent should I use? A: Use D2​O acidified with a drop of concentrated DCl. In neutral D2​O , you will observe the peaks broadening and shifting over the course of the NMR acquisition as the molecule polymerizes. Note that in aqueous solution, the aldehyde peak (~9.5 ppm) will often be heavily suppressed or shifted because ASA exists predominantly as a gem-diol (hydrate) in water.

References

  • Title : Aspartic beta-semialdehyde dehydrogenase and aspartic beta-semialdehyde. Source : Journal of Biological Chemistry (1955). URL : 2

  • Title : KAHA Ligations That Form Aspartyl Aldehyde Residues as Synthetic Handles for Protein Modification and Purification. Source : Journal of the American Chemical Society (2014). URL : 4

  • Title : Studies on the synthesis and stability of α-ketoacyl peptides. Source : Amino Acids (2020). URL : 1

  • Title : Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. Source : University of Glasgow (1996). URL : 3

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 2-Amino-4-oxobutanoic Acid in Solution

Welcome to the technical support center for 2-Amino-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but challenging molecule in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but challenging molecule in their experiments. As a keto-amino acid, 2-Amino-4-oxobutanoic acid possesses a unique chemical structure that, while valuable for various applications, also presents significant stability challenges in solution.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate degradation and ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 2-Amino-4-oxobutanoic acid.

Q1: Why is 2-Amino-4-oxobutanoic acid so unstable in aqueous solutions?

A1: The instability of 2-Amino-4-oxobutanoic acid stems from the presence of two reactive functional groups: an α-amino group and a γ-keto (aldehyde) group.[2][3] This bifunctional nature makes the molecule susceptible to intramolecular reactions, such as cyclization, as well as intermolecular reactions like dimerization or polymerization, particularly in aqueous solutions.[4] Factors such as pH, temperature, and the presence of other reactive species can catalyze these degradation pathways.[4][5]

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathways for 2-Amino-4-oxobutanoic acid are not extensively detailed in the literature, based on the chemical properties of similar keto acids and amino acids, several degradation routes are plausible.[5][6] These include intramolecular cyclization to form a cyclic imine, which can further hydrolyze, and intermolecular condensation reactions between the amino group of one molecule and the keto group of another. The predominant degradation reactions for amino acids, in general, are deamination and decarboxylation.[7]

Q3: What are the recommended storage conditions for solid 2-Amino-4-oxobutanoic acid?

A3: To maintain the integrity of 2-Amino-4-oxobutanoic acid in its solid form, it is crucial to store it in a cool, dry environment. For long-term storage, a temperature of -20°C is recommended.[4] It is also advisable to store the compound in a desiccator to protect it from moisture, which can initiate degradation even in the solid state.[4]

Q4: How should I prepare and store solutions of 2-Amino-4-oxobutanoic acid?

A4: Due to its inherent instability, it is strongly recommended to prepare aqueous solutions of 2-Amino-4-oxobutanoic acid fresh for each experiment.[4] If a stock solution must be prepared, it should be made in an appropriate organic solvent or a buffered aqueous solution at a slightly acidic to neutral pH and stored at -20°C or -80°C for a very limited time.[4][8] Aliquoting the stock solution into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[8][9] Aqueous solutions should not be stored for more than 24 hours.[4]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the experimental use of 2-Amino-4-oxobutanoic acid.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: This is often the primary indicator of compound degradation. If the concentration of the active 2-Amino-4-oxobutanoic acid is decreasing over the course of an experiment, it will lead to variability in the observed effects.

  • Solution: Implement a Strict Solution Handling Protocol

    • Prepare Fresh: Always prepare solutions immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.[4]

    • Control pH: The stability of amino acids and keto acids is often pH-dependent.[5][6][10] It is advisable to prepare solutions in a buffered system, typically with a slightly acidic pH (e.g., pH 4-6), to minimize base-catalyzed degradation.

    • Maintain Low Temperature: Perform all solution preparation steps on ice to minimize thermal degradation.[5]

    • Use High-Purity Solvents: Use HPLC-grade or equivalent purity solvents to avoid contaminants that could catalyze degradation.

Issue 2: Poor Compound Solubility or Presence of Precipitate
  • Possible Cause 1: Exceeding Solubility Limit: The desired concentration may be higher than the compound's solubility in the chosen solvent.

  • Possible Cause 2: Degradation Products: The precipitate could be insoluble polymers or other degradation products resulting from the instability of the compound.

  • Solution: Optimize Dissolution and Monitor for Degradation

    • Verify Solubility: Consult supplier documentation for solubility information. If unavailable, perform a small-scale solubility test.

    • Aid Dissolution: Use of sonication can help in dissolving the compound.[8][9] Gentle warming can be attempted, but with caution, as elevated temperatures can promote degradation.[5]

    • Consider Alternative Solvents: If aqueous solubility is a persistent issue, consider preparing a concentrated stock solution in an organic solvent like DMSO, and then diluting it into your aqueous experimental medium.[9] However, ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. This can provide valuable insight into the stability issue.

Data and Protocols

Table 1: Recommended Storage and Handling Conditions
FormStorage TemperatureRecommended DurationKey Considerations
Solid -20°CLong-term (years)Store in a desiccator to protect from moisture.[4]
Aqueous Solution 2-8°C≤ 24 hoursProne to degradation; prepare fresh.[4] Use a buffered solution (pH 4-6).
Organic Solvent Stock -20°C or -80°CShort to medium termAliquot to avoid freeze-thaw cycles.[8][9]
Protocol 1: Preparation of a Fresh Aqueous Solution
  • Allow the solid 2-Amino-4-oxobutanoic acid to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[4]

  • Weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Transfer the solid to a sterile conical tube.

  • Add the required volume of your pre-chilled, buffered solvent (e.g., a phosphate or citrate buffer at pH 5.0) to achieve the target concentration.

  • Vortex briefly to mix. If complete dissolution is not achieved, place the tube in an ultrasonic bath for short intervals, ensuring the solution remains cold.

  • Use the freshly prepared solution immediately in your experiment.

Protocol 2: Stability Assessment by HPLC

A stability-indicating HPLC method is essential to quantitatively monitor the integrity of your 2-Amino-4-oxobutanoic acid solutions.

  • Method Development: Develop a reversed-phase HPLC method capable of separating the parent 2-Amino-4-oxobutanoic acid peak from potential degradation products.

  • Initial Analysis (T=0): Immediately after preparing your solution, inject an aliquot into the HPLC system to determine the initial concentration and purity.

  • Time-Point Analysis: Store aliquots of the solution under your intended experimental conditions (e.g., room temperature, 4°C, 37°C).

  • Inject and Analyze: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot from each storage condition.

  • Data Evaluation: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time, especially with the concurrent appearance of new peaks, indicates degradation.

Note on Detection: Since 2-Amino-4-oxobutanoic acid lacks a strong chromophore, derivatization may be necessary for sensitive detection by UV-Vis or fluorescence detectors.[11] Techniques using reagents like OPA (for primary amines) or FMOC can be employed.[12] Alternatively, LC-MS/MS provides a highly sensitive and specific method for direct quantification.[13]

Visualizations

Degradation and Handling Workflows

cluster_degradation Potential Degradation Pathways A 2-Amino-4-oxobutanoic Acid in Solution B Intramolecular Cyclization (e.g., cyclic imine formation) A->B pH, Temp C Intermolecular Condensation (e.g., dimerization) A->C Concentration D Deamination/Decarboxylation A->D pH, Temp E Degradation Products B->E C->E D->E

Caption: Potential degradation pathways for 2-Amino-4-oxobutanoic acid.

cluster_workflow Recommended Experimental Workflow start Start: Solid Compound (Stored at -20°C in desiccator) prep Prepare Fresh Solution in cold, buffered solvent start->prep storage_q Is short-term storage necessary? prep->storage_q use Immediate Use in Experiment discard Discard unused solution after 24 hours use->discard end End of Experiment storage_q->use No aliquot Aliquot into single-use vials Store at -80°C storage_q->aliquot Yes aliquot->use discard->end

Caption: Recommended workflow for handling 2-Amino-4-oxobutanoic acid.

References

  • 2-AMINO-4-OXOBUTANOIC ACID, (2S)-. (n.d.). precisionFDA. Retrieved March 28, 2026, from [Link]

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. (2024). Journal of Pharmaceutical and Biomedical Analysis, 242, 116027. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2020). Molecules, 25(15), 3383. [Link]

  • (2S)-2,4-diamino-4-oxobutanoic acid. (n.d.). Ligandbook. Retrieved March 28, 2026, from [Link]

  • 2-Amino-4-oxobutanoic acid. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Threonine and 2-Oxobutanoate Degradation. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. (1991). Journal of Medicinal Chemistry, 34(5), 1692-1699. [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). ACS Omega, 6(6), 4265-4275. [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2024). Biomass Conversion and Biorefinery. [Link]

  • 18.5: Pathways of Amino Acid Degradation. (2022). Biology LibreTexts. Retrieved March 28, 2026, from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved March 28, 2026, from [Link]

  • Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG. Retrieved March 28, 2026, from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). Catalysts, 13(6), 947. [Link]

  • Analytical methods for amino acid determination in organisms. (2020). Amino Acids, 52(8), 1149-1160. [Link]

  • 2-AMINO-4-OXOBUTANOIC ACID, (2S)-. (n.d.). Genie. Retrieved March 28, 2026, from [Link]

  • Synthesis and properties of the α-keto acids. (1987). In The Chemistry of Acid Derivatives, Volume 2. John Wiley & Sons, Ltd.
  • Aspartame. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: 2-Amino-4-oxobutanoic Acid (ASA) Stability &amp; Handling

Welcome to the Technical Support Center for 2-Amino-4-oxobutanoic acid , commonly known as L-aspartate-4-semialdehyde (ASA) . Because ASA is a highly reactive intermediate in the biosynthesis of amino acids like lysine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-4-oxobutanoic acid , commonly known as L-aspartate-4-semialdehyde (ASA) . Because ASA is a highly reactive intermediate in the biosynthesis of amino acids like lysine, methionine, and threonine, its inherent chemical instability presents significant challenges during in vitro experiments.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality of ASA instability, and implement self-validating handling protocols.

Part 1: The Chemistry of ASA Instability (FAQs)

Q: Why does my ASA degrade so rapidly during enzymatic assays? A: The instability of ASA is rooted in its molecular structure, which contains both a highly electrophilic aldehyde group at C4 and a nucleophilic α-amino group at C2. At physiological or basic pH (pH > 6.5), the amine group becomes increasingly unprotonated. This allows the molecule to undergo rapid intermolecular nucleophilic attacks (Schiff base formation) and aldol condensations, leading to polymerization and complete loss of the active aldehyde signal[1].

Q: Why is strong acid required for storage? A: Storing ASA in 1 M to 4 M HCl fundamentally alters its chemical state to prevent degradation[2]. The highly acidic environment serves two critical functions:

  • Amine Protonation: It fully protonates the α-amino group ( NH3+​ ), eliminating its nucleophilicity and preventing Schiff base formation.

  • Hydrate Formation: The strong aqueous acid drives the reactive aldehyde into a stable gem-diol (hydrate) form, shielding the electrophilic carbon from unwanted side reactions[1].

Q: How do I know if my ASA has degraded before I run my primary experiment? A: Never assume your neutralized ASA is fully active. You must implement a self-validating system . Because ASA degrades in minutes at room temperature, you should validate the active concentration using the reverse reaction of Aspartate β -semialdehyde dehydrogenase (ASADH) immediately before your main experiment. This reaction produces NADPH, which can be instantly quantified via absorbance at 340 nm[2].

Part 2: Quantitative Stability & Storage Data

To prevent experimental failure, adhere strictly to the stability matrix below. ASA must be kept in its protonated/hydrated state until the exact moment of experimental integration.

Table 1: ASA Stability Matrix and Degradation Kinetics

Storage ConditionpH LevelTemperatureEstimated Shelf-LifePrimary Degradation Mechanism
4 M HCl < 1.0-20°C to -80°C> 6 MonthsNone (Stable as protonated hydrate)[2]
1 M HCl < 1.04°C1 - 2 WeeksSlow ambient oxidation[3]
Neutralized Buffer 7.0 - 7.54°C (On Ice)1 - 3 HoursIntermolecular Schiff base formation
Neutralized Buffer 8.0 - 9.025°C< 15 MinutesRapid hemiaminal formation / Aldol condensation[1]

Part 3: Workflow & Mechanistic Diagrams

The following diagrams illustrate the logical state transitions of ASA and the required experimental workflow to prevent degradation.

ASA_Degradation ASA_Acid ASA in 1-4M HCl (Protonated Amine, Hydrate) ASA_Neutral ASA at pH 7.0-8.0 (Free Amine, Active Aldehyde) ASA_Acid->ASA_Neutral Rapid Neutralization (NaOH / Buffer) Degradation Degradation Products (Aldol Condensation / Schiff Base) ASA_Neutral->Degradation Time > 30 mins or pH > 8.0 Assay Enzymatic Assay (ASADH / DHDPS) ASA_Neutral->Assay Immediate Use (t < 5 mins)

Diagram 1: pH-dependent state transitions and degradation pathways of ASA.

ASA_Workflow Stock Thaw ASA Stock (-20°C, 4M HCl) Buffer Dilute in 20mM Anaerobic Buffer Stock->Buffer Neutralize Titrate to pH 7.0 with 1M NaOH Buffer->Neutralize Validate Validate via ASADH (A340nm NADPH) Neutralize->Validate Execute Execute Target Experiment Validate->Execute

Diagram 2: Step-by-step workflow for just-in-time ASA neutralization and validation.

Part 4: Step-by-Step Self-Validating Methodologies

To ensure scientific integrity, never use a "batch neutralization" approach where a large volume of ASA is neutralized and used throughout the day. Use the following "Just-in-Time" Neutralization Protocol .

Protocol 1: Just-in-Time Neutralization of ASA

Objective: Transition ASA from its stable acidic hydrate to its active aldehyde form without allowing time for degradation.

  • Thaw and Isolate: Remove the ASA stock solution (stored in 4 M HCl at -20°C) and place it immediately on ice[2].

  • Pre-chill Buffers: Ensure your target assay buffer (e.g., 20 mM anaerobic phosphate/K+ buffer) and neutralizing agent (1 M NaOH) are pre-chilled to 4°C[3].

  • Dilution: Aliquot the required volume of acidic ASA stock into the pre-chilled buffer. Causality note: Diluting the acid first prevents localized heating and pH spiking that occurs if NaOH is added directly to concentrated HCl.

  • Rapid Titration: Dropwise, add 1 M NaOH while vortexing gently until the solution reaches pH 7.0[3]. Use a micro-pH probe or narrow-range pH paper for speed.

  • Immediate Application: The neutralized working solution must be added to your assay mixture within 5 minutes of reaching pH 7.0.

Protocol 2: Self-Validating ASADH Quality Control Assay

Objective: Verify the active concentration of the neutralized ASA before committing it to high-value downstream experiments (e.g., fragment library screening or DHDPS kinetics).

  • Prepare Master Mix: In a UV-compatible cuvette, prepare a reaction mixture containing 120 mM CHES (pH 8.6), 200 mM KCl, and 2 mM NADP+[2].

  • Establish Baseline: Place the cuvette in a spectrophotometer set to 340 nm at 25°C. Blank the instrument.

  • Add Enzyme: Add a standardized aliquot of purified Aspartate β -semialdehyde dehydrogenase (ASADH).

  • Initiate Reaction: Inject your freshly neutralized ASA working solution into the cuvette.

  • Monitor Kinetics: Measure the initial velocity of NADPH production at 340 nm.

    • Validation Logic: Because aspartyl phosphate is highly unstable, running the ASADH reaction in this reverse direction (ASA Aspartyl Phosphate) is thermodynamically favorable and easily monitored[2]. If the ΔA340​/min matches your established standard curve, your ASA is fully intact and ready for the primary experiment.

References

  • Physiological reaction catalyzed by aspartate β-semialdehyde dehydrogenase (ASADH). - ResearchGate.
  • KAHA Ligations That Form Aspartyl Aldehyde Residues as Synthetic Handles for Protein Modification and Purification | Journal of the American Chemical Society.
  • l-Aspartate Semialdehyde and a 6-Deoxy-5-ketohexose 1-Phosphate Are the Precursors to the Aromatic Amino Acids in Methanocaldococcus jannaschii | Biochemistry - ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-oxobutanoic Acid Derivatization

Welcome to the Application Scientist Support Center. 2-Amino-4-oxobutanoic acid, commonly known as Aspartic Semialdehyde (ASA) , is a highly reactive, bifunctional intermediate critical to the biosynthesis of amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 2-Amino-4-oxobutanoic acid, commonly known as Aspartic Semialdehyde (ASA) , is a highly reactive, bifunctional intermediate critical to the biosynthesis of amino acids like methionine, lysine, and threonine. Due to its inherent instability, capturing ASA for quantitative analysis (LC-MS/MS, HPLC) or synthetic modification requires precise, kinetically driven derivatization.

This guide provides authoritative troubleshooting, causality-driven explanations, and validated protocols to ensure your derivatization workflows are robust and reproducible.

Part 1: Core Principles of ASA Reactivity

To successfully derivatize ASA, you must first understand why it fails. ASA possesses both a primary amine and an aldehyde group separated by a short carbon backbone. This proximity dictates its behavior in solution:

  • Hemiaminal Cyclization: In aqueous solutions, the free alpha-amino group of ASA readily attacks the terminal aldehyde, forming a five-membered cyclic hemiaminal. This reversible cyclization is highly pH-dependent[1].

  • Hydration: The aldehyde group exists in equilibrium with its gem-diol (hydrate) form in water, masking the reactive carbonyl carbon from nucleophilic derivatizing agents.

  • Oxidative Degradation: ASA is susceptible to further oxidation into aspartic acid or degradation into other byproducts under uncontrolled thermal or photolytic conditions[2].

To overcome these barriers, derivatization must outcompete the intramolecular cyclization rate. This is achieved by either aggressively targeting the aldehyde (via hydrazines/alkoxyamines) or the amine (via ortho-phthalaldehyde or similar reagents).

G ASA Aspartic Semialdehyde (Free Form) Degradation Spontaneous Cyclization (Hemiaminal Formation) ASA->Degradation Uncontrolled pH/Temp Hydrate Aqueous Hydrate Form (Gem-diol) ASA->Hydrate Aqueous Solution AmineDeriv Amine Derivatization (e.g., OPA / FMOC) ASA->AmineDeriv Target -NH2 AldehydeDeriv Aldehyde Derivatization (e.g., DNPH / Alkoxyamines) ASA->AldehydeDeriv Target -CHO Hydrate->ASA Equilibrium StableLCMS Stable Adduct for Chromatography AmineDeriv->StableLCMS AldehydeDeriv->StableLCMS

Reaction pathways of Aspartic Semialdehyde: degradation vs. stabilization via derivatization.

Part 2: Troubleshooting FAQs

Q: Why am I losing my ASA standard in aqueous solution before I even add the derivatization agent? A: ASA is not a static molecule; it exists in a dynamic, pH-dependent equilibrium with its hydrate and a cyclic hemiaminal[1]. If your sample sits in a neutral or slightly basic aqueous buffer without a trapping agent, the intramolecular cyclization dominates. Solution: Always prepare ASA standards in slightly acidic conditions (pH 3-4) to protonate the amine, rendering it non-nucleophilic and preventing cyclization until the derivatization reagent is introduced.

Q: Should I target the amine or the aldehyde group for LC-MS/MS quantification? A: For LC-MS/MS, targeting the aldehyde is vastly superior. Derivatizing the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) or alkoxyamines creates a highly stable hydrazone or oxime bond. These adducts ionize exceptionally well in electrospray ionization (ESI) and do not degrade during the chromatographic run. Conversely, amine-targeted OPA (o-phthalaldehyde) derivatives are prone to rapid degradation (half-life of minutes) and are better suited for online pre-column HPLC-Fluorescence setups[3].

Q: My chromatogram shows split or broad peaks for derivatized ASA. What causes this? A: Split peaks usually indicate the presence of diastereomers or incomplete resolution of the hydrate-aldehyde equilibrium. For example, if you use OPA with a chiral thiol (like N-acetyl-L-cysteine) to derivatize the amine, you will intentionally generate diastereomers that resolve into two distinct peaks[3]. If you are using an achiral reagent and still see peak broadening, your reaction temperature may be too low, failing to drive the hydrate fully back to the reactive aldehyde form. Increasing the reaction temperature (e.g., 60 °C for 1 hour) and quenching promptly can resolve this[4].

Q: I am trying to capture ASA generated from an enzymatic assay (e.g., DHDPS activity). How do I stop the enzyme and derivatize simultaneously? A: Use an acidic crash combined with an aldehyde-reactive probe. Adding a solution of DNPH in 0.1 M HCl to your enzymatic assay will simultaneously denature the enzyme (stopping the reaction) and provide the acidic environment required for optimal hydrazone formation.

Part 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies based on your analytical endpoint.

Protocol A: Aldehyde-Targeted Derivatization (DNPH) for LC-MS/MS

Mechanism: Acid-catalyzed nucleophilic addition of hydrazine to the carbonyl, followed by dehydration to form a stable hydrazone.

  • Reagent Preparation: Dissolve 10 mM DNPH in Acetonitrile containing 0.1% Formic Acid. Note: Prepare fresh daily and protect from light.

  • Reaction Initiation: Mix 50 µL of the aqueous ASA sample (or biological extract) with 150 µL of the DNPH reagent in a microcentrifuge tube.

  • Incubation: Incubate the mixture at 40 °C for 45 minutes. The mild heat helps shift the ASA hydrate equilibrium toward the free aldehyde, ensuring complete conversion.

  • Quenching & Filtration: Cool the sample to 4 °C to quench the reaction. Centrifuge at 14,000 × g for 10 minutes to pellet any precipitated proteins.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using a C18 column and an acidic mobile phase gradient (Water/Acetonitrile with 0.1% Formic acid).

Protocol B: Amine-Targeted Derivatization (OPA) for HPLC-Fluorescence

Mechanism: Condensation of the primary amine with OPA and a thiol to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.

  • Buffer Preparation: Prepare a 0.4 M Sodium Borate buffer, adjusted to pH 9.5 with NaOH.

  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid (or N-acetylcysteine). Mix this 1:9 with the Borate buffer.

  • In Situ Reaction: Using an autosampler capable of pre-column derivatization, program the injector to mix 10 µL of the ASA sample with 20 µL of the OPA reagent.

  • Incubation & Injection: Allow exactly 60 seconds of reaction time at room temperature. Critical Step: The isoindole derivative is highly unstable. The autosampler must inject the mixture immediately after the 60-second mark to ensure reproducibility.

Workflow Start Sample Containing ASA Check Determine Analytical Endpoint Start->Check LCMS LC-MS/MS Analysis Check->LCMS HPLC HPLC-Fluorescence Check->HPLC DNPH Derivatize with DNPH (Acidic, 40°C, 45 min) LCMS->DNPH OPA Derivatize with OPA/Thiol (Borate pH 9.5, 60 sec) HPLC->OPA Quench Cool to 4°C & Filter DNPH->Quench Analyze Chromatographic Separation OPA->Analyze Immediate Injection Quench->Analyze

Decision matrix and experimental workflow for Aspartic Semialdehyde derivatization and analysis.

Part 4: Quantitative Comparison of Derivatization Agents

Use the following table to select the optimal derivatization strategy based on your specific experimental constraints.

Derivatization AgentTarget Functional GroupOptimal pH RangeReaction TimeDerivative StabilityPrimary Analytical Modality
DNPH Aldehyde (-CHO)2.0 - 4.030 - 60 minHigh (>48 hours at 4°C)LC-MS/MS, HPLC-UV
Alkoxyamines Aldehyde (-CHO)4.0 - 6.01 - 2 hoursHigh (>72 hours at 4°C)LC-MS/MS, Affinity Capture
OPA / Thiol Primary Amine (-NH2)9.0 - 10.01 - 2 minVery Low (<15 mins)HPLC-Fluorescence
FMOC-Cl Primary Amine (-NH2)8.0 - 9.010 - 20 minModerate (~24 hours)HPLC-UV/Fluorescence
Hexafluoroacetone Amine & CarboxylNeat / AcidicIn situHigh (Volatile)GC-MS (Enantioselective)

References

  • Systematic Analysis of Bottlenecks in a Multibranched and Multilevel Regulated Pathway: The Molecular Fundamentals of l-Methionine Biosynthesis in Escherichia coli. ACS Synthetic Biology.[Link]

  • Biosynthesis of 5-hydroxy-4-oxo-L-norvaline in Streptomyces akiyoshiensis. Canadian Science Publishing.[Link]

  • KAHA Ligations That Form Aspartyl Aldehyde Residues as Synthetic Handles for Protein Modification and Purification. Journal of the American Chemical Society.[Link]

  • Identification of β-aspartic semialdehyde and homocysteine as major reaction products of riboflavin-sensitized photooxidation of peptide-bound methionine. European Food Research and Technology.[Link]

Sources

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avoiding common pitfalls in amino acid analysis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Amino acid Analysis (AAA). This resource, designed by application scientists with extensive field experi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Amino acid Analysis (AAA). This resource, designed by application scientists with extensive field experience, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments. Our goal is to empower you with the knowledge to avoid common pitfalls, ensure data integrity, and achieve accurate, reproducible results.

Amino acid analysis is a cornerstone technique in protein and peptide characterization. It is used to quantify protein and peptide content, determine the amino acid composition of a sample, support protein structure analysis, and detect atypical amino acids.[1][2] The accuracy of AAA data is critical, directly impacting assessments of product potency and bioassay results.[3] This guide is structured to address specific issues you may encounter at each stage of the AAA workflow, from sample preparation to data analysis.

Part 1: Sample Preparation & Hydrolysis

The foundation of accurate amino acid analysis lies in meticulous sample preparation and complete, reproducible hydrolysis. Errors introduced at this stage are often irreversible and can significantly compromise the final results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error during sample preparation for amino acid analysis?

A1: Potential sources of error in amino acid analysis include contamination during sample preparation, incomplete protein hydrolysis, and incomplete derivatization of amino acids.[4] To obtain accurate results, it is crucial to use purified protein and peptide samples.[2][5] Buffer components such as salts, urea, and detergents can interfere with the analysis and should be removed beforehand.[2][5] It's also important to minimize the number of sample manipulations to reduce the risk of background contamination and improve analyte recovery.[2][5]

Q2: My results show unexpected amino acids or high background noise. What could be the cause?

A2: This is often due to contamination. Common sources include:

  • Environmental Contamination: Dust, lint, and aerosols in the laboratory can introduce contaminating amino acids.

  • Reagent Contamination: Impurities in acids, bases, and derivatization reagents can be a significant source of error. Always use high-purity reagents.[]

  • Sample Handling: Contamination can be introduced from glassware, pipette tips, and even the analyst's gloves. It is essential to use clean glassware, which can be achieved by boiling in 1 N hydrochloric acid for an hour, soaking in concentrated nitric acid, or a mixture of concentrated hydrochloric and nitric acids (1:1).[5] After cleaning, rinse the tubes with high-purity water and HPLC-grade methanol, then dry them overnight in an oven and store them covered.[5]

Q3: I suspect incomplete hydrolysis of my protein sample. How can I confirm this and what should I do?

A3: Incomplete hydrolysis is a common problem, particularly for peptide bonds involving hydrophobic amino acids like valine and isoleucine (e.g., Val-Val, Ile-Val, Val-Ile, Ile-Ile bonds), which are difficult to hydrolyze.[7][8] This can lead to an underestimation of these amino acids.[] To address this, you can:

  • Increase Hydrolysis Time: Extending the hydrolysis time to 48 or 72 hours can improve the cleavage of these resistant peptide bonds.[5][8]

  • Perform a Time-Course Study: Hydrolyze the sample for multiple time points (e.g., 24, 48, and 72 hours) and extrapolate back to time zero to correct for both incomplete hydrolysis and amino acid degradation.[9][10]

  • Elevate Temperature: Increasing the hydrolysis temperature can also enhance cleavage, but this must be balanced against the increased degradation of labile amino acids.[11]

Q4: Certain amino acids in my sample are consistently lower than expected. Why is this happening?

A4: This is likely due to the degradation of acid-labile amino acids during hydrolysis. The most common examples are:

  • Serine and Threonine: These amino acids are partially destroyed during acid hydrolysis, with potential losses of 5% to 15%.[7][8]

  • Tryptophan: Tryptophan is destroyed by acid hydrolysis.[2][5][11] To quantify tryptophan, alternative hydrolysis methods, such as alkaline hydrolysis or the addition of protecting agents like thioglycolic acid to the acid, are necessary.[11]

  • Methionine: Methionine can be oxidized during hydrolysis.[2][5][7]

  • Cysteine: Cysteine is typically recovered as cystine, but the recovery is often poor due to partial destruction or reduction back to cysteine.[2][5] Derivatization of cysteine before hydrolysis is a common strategy to improve its quantitation.[12]

To mitigate these losses, a time-course hydrolysis study is recommended to determine the optimal hydrolysis time for your specific protein.[9][10]

Troubleshooting Guide: Protein Hydrolysis
Problem Potential Cause(s) Recommended Action(s)
Low recovery of hydrophobic amino acids (Val, Ile, Leu) Incomplete hydrolysis of peptide bonds.Increase hydrolysis time (e.g., to 48 or 72 hours).[5][8] Consider a time-course study and extrapolation to zero time.[9][10]
Low recovery of Ser, Thr Degradation during acid hydrolysis.Perform a time-course study and extrapolate to zero time to correct for losses.[9][10]
No or very low Tryptophan peak Destruction during acid hydrolysis.Use an alternative hydrolysis method such as alkaline hydrolysis or acid hydrolysis with a protecting agent.[11]
Variable Cysteine/Cystine results Oxidation and other side reactions.Perform a pre-hydrolysis derivatization of cysteine (e.g., with 4-vinyl pyridine) or an oxidation to the more stable cysteic acid.[12]
High Glycine values Contamination from buffers or handling.Scrutinize all reagents and handling procedures for sources of glycine contamination.[7] Use high-purity water and reagents.[]
Presence of Asx and Glx peaks Deamidation of Asparagine (Asn) and Glutamine (Gln).This is an expected outcome of acid hydrolysis.[5][11] Report the sum of the acid and amide forms as Asx and Glx.
Experimental Workflow: Acid Hydrolysis

cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_post Post-Hydrolysis sample Purified Protein/Peptide Sample add_is Add Internal Standard (optional) sample->add_is dry Dry Sample under Vacuum add_is->dry add_acid Add 6 M HCl (+/- Phenol) dry->add_acid seal Seal Tube under Vacuum/Inert Gas add_acid->seal heat Heat at 110°C for 24h seal->heat cool Cool Sample heat->cool remove_acid Remove Acid under Vacuum cool->remove_acid reconstitute Reconstitute in Dilution Buffer remove_acid->reconstitute derivatization derivatization reconstitute->derivatization Proceed to Derivatization

Caption: Standard acid hydrolysis workflow for amino acid analysis.

Part 2: Derivatization

Most amino acids lack a chromophore, making their detection by UV-Vis or fluorescence detectors challenging.[13][14] Derivatization is a crucial step that attaches a UV-active or fluorescent tag to the amino acids, enabling sensitive detection. This process can be performed either before (pre-column) or after (post-column) chromatographic separation.

Frequently Asked Questions (FAQs)

Q5: What is the difference between pre-column and post-column derivatization, and which one should I choose?

A5: The choice between pre-column and post-column derivatization depends on your specific analytical needs.

  • Pre-column derivatization involves derivatizing the amino acids before they are injected into the HPLC system.[15]

    • Advantages: Generally offers higher sensitivity and lower reagent consumption.[15]

    • Disadvantages: The reaction efficiency can be affected by the sample matrix (e.g., salts and buffers).[15] Also, the derivatized amino acids may have different stabilities.[]

  • Post-column derivatization occurs after the amino acids have been separated on the column but before they reach the detector.[15]

    • Advantages: More robust and less susceptible to matrix effects, leading to better reproducibility for a wide range of samples.[15][16]

    • Disadvantages: Can be less sensitive than pre-column methods and consumes more reagent.[15]

For routine analysis of a large number of diverse samples, post-column derivatization is often preferred due to its robustness.[16] For high-sensitivity applications with relatively clean samples, pre-column derivatization may be more suitable.[15]

Q6: My derivatization reaction seems to be incomplete. What are the common causes?

A6: Incomplete derivatization can lead to inaccurate quantification.[4] Common causes include:

  • Incorrect pH: Most derivatization reactions have a specific, optimal pH range. For example, the AccQ•Tag derivatization requires a basic pH (8-10). If the sample is too acidic (e.g., from the hydrolysis step), the reaction will not proceed to completion.

  • Insufficient Reagent: The derivatizing reagent must be in molar excess to ensure all amino acids are derivatized.

  • Interfering Substances: Components in the sample matrix, such as primary or secondary amines (e.g., Tris buffer), can compete with the amino acids for the derivatizing reagent, leading to incomplete derivatization.[12]

Q7: I am seeing multiple peaks for a single amino acid. What could be the reason?

A7: The appearance of multiple derivative peaks for a single amino acid can occur with some pre-column derivatization methods.[5] This can complicate data interpretation. It is important to consult the literature for your specific derivatization chemistry to understand if this is a known phenomenon. If not, it could indicate a problem with the reaction conditions, such as pH or temperature, leading to the formation of side products.

Troubleshooting Guide: Derivatization
Problem Potential Cause(s) Recommended Action(s)
Low signal for all amino acids Incomplete derivatization.Check the pH of the reaction mixture and adjust if necessary. Ensure the derivatizing reagent is in molar excess and not expired.
Sample matrix interference.Remove interfering substances (e.g., salts, buffers) from the sample before derivatization.[2][5]
Unstable derivatives Degradation of derivatized amino acids.Analyze the samples promptly after derivatization. Some derivatives are light-sensitive or unstable at room temperature.[]
Reagent peaks interfering with analyte peaks Co-elution of excess reagent with amino acids.Optimize the chromatographic method to separate the reagent peaks from the analytes of interest. This is a common issue with pre-column derivatization.[15]

Part 3: Chromatographic Separation and Data Analysis

The final stage of amino acid analysis involves the separation of the derivatized amino acids by liquid chromatography, followed by their detection and quantification.

Frequently Asked Questions (FAQs)

Q8: What are the main chromatographic techniques used for amino acid analysis?

A8: The two most common techniques are:

  • Ion-Exchange Chromatography (IEC): This classic method separates amino acids based on their charge differences at a given pH.[4][] It is a robust and reproducible technique, often coupled with post-column ninhydrin derivatization.[][16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is currently the most widely used method.[] Since amino acids are polar, they have poor retention on RP columns and require pre-column derivatization to increase their hydrophobicity.[][17]

Q9: I am having issues with peak shape and resolution in my chromatogram. What should I check?

A9: Poor peak shape (e.g., fronting, tailing, or splitting) and inadequate resolution can have several causes:

  • Column Issues: The column may be aging, contaminated, or have a void at the inlet. Consider flushing the column, reversing it (if permissible by the manufacturer), or replacing it.

  • Mobile Phase Problems: Incorrect mobile phase composition, pH, or the presence of air bubbles can all affect chromatography. Ensure the mobile phases are properly prepared and degassed.

  • Injection Volume/Solvent: Injecting too large a volume or using a sample solvent that is much stronger than the mobile phase can lead to peak distortion.

Q10: How should I validate my amino acid analysis method?

A10: Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[18][19] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following validation characteristics should be considered:[18][20][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Decision Tree

cluster_symptoms cluster_causes cluster_solutions start Problem with AAA Results? s1 Inaccurate Quantitation? start->s1 s2 Poor Chromatography? start->s2 s3 Extraneous Peaks? start->s3 c1 Hydrolysis Issue (Incomplete/Degradation) s1->c1 c2 Derivatization Issue (Incomplete/Side Rxns) s1->c2 c3 Standard/Calibration Error s1->c3 c4 Column Problem s2->c4 c5 Mobile Phase Issue s2->c5 s3->c2 c6 Contamination s3->c6 sol1 Optimize Hydrolysis (Time/Temp) c1->sol1 sol2 Check Derivatization (pH/Reagent) c2->sol2 sol3 Prepare Fresh Standards c3->sol3 sol4 Flush/Replace Column c4->sol4 sol5 Prepare Fresh Mobile Phase c5->sol5 sol6 Use High-Purity Reagents/ Clean Glassware c6->sol6

Caption: A decision tree for troubleshooting common amino acid analysis issues.

References

  • U.S. Pharmacopeia. <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. [Link]

  • U.S. Pharmacopeia. <1052> Biotechnology-Derived Articles—Amino Acid Analysis - USP-NF ABSTRACT. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia. 1052 BIOTECHNOLOGY DERIVED ARTICLESAMINO ACID ANALYSIS Change to read. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • J-Stage. New Amino Acid Reference Materials for Stable Nitrogen Isotope Analysis. [Link]

  • PubMed. General problems associated with the analysis of amino acids by automated ion-exchange chromatography. [Link]

  • ResearchGate. Summary of the stability and efficiency of hydrolysis of natural amino acids. [Link]

  • Alphalyse. 4 things to remember about Amino Acid Analysis of proteins & peptides. [Link]

  • U.S. Pharmacopeia. <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS - 2013-06-01 - USP-NF. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • U.S. Pharmacopeia. Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. [Link]

  • PubMed Central. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. [Link]

  • Rapid Novor. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]

  • The Annals of the University Dunarea de Jos of Galati. PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Indonesian Journal of Pharmacy. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • National Institute of Standards and Technology. Reference Materials. [Link]

  • PubMed. The effect of hydrolysis time on amino acid analysis. [Link]

  • PubMed. Certification of NIST Standard Reference Material 2389a, Amino Acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS. [Link]

  • Springer Nature Experiments. Hydrolysis of Samples for Amino Acid Analysis. [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Bio-Synthesis Inc. Amino Acid Analysis Overview. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • BioPharmaSpec. Amino acid analysis: an essential technique for the analytical lab. [Link]

  • PubMed. Correction for amino acid loss during acid hydrolysis of a purified protein. [Link]

  • MDPI. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. [Link]

  • Chromatography Online. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • Solvias. AMINO ACID ANALYSIS: new challenges for an old technique?. [Link]

  • National Institute of Standards and Technology. Standard Reference Material 2389a Amino Acids in 0.1 mol/L Hydrochloric Acid - CERTIFICATE OF ANALYSIS. [Link]

  • Agilent. Amino Acid Analysis: “How-To” Guide. [Link]

  • National Institute of Standards & Technology. Standard Reference Material 927f Bovine Serum Albumin (7 % Solution). [Link]

  • PubMed Central. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Amino-4-oxobutanoic Acid (Aspartic Semialdehyde) Quantification &amp; Method Validation

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals tasked with the quantification of 2-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals tasked with the quantification of 2-Amino-4-oxobutanoic acid (widely known as Aspartic semialdehyde or ASA ).

ASA is a highly reactive branch-point intermediate in the microbial and plant biosynthesis of essential amino acids. Because it contains both a reactive aldehyde and an alpha-amino group, it is notoriously unstable—rapidly undergoing oxidation, transamination, or cyclization. This guide provides field-proven, self-validating protocols and[1] to ensure absolute scientific integrity in your LC-MS/MS workflows.

Part 1: Biological Context & Analytical Workflow Visualization

Understanding the biological origin and the analytical lifecycle of ASA is critical for preventing pre-analytical degradation. Below are the pathway and workflow diagrams governing our methodology.

Biosynthesis Asp L-Aspartate AspP Aspartyl Phosphate Asp->AspP Aspartate Kinase ASA 2-Amino-4-oxobutanoic Acid (Aspartic Semialdehyde) AspP->ASA ASA Dehydrogenase Lys L-Lysine ASA->Lys Dihydrodipicolinate Synthase Met L-Methionine ASA->Met Homoserine Dehydrogenase Thr L-Threonine ASA->Thr Homoserine Dehydrogenase

Aspartic semialdehyde's central role in the biosynthesis of essential amino acids.

Workflow S1 1. Sample Collection & Immediate Quenching S2 2. DNPH Derivatization (Aldehyde Stabilization) S1->S2 Cold Acetonitrile / TCA S3 3. LC-MS/MS Analysis (MRM Mode) S2->S3 Hydrazone Formation S4 4. ICH M10 Method Validation (Accuracy, Precision, Stability) S3->S4 Data Acquisition

Step-by-step analytical workflow for aspartic semialdehyde quantification.

Part 2: Step-by-Step Experimental Protocol

To quantify ASA accurately, we must override its natural instability. We achieve this by utilizing 2,4-Dinitrophenylhydrazine (DNPH) to selectively derivatize and lock the aldehyde group into a stable hydrazone[2].

Step 1: Sample Quenching & Extraction
  • Action: Immediately transfer 100 µL of the biological sample (e.g., cell lysate or fermentation broth) into 400 µL of ice-cold Acetonitrile containing 1% Trichloroacetic acid (TCA) and a stable-isotope labeled internal standard (e.g., 13C4​ -Aspartic semialdehyde).

  • Causality & Validation: ASA has a half-life of mere seconds in active biological matrices. Cold temperatures and low pH instantly denature metabolic enzymes (like ASA dehydrogenase), halting endogenous consumption. The inclusion of the internal standard at this exact moment creates a self-validating system that corrects for any subsequent degradation or extraction losses.

Step 2: DNPH Derivatization
  • Action: Centrifuge the quenched mixture at 15,000 x g for 10 min at 4°C. Transfer 200 µL of the supernatant to a fresh amber autosampler vial. Add 50 µL of 5 mM DNPH solution (prepared in 0.1 M HCl). Incubate at 40°C for 30 minutes.

  • Causality & Validation: The acidic environment catalyzes the nucleophilic attack of the hydrazine on the ASA aldehyde. This reaction forms a stable dinitrophenylhydrazone derivative, preventing the aldehyde from oxidizing into aspartic acid. Amber vials are mandatory to prevent photo-oxidation of the derivative.

Step 3: LC-MS/MS Analysis
  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a mobile phase of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Causality & Validation: Underivatized ASA is highly polar and elutes in the void volume, suffering from severe ion suppression. The DNPH tag significantly increases the molecule's hydrophobicity, shifting its retention time into the organic gradient. To ensure the system is self-validating, monitor the MRM transition of the unreacted DNPH reagent; a sudden drop in this signal indicates reagent depletion and potential under-derivatization of the sample.

Part 3: Method Validation FAQs (ICH M10 Aligned)

Q: What are the core acceptance criteria for the ASA calibration curve and Quality Controls (QCs)? A: Because this method supports drug development and regulatory submissions, it must strictly adhere to the [1]. The quantitative data parameters are summarized below:

Validation ParameterICH M10 Acceptance Criteria
Calibration Curve Minimum 6 non-zero standards. Accuracy must be ±15% of nominal, except at LLOQ (±20%).
Precision (QCs) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) across Low, Mid, and High QCs.
Accuracy (QCs) Mean concentration within ±15% of nominal value (±20% at LLOQ).
Carry-over Blank response ≤ 20% of LLOQ; ≤ 5% for the internal standard.
Matrix Effect Evaluated in 6 independent matrix lots; CV of the IS-normalized matrix factor must be ≤ 15%.

Q: How do we handle ASA's extreme instability during stability testing? A: Stability must be proven for the underivatized analyte in the biological matrix and the derivatized analyte in the autosampler[3]. For chemical intermediates, ICH M10 dictates that stability is evaluated using Low QC (LQC) and High QC (HQC) samples (n≥3). Because underivatized ASA degrades rapidly, benchtop stability should be assessed strictly on ice. Autosampler stability of the DNPH-derivatized ASA is typically robust for up to 48 hours at 4°C, but this must be empirically proven by reinjecting a stored run and comparing it against a freshly prepared calibration curve.

Part 4: Troubleshooting Guide

Issue 1: Split peaks or severe peak tailing during LC-MS/MS.

  • Cause: DNPH derivatization of aldehydes naturally yields syn and anti geometric isomers of the hydrazone. On high-efficiency UHPLC columns, these isomers can partially resolve, presenting as a split or heavily tailing peak.

  • Solution: Do not attempt to integrate split peaks manually, as this introduces analytical bias. Instead, flatten the LC gradient slope (e.g., increase B by only 2% per minute) to fully resolve the isomers and integrate them as a single combined peak. Alternatively, increase the column temperature to 50°C to induce rapid interconversion of the isomers on-column, yielding a single sharp peak.

Issue 2: Poor recovery and high matrix effect (Ion Suppression).

  • Cause: Incomplete protein precipitation leaves residual transaminases active, consuming ASA before derivatization. Alternatively, excess unreacted DNPH reagent is co-eluting with your analyte, suppressing the ESI signal.

  • Solution: Ensure the quenching solvent ratio is strictly maintained at 1:4 (sample:solvent). To remove excess DNPH, implement a liquid-liquid extraction (LLE) step using ethyl acetate post-derivatization. Discard the aqueous layer, dry the organic layer under nitrogen, and reconstitute the sample in the initial mobile phase.

Issue 3: High blank signal (Carry-over failure).

  • Cause: The highly hydrophobic dinitrophenyl group causes the derivatized ASA to adhere strongly to the autosampler needle, rotor seal, or the stationary phase of the column.

  • Solution: Implement a highly organic, acidic needle wash consisting of Isopropanol / Acetonitrile / Water (40:40:20, v/v/v) with 0.5% Formic Acid. Furthermore, ensure the LC gradient contains a "wash step" that holds at 95% B for at least 2 minutes to thoroughly flush the column before re-equilibration.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). URL: [Link]

  • Krax, R., Menneking, K., Sajapin, J. et al. "Identification of β-aspartic semialdehyde and homocysteine as major reaction products of riboflavin-sensitized photooxidation of peptide-bound methionine." European Food Research and Technology 250, 2331–2342 (2024). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Identity of 2-Amino-4-oxobutanoic Acid Using NMR Spectroscopy

Introduction: The Analytical Challenge of an Elusive Intermediate 2-Amino-4-oxobutanoic acid, also known as aspartate-semialdehyde, is a key intermediate in the biosynthesis of several essential amino acids, including ly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of an Elusive Intermediate

2-Amino-4-oxobutanoic acid, also known as aspartate-semialdehyde, is a key intermediate in the biosynthesis of several essential amino acids, including lysine, methionine, and threonine, in bacteria and plants.[1] Its unique structure, featuring an α-amino acid moiety and a terminal aldehyde, makes it a molecule of significant interest. However, these same features present a considerable analytical challenge. The presence of a primary amine, a carboxylic acid, and a reactive aldehyde group means the molecule's structure—and thus its NMR spectrum—is highly sensitive to environmental conditions such as pH and solvent. Furthermore, in aqueous solutions, the aldehyde can exist in a dynamic equilibrium with its hydrate form, complicating spectral interpretation.[2][3][4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unambiguously confirm the identity of 2-Amino-4-oxobutanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causality behind experimental choices, establish a self-validating analytical workflow, and compare the expected spectral data with plausible alternatives.

Part 1: The Theoretical NMR Fingerprint of 2-Amino-4-oxobutanoic Acid

The Aldehyde-Hydrate Equilibrium in Aqueous Solution

The most critical factor when analyzing this compound in a common NMR solvent like Deuterium Oxide (D₂O) is the aldehyde-hydrate equilibrium. The aldehyde carbonyl is susceptible to nucleophilic attack by water, forming a geminal diol (hydrate).[5] This equilibrium is often rapid on the NMR timescale, but distinct signals for both species can sometimes be observed, particularly for the carbons.[2][3][4]

Caption: Aldehyde-Hydrate Equilibrium in D₂O.

Predicted ¹H NMR Spectrum (500 MHz, D₂O, pH 7)

In D₂O, the labile protons on the amine (-NH₂) and carboxylic acid (-COOH) will exchange with deuterium and become invisible. The remaining protons form an AMX spin system.

  • H-4 (Aldehyde Form): A triplet signal expected far downfield, around δ 9.5-9.8 ppm . The coupling to the two H-3 protons (J ≈ 1.5-2.5 Hz) will give it a triplet multiplicity.

  • H-4 (Hydrate Form): The formation of the hydrate converts the aldehyde proton into a methine proton (CH(OD)₂). This will cause a dramatic upfield shift to approximately δ 5.1-5.4 ppm . This signal will also appear as a triplet, coupled to the H-3 protons.

  • H-2 (α-proton): A triplet (or more accurately, a doublet of doublets) is expected around δ 3.8-4.1 ppm . It is coupled to the two diastereotopic H-3 protons.

  • H-3 (β-protons): These two protons are diastereotopic and will appear as a complex multiplet, likely in the range of δ 2.5-3.0 ppm . They are coupled to both H-2 and H-4.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O, pH 7)

The ¹³C spectrum is particularly powerful for observing both the aldehyde and hydrate forms simultaneously, as carbon exchange is slower.

Carbon AtomPredicted Chemical Shift (Aldehyde Form)Predicted Chemical Shift (Hydrate Form)Rationale
C1 (Carboxyl)~175 ppm~175 ppmThe carboxylic acid carbon is relatively unaffected by the hydration at C4.
C2 (α-Carbon)~52 ppm~52 ppmThe alpha-carbon bearing the amino group. Its shift is also largely unaffected.
C3 (β-Carbon)~35 ppm~45 ppmThe methylene carbon adjacent to the carbonyl will be deshielded. The hydrate form is expected to be further downfield.
C4 (Carbonyl)~200 ppm ~95 ppm This is the most diagnostic signal set. The aldehyde carbon is highly deshielded.[7] Upon hydration to a gem-diol, the carbon becomes sp³ hybridized and shifts dramatically upfield into the range typical for acetals or hemiacetals.[2][3]

Part 2: Comparative Analysis - Ruling Out the Alternatives

Unambiguous identification requires not only matching the predicted spectrum but also demonstrating that the observed data does not match plausible isomers or related compounds.

CompoundKey Distinguishing NMR Features
2-Amino-4-oxobutanoic acid (Target) ¹H: Aldehyde/Hydrate protons (~9.6 ppm / ~5.2 ppm). α-proton is a triplet (~4.0 ppm).¹³C: Aldehyde/Hydrate carbons (~200 ppm / ~95 ppm).
L-Aspartic Acid No aldehyde or hydrate signals. The β-protons (H-3) resonate around δ 2.8 ppm, coupled only to the α-proton (H-2) at ~δ 3.9 ppm.
4-Amino-3-oxobutanoic acid (Isomer) The α-protons (H-2) adjacent to the carboxyl group would be a singlet at ~δ 3.5-4.0 ppm. The methylene protons (H-4) next to the amine would be a singlet around δ 3.0 ppm.
2-Aminobutanoic acid Contains a terminal methyl group (-CH₃) which would appear as a triplet around δ 1.0 ppm.[8][9] No aldehyde/hydrate signals are present.

Part 3: Experimental Protocol for Reliable Data Acquisition

This protocol ensures data quality and reproducibility.

G cluster_workflow NMR Analysis Workflow Prep 1. Sample Preparation (5-10 mg in 0.6 mL D₂O) Acq_1H 2. Acquire ¹H Spectrum - Water Suppression - Check for aldehyde/hydrate peaks Prep->Acq_1H Acq_13C 3. Acquire ¹³C Spectrum - Long acquisition for C=O - Identify C4 aldehyde/hydrate pair Acq_1H->Acq_13C Acq_2D 4. Acquire 2D Spectra - COSY (H-H correlation) - HSQC (C-H correlation) Acq_13C->Acq_2D Analysis 5. Data Analysis - Assign peaks - Compare to predictions Acq_2D->Analysis

Caption: Recommended workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add 0.6-0.7 mL of Deuterium Oxide (D₂O). For solubility studies or to observe NH/OH protons, DMSO-d₆ can be used as an alternative, but be aware that the aldehyde-hydrate equilibrium will be significantly different.[10][11][12][13]

    • Vortex or sonicate gently until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup & ¹H Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard 1D ¹H spectrum using a water suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.

    • Pay close attention to the regions δ 9.5-10.0 ppm and δ 5.0-5.5 ppm to identify the aldehyde and hydrate protons, respectively.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Ensure a sufficient number of scans and an adequate relaxation delay to observe the quaternary carboxyl and carbonyl carbons, which can have long relaxation times.

    • The key diagnostic is identifying the pair of signals around 200 ppm and 95 ppm.

  • 2D NMR for Structural Confirmation:

    • COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. A cross-peak between the α-proton (H-2) and the β-protons (H-3), and between H-3 and the aldehyde/hydrate proton (H-4), will definitively establish the C2-C3-C4 connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This is the most effective way to assign carbons C2, C3, and C4 by correlating them to their respective attached protons.

Part 4: Orthogonal Verification with Complementary Techniques

While NMR is the gold standard for structural elucidation, confirming identity with orthogonal methods adds an extra layer of confidence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. For C₄H₇NO₃, the expected exact mass is 117.0426 g/mol .[14] This confirms the molecular formula, ruling out many other possibilities.

  • Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups. Expect to see characteristic stretches for O-H (broad, from COOH), N-H (amine), C=O (from both the carboxylic acid and the aldehyde), and C-N bonds.

Conclusion

Confirming the identity of 2-Amino-4-oxobutanoic acid is a non-trivial task that requires a deep understanding of its solution-state chemistry. A simple 1D ¹H NMR is insufficient. The definitive identification rests on a multi-faceted NMR approach that leverages ¹H, ¹³C, and 2D correlation spectra. The observation of the characteristic aldehyde/hydrate equilibrium in both the ¹H and, most importantly, the ¹³C spectra provides the "smoking gun" evidence. By predicting the full spectral fingerprint and systematically comparing it against plausible isomers, researchers can achieve an unambiguous and trustworthy structural confirmation.

References

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PMC. Available at: [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. American Chemical Society. Available at: [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Ketones. OpenOChem Learn. Available at: [Link]

  • Introducing Students to NMR Methods Using Low-Field 1H NMR Spectroscopy to Determine the Structure and the Identity of Natural Amino Acids. ACS Publications. Available at: [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. PubMed. Available at: [Link]

  • High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. PubMed. Available at: [Link]

  • 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. Available at: [Link]

  • Identifying amino acids in protein NMR spectra. University of Wisconsin-Madison. Available at: [Link]

  • Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. ACS Publications. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ACS Publications. Available at: [Link]

  • Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Books. Available at: [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. Available at: [Link]

  • Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. PubMed. Available at: [Link]

  • NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. PubMed. Available at: [Link]

  • Video: Aldehydes and Ketones with Water: Hydrate Formation. JoVE. Available at: [Link]

  • (R)-2-Aminobutanoate. PubChem. Available at: [Link]

  • Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Semantic Scholar. Available at: [Link]

  • 2-Amino-4-oxobutanoic acid. PubChem. Available at: [Link]

  • 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (MMDBc0029926). MiMeDB. Available at: [Link]

  • (-)-2-Aminobutyric acid. PubChem. Available at: [Link]

  • Aldehyde or Hydrate? Investigation into the Oxidation of 5‐Formylcytosine Derivatives Using a Computational and Experimental Approach. PMC. Available at: [Link]

  • DL-2-aminobutyric acid, hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • dl-2-Aminobutyric acid. NIST WebBook. Available at: [Link]

  • 2-AMINO-4-OXOBUTANOIC ACID, (2S)-. precisionFDA. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

  • [1H,13C] 2D NMR Spectrum (LMDB00144). Livestock Metabolome Database. Available at: [Link]

  • Organic acids and derivatives. MassBank. Available at: [Link]

  • Semi-Targeted Nuclear Magnetic Resonance Metabolomics via Parahydrogen-Induced Hyperpolarization for Enhanced Sensitivity to Metabolic Composition. PMC. Available at: [Link]

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  • The Mass Spectra of the a-,Amino Acids. OSTI.gov. Available at: [Link]

  • 4-Aminobutanoic acid, 2TMS derivative. NIST WebBook. Available at: [Link]

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Comparative

Analytical and Clinical Validation of 2-Amino-4-oxobutanoic Acid as a Predictive Biomarker in Oncology

Executive Summary The identification of robust, non-invasive biomarkers is a critical bottleneck in precision oncology. 2-Amino-4-oxobutanoic acid (also known as L-aspartate-semialdehyde or ASA), traditionally recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of robust, non-invasive biomarkers is a critical bottleneck in precision oncology. 2-Amino-4-oxobutanoic acid (also known as L-aspartate-semialdehyde or ASA), traditionally recognized as a key intermediate in bacterial amino acid biosynthesis[1], has recently been validated as a highly predictive metabolic biomarker in human oncology. Advanced multi-omics dynamic profiling has demonstrated that ASA is a core predictor of patient response to first-line immunochemotherapy in extensive-stage small-cell lung cancer (ES-SCLC)[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the analytical and clinical performance of ASA quantification via LC-MS/MS against traditional biomarker alternatives. This guide details the mechanistic causality of ASA in tumor metabolism, provides a self-validating experimental workflow, and outlines its integration into predictive machine learning models.

Mechanistic Grounding: The Causality of ASA in Tumor Metabolism

To utilize a biomarker effectively, we must first understand the biological causality driving its systemic fluctuations. Tumors undergo severe metabolic reprogramming to sustain rapid proliferation and evade immune surveillance.

Integrated multi-omics analysis reveals that the glycine, serine, and threonine metabolic pathway is heavily enriched and hijacked in ES-SCLC[2]. ASA serves as a critical metabolic node within this axis. In patients who exhibit a poor response to first-line combination immunotherapy, serum levels of ASA are significantly upregulated[2]. This accumulation indicates a metabolic bottleneck where the tumor microenvironment suppresses downstream redox balancing (via L-cysteine), thereby fostering an immunosuppressive state that blunts the efficacy of immunochemotherapy[2].

MetabolicPathway PHGDH PHGDH (Protein) Serine Serine Metabolism PHGDH->Serine Catalyzes Glycine Glycine Metabolism Serine->Glycine Conversion ASA 2-Amino-4-oxobutanoic acid (Biomarker) Glycine->ASA Metabolic Flux Threonine Threonine Metabolism Threonine->Glycine Cleavage Cysteine L-Cysteine ASA->Cysteine Downstream Immune Immune Microenvironment (Tumor Evasion) ASA->Immune Predictive Signal Cysteine->Immune Redox Balance

Glycine-Serine-Threonine metabolic pathway highlighting the predictive role of ASA.

Product Performance Comparison: ASA-Inclusive Panels vs. Traditional Biomarkers

Historically, clinicians have relied on tissue-based immunohistochemistry (IHC) or single-protein serum assays to predict treatment response. However, ES-SCLC lacks robust traditional biomarkers (e.g., PD-L1 expression is notoriously low and poorly predictive in SCLC).

Recent clinical validations utilize a 5-metabolite panel (Uric acid, ASA, Dimethisterone, Xanthine, and L-Cysteine) quantified via LC-MS/MS[2]. Below is an objective comparison of this ASA-inclusive panel against standard clinical alternatives.

Performance MetricASA 5-Metabolite Panel (LC-MS/MS)PD-L1 Expression (IHC)Carcinoembryonic Antigen (CEA)
Primary Indication ES-SCLC Immunochemotherapy[2]NSCLC/SCLC ImmunotherapyColorectal Cancer Monitoring[3]
Sample Matrix Serum (Non-invasive)Tissue Biopsy (Invasive)Serum (Non-invasive)
Predictive AUC 0.898 (Training) / 0.769 (Validation)[2]~0.55 - 0.60 (in SCLC)~0.70 - 0.75
Turnaround Time 24 - 48 Hours3 - 5 Days2 - 4 Hours
Dynamic Monitoring High (Real-time metabolic snapshot)Low (Static tissue snapshot)Moderate
Multiplexing Capability Very High (Simultaneous multi-omics)Low (Single target per slide)Low (Single target assay)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness and reproducibility, the quantification of ASA must be executed using a self-validating system. The following protocol leverages internal standards and quality control (QC) pooling to correct for instrument drift and matrix effects[3].

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of patient serum into a clean microcentrifuge tube.

  • Metabolic Quenching & Extraction: Add 400 µL of cold methanol (-20°C) and vortex for 60 seconds[3].

    • Causality: The 4:1 organic-to-aqueous ratio instantly precipitates >95% of serum proteins while the sub-zero temperature halts enzymatic activity, preventing the artificial degradation or synthesis of ASA post-draw.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C[3].

    • Causality: Pellets the denatured proteins and cellular debris, yielding a clarified supernatant containing the isolated metabolome.

  • Vacuum Concentration: Transfer the supernatant to a new tube and dry completely in a vacuum concentrator[3].

  • Reconstitution & Internal Standard Spiking (Self-Validation Step): Dissolve the dried pellet in 150 µL of an 80% methanol solution containing 2-chlorobenzalanine [3].

    • Causality: 2-chlorobenzalanine is an exogenous, unnatural amino acid. By spiking it at a known concentration, it acts as an internal standard. Any signal suppression or enhancement caused by the patient's specific serum matrix will equally affect the internal standard, allowing the software to auto-correct the absolute quantification of ASA.

  • Filtration: Pass the reconstituted sample through a 0.22 µm membrane to protect the LC column from micro-particulates[3].

  • QC Pooling: Extract 20 µL from every prepared sample and pool them together to create a master QC sample[3]. Inject this QC sample every 10 runs during the LC-MS/MS sequence to monitor and correct for systematic instrument drift.

LCMSWorkflow Sample 1. Serum (100 µL) Extract 2. Cold Methanol Extraction Sample->Extract Quench Dry 3. Vacuum Drying Extract->Dry Centrifuge Recon 4. Reconstitution + Internal Standard Dry->Recon Concentrate LCMS 5. LC-MS/MS Quantification Recon->LCMS Inject

Self-validating LC-MS/MS workflow for the absolute quantification of serum ASA.

Data Interpretation and Risk Stratification

Once ASA is accurately quantified, the data is fed into a Random Forest machine learning algorithm alongside the other four panel metabolites[2].

Patients are stratified based on their metabolic profile. An upregulation of ASA strongly correlates with a poor objective response rate (ORR)[2]. Conversely, patients categorized into the low-risk group by this model demonstrate significantly prolonged progression-free survival (PFS), and the model retains its predictive value even during subsequent second-line treatments[2].

MLModel Panel 5-Metabolite Panel (Includes ASA) RF Random Forest Algorithm Panel->RF Input Data LowRisk Low-Risk Cohort (Prolonged PFS) RF->LowRisk Favorable HighRisk High-Risk Cohort (Poor Response) RF->HighRisk Upregulated ASA

Machine learning risk stratification model utilizing ASA for ES-SCLC prognosis.

References

  • Zheng, L., et al. (2026). "Multi-omics dynamic profiling reveals predictive biomarkers for first-line immunochemotherapy in extensive-stage small-cell lung cancer." Journal of Translational Medicine, 24(1). URL:[Link]

  • Liu, Y., et al. (2023). "Serum metabolomics analysis of biomarkers and metabolic pathways in patients with colorectal cancer associated with spleen-deficiency and qi-stagnation syndrome or damp-heat syndrome: a prospective cohort study." Frontiers in Oncology. URL: [Link]

  • Zhang, X., et al. (2021). "IMB-XMA0038, a new inhibitor targeting aspartate-semialdehyde dehydrogenase of Mycobacterium tuberculosis." Taylor & Francis. URL: [Link]

Sources

Validation

Synthesis of 2-Amino-4-oxobutanoic Acid: A Comparative Guide to Chemical and Biocatalytic Methodologies

Introduction 2-Amino-4-oxobutanoic acid, systematically known as L-aspartate-4-semialdehyde (ASA), is a highly reactive α-amino acid derivative and a critical metabolic branch-point intermediate in the biosynthesis of ly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-4-oxobutanoic acid, systematically known as L-aspartate-4-semialdehyde (ASA), is a highly reactive α-amino acid derivative and a critical metabolic branch-point intermediate in the biosynthesis of lysine, methionine, and threonine [1][1]. Because of the inherent instability of its terminal aldehyde group—which readily undergoes hydration, oligomerization, or intramolecular cyclization—isolating and synthesizing pure ASA presents significant challenges for researchers and drug development professionals.

This guide provides an objective, data-supported comparison of the two prevailing methodologies for ASA preparation: the classical chemical synthesis via ozonolysis of L-allylglycine, and the modern biocatalytic approach utilizing aspartate-semialdehyde dehydrogenase (Asd) [2][2].

Section 1: Chemical Synthesis via Ozonolysis of L-Allylglycine

Mechanistic Causality & Rationale

The chemical approach relies on the oxidative cleavage of the terminal alkene of L-allylglycine [3][3]. By performing the reaction in an acidic aqueous medium (e.g., 1 M HCl), the α-amino group is strictly protonated. This protonation strongly deactivates the proximal carbon chain against unwanted oxidation and prevents the resulting aldehyde product from immediately forming Schiff bases or polymerizing. The reaction is maintained at a rigorous -78 °C to stabilize the highly reactive ozonide intermediate and prevent over-oxidation to aspartic acid. A mild reducing agent, such as dimethyl sulfide (DMS), is strategically employed during the workup to selectively reduce the ozonide to the aldehyde without further reducing the newly formed carbonyl to an alcohol.

Self-Validating Protocol
  • Preparation : Dissolve 10 mmol of L-allylglycine in 50 mL of 1 M HCl. Transfer the solution to a 3-neck round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Cooling & Ozonolysis : Submerge the flask in a dry ice/acetone bath (-78 °C). Bubble a stream of O₃/O₂ gas through the solution.

    • Validation Checkpoint 1: Periodically monitor the effluent gas with starch-iodide paper. A rapid color change to dark blue indicates ozone saturation and complete consumption of the alkene substrate.

  • Purging : Once saturation is reached, immediately switch the gas stream to N₂ for 15 minutes to purge unreacted ozone from the system.

  • Reductive Workup : Add 15 mmol of DMS dropwise. Allow the reaction to slowly warm to room temperature over a 2-hour period.

    • Validation Checkpoint 2: Perform a spot test using 2,4-Dinitrophenylhydrazine (DNPH). The immediate formation of a yellow/orange precipitate confirms the presence of the target aldehyde.

  • Purification : Load the mixture onto a Dowex 50WX8 cation-exchange column (H⁺ form). Wash extensively with deionized water and elute with 1 M HCl. Lyophilize the eluate to obtain the ASA hydrochloride salt.

Section 2: Biocatalytic Synthesis via Aspartate-Semialdehyde Dehydrogenase (Asd)

Mechanistic Causality & Rationale

In biological systems, ASA is synthesized by the reduction of L-aspartyl-4-phosphate, catalyzed by Asd [4][4]. Because L-aspartyl-4-phosphate has a half-life of mere minutes and cannot be stored, it must be generated in situ from L-aspartate using Aspartate Kinase (AK) and ATP. The Asd enzyme then utilizes NADPH to stereospecifically reduce the acyl phosphate to the semialdehyde. This coupled-enzyme system operates at physiological pH (7.5), avoiding the harsh, highly acidic conditions of ozonolysis. This makes it ideal for generating ASA directly for downstream enzymatic assays or sensitive peptide ligations [5][5].

Self-Validating Protocol
  • Reaction Setup : In a UV-transparent quartz cuvette or bioreactor, prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂, 20 mM L-aspartate, 10 mM ATP, and 5 mM NADPH.

  • In Situ Phosphorylation : Add 5 units of Aspartate Kinase (AK) to generate the transient L-aspartyl-4-phosphate intermediate. Incubate at 30 °C for 5 minutes.

  • Enzymatic Reduction : Initiate the primary reaction by adding 5 units of purified Aspartate-semialdehyde dehydrogenase (Asd).

    • Validation Checkpoint 1: Continuously monitor the absorbance at 340 nm using a spectrophotometer. A stoichiometric, linear decrease in A₃₄₀ confirms the oxidation of NADPH to NADP⁺, directly validating the formation of ASA.

  • Termination & Isolation : Once the A₃₄₀ stabilizes (indicating reaction completion), quench the reaction by passing the mixture through a 10 kDa MWCO ultrafiltration membrane to remove the enzymes.

    • Validation Checkpoint 2: Analyze the filtrate via HPLC coupled with pre-column o-phthalaldehyde (OPA) derivatization to quantify the exact concentration of L-aspartate-4-semialdehyde.

Section 3: Pathway Visualization

Pathways cluster_0 Chemical Approach: Ozonolysis cluster_1 Biocatalytic Approach: Enzymatic Reduction A1 L-Allylglycine A2 Ozonide A1->A2 O3, H+ -78°C A3 2-Amino-4-oxobutanoic acid A2->A3 DMS B1 L-Aspartate B2 L-Aspartyl-4-phosphate B1->B2 Aspartate Kinase ATP B3 2-Amino-4-oxobutanoic acid B2->B3 Asd Enzyme NADPH

Fig 1. Comparison of chemical and biocatalytic synthesis pathways for 2-Amino-4-oxobutanoic acid.

Section 4: Quantitative Performance Comparison

ParameterChemical Synthesis (Ozonolysis)Biocatalytic Synthesis (Asd)
Typical Yield 65% - 75%> 90% (based on NADPH consumption)
Stereopurity Dependent on starting material (>98% ee if L-allylglycine is pure)100% Enantioselective (Strictly L-isomer)
Scalability High (Gram to multi-gram scale)Low to Medium (Milligram scale, limited by enzyme/cofactor cost)
Reaction Time 4 - 6 hours30 - 60 minutes
Primary Impurities Unreacted alkene, over-oxidized aspartic acid, DMS byproductsResidual ATP, NADP⁺, unreacted L-aspartate
Safety / Toxicity High Risk (Requires ozone generator, handles explosive ozonides)Low Risk (Aqueous, physiological conditions)

Conclusion

The selection between chemical and biocatalytic synthesis of 2-Amino-4-oxobutanoic acid hinges on the intended application. For large-scale structural studies or use as a synthetic handle in peptide modifications, the ozonolysis of L-allylglycine remains the most cost-effective and scalable route, provided strict temperature controls and validation checkpoints are maintained. Conversely, for highly sensitive enzymatic assays, metabolic engineering studies, or when absolute stereochemical fidelity is paramount, the biocatalytic Asd-mediated pathway offers unparalleled precision and a cleaner impurity profile.

References

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Comparative

A Comparative Guide to Aspartate Pathway Intermediates: Featuring 2-Amino-4-oxobutanoic Acid

For researchers, scientists, and drug development professionals, a nuanced understanding of metabolic pathways is critical for innovation. The aspartate pathway, a vital route for the biosynthesis of essential amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of metabolic pathways is critical for innovation. The aspartate pathway, a vital route for the biosynthesis of essential amino acids in plants, bacteria, and fungi, presents numerous targets for therapeutic and biotechnological development. This guide provides an in-depth comparison of key intermediates in this pathway, with a special focus on 2-amino-4-oxobutanoic acid, more commonly known as L-aspartate-4-semialdehyde.

Introduction to the Aspartate Pathway

The aspartate pathway is a fundamental metabolic sequence that converts the amino acid aspartate into several other essential amino acids, including lysine, threonine, methionine, and isoleucine.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of novel antibiotics, antifungals, and herbicides.[1] The pathway begins with the phosphorylation of aspartate by aspartate kinase and proceeds through a series of intermediates, each with unique chemical properties and biological roles.[1][3]

Clarifying the Nomenclature: 2-Amino-4-oxobutanoic Acid is L-Aspartate-4-semialdehyde

In the landscape of biochemical nomenclature, clarity is paramount. The compound "2-amino-4-oxobutanoic acid" is the systematic IUPAC name for L-aspartate-4-semialdehyde.[4][5][6][7] Throughout this guide, we will primarily use the more common name, L-aspartate-4-semialdehyde, to align with the majority of scientific literature. This intermediate is a critical branch point in the aspartate pathway.[5][8]

The Central Intermediates: A Head-to-Head Comparison

The aspartate pathway is characterized by a series of key intermediates, each representing a step in the biosynthetic cascade. Here, we compare L-aspartate-4-semialdehyde with its precursor, aspartate, and its downstream products, homoserine and threonine.

IntermediateChemical FormulaMolar Mass ( g/mol )Key Role in Pathway
L-AspartateC4H7NO4133.10Starting substrate of the pathway.[9]
L-Aspartate-4-semialdehydeC4H7NO3117.10A critical branch point leading to lysine or homoserine synthesis.[4][5]
L-HomoserineC4H9NO3119.12Precursor to threonine and methionine.
L-ThreonineC4H9NO3119.12An essential amino acid and a key feedback inhibitor of the pathway.
Structural and Functional Distinctions

The progression through the aspartate pathway involves key enzymatic transformations that alter the structure and function of each intermediate.

  • Aspartate to L-Aspartate-4-semialdehyde: The initial step involves the ATP-dependent phosphorylation of aspartate by aspartate kinase , followed by the NADPH-dependent reduction of the resulting acyl phosphate by aspartate-semialdehyde dehydrogenase .[8][10] This conversion of a carboxylic acid to an aldehyde is a crucial activation step.

  • L-Aspartate-4-semialdehyde: The Branch Point: This intermediate stands at a metabolic crossroads. It can be either converted to dihydrodipicolinate, the precursor to lysine, or be reduced to homoserine.[5]

  • L-Aspartate-4-semialdehyde to Homoserine: The enzyme homoserine dehydrogenase catalyzes the reduction of the aldehyde group of L-aspartate-4-semialdehyde to a primary alcohol, yielding homoserine.[11][12]

  • Homoserine to Threonine: Homoserine is then phosphorylated and subsequently rearranged by a series of enzymes to form threonine, one of the final essential amino acid products of this branch of the pathway.

Visualizing the Aspartate Pathway

To better illustrate the flow of metabolites and the key enzymatic steps, the following diagram outlines the core of the aspartate pathway.

Aspartate_Pathway Aspartate Aspartate Aspartyl_Phosphate β-Aspartyl-phosphate Aspartate->Aspartyl_Phosphate Aspartate Kinase (EC 2.7.2.4) ASA L-Aspartate-4-semialdehyde Aspartyl_Phosphate->ASA Aspartate-semialdehyde Dehydrogenase (EC 1.2.1.11) Dihydrodipicolinate Dihydrodipicolinate ASA->Dihydrodipicolinate Dihydrodipicolinate Synthase Homoserine Homoserine ASA->Homoserine Homoserine Dehydrogenase (EC 1.1.1.3) Lysine Lysine Dihydrodipicolinate->Lysine Multiple Steps Homoserine_Phosphate O-Phospho-L-homoserine Homoserine->Homoserine_Phosphate Homoserine Kinase Methionine Methionine Homoserine->Methionine Multiple Steps Threonine Threonine Homoserine_Phosphate->Threonine Threonine Synthase

Caption: The Aspartate Biosynthetic Pathway.

Experimental Analysis of Aspartate Pathway Intermediates

The quantitative and qualitative analysis of these intermediates is crucial for studying metabolic flux, enzyme kinetics, and for screening potential inhibitors. A variety of analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying amino acids and their derivatives.[] Due to the polar nature of these compounds, derivatization is often required to enhance their retention on reverse-phase columns and to improve detection sensitivity.[14]

Protocol: Pre-column Derivatization with o-Phthalaldehyde (OPA) for HPLC Analysis

This protocol outlines a common method for the analysis of primary amines like the aspartate pathway intermediates.

  • Sample Preparation:

    • Extract metabolites from cell cultures or tissues using a suitable solvent (e.g., 80% methanol).

    • Centrifuge to remove cellular debris.

    • Lyophilize the supernatant and resuspend in a known volume of ultrapure water.

  • Derivatization:

    • In a microcentrifuge tube, mix 50 µL of the sample with 50 µL of OPA derivatizing reagent (e.g., OPA in borate buffer with 2-mercaptoethanol).

    • Incubate at room temperature for 2 minutes. The reaction is rapid.

    • Inject a suitable volume (e.g., 20 µL) onto the HPLC system immediately.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.05 M Sodium Acetate, pH 7.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 330 nm and emission at 440 nm.[15]

  • Quantification:

    • Run a series of standards for each intermediate to generate a calibration curve.

    • Integrate the peak areas of the samples and quantify using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Metabolite_Extraction Metabolite Extraction Centrifugation Centrifugation Metabolite_Extraction->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Resuspension Resuspension Lyophilization->Resuspension Derivatization OPA Derivatization Resuspension->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantification of metabolites in complex mixtures without the need for derivatization.[16] ¹H-NMR can provide quantitative information based on the integral of specific peaks corresponding to each molecule.[17]

Protocol: ¹H-NMR for Metabolite Quantification

  • Sample Preparation:

    • Prepare metabolite extracts as described for HPLC.

    • Lyophilize and resuspend the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • NMR Acquisition:

    • Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a water suppression pulse sequence (e.g., presaturation) to attenuate the residual H₂O signal.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Identify the characteristic resonances for each intermediate.

    • Integrate the area of a well-resolved peak for each intermediate and the internal standard.

    • Calculate the concentration of each intermediate relative to the known concentration of the internal standard.

Enzymatic Assays

Enzymatic assays offer high specificity for the quantification of a particular substrate or product. For instance, the activity of aspartate transaminase can be measured to determine the concentration of aspartate.[18][19][20]

Protocol: Coupled Enzymatic Assay for Aspartate

This assay couples the transamination of aspartate to the oxidation of NADH, which can be monitored spectrophotometrically.

  • Reaction Mixture:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • Phosphate buffer (pH 7.4)

      • α-ketoglutarate

      • NADH

      • Malate dehydrogenase

      • Aspartate transaminase

  • Assay Procedure:

    • Add the sample containing aspartate to the reaction mixture.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the amount of aspartate in the sample.

  • Quantification:

    • Use a standard curve of known aspartate concentrations to determine the concentration in the sample.

Significance in Drug Development

The enzymes of the aspartate pathway are prime targets for antimicrobial and herbicidal agents because they are essential for the survival of pathogens and plants but are absent in humans.[1][21]

  • Homoserine Dehydrogenase Inhibitors: This enzyme is a target for antifungal drug development. Compounds like 5-hydroxy-4-oxonorvaline (HON) and (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) have shown inhibitory activity against this enzyme.[11]

  • Aspartate Kinase Regulation: The allosteric regulation of aspartate kinase by downstream products like threonine and lysine provides opportunities for designing inhibitors that mimic these natural regulators.[3][22][23]

Conclusion

A thorough understanding of the intermediates of the aspartate pathway, particularly the pivotal role of L-aspartate-4-semialdehyde, is fundamental for research in metabolic engineering and drug discovery. The analytical techniques outlined in this guide provide robust methods for the detailed investigation of this crucial biosynthetic route. By leveraging these experimental approaches, researchers can gain deeper insights into the regulation of the aspartate pathway and accelerate the development of novel therapeutics and biotechnological applications.

References

  • Homoserine dehydrogenase - Wikipedia. [Link]

  • Homoserine Dehydrogenase - Creative Biolabs. [Link]

  • Mechanistic insights into the allosteric regulation of Pseudomonas aeruginosa aspartate kinase | Biochemical Journal | Portland Press. [Link]

  • Aspartate kinase - Wikipedia. [Link]

  • 1H and 12C NMR spectra of some amino acids. [Link]

  • New Insight into Aspartate Metabolic Pathways in Populus: Linking the Root Responsive Isoenzymes with Amino Acid Biosynthesis during Incompatible Interactions of Fusarium solani - MDPI. [Link]

  • Aspartate Semialdehyde | C4H7NO3 | CID 439235 - PubChem. [Link]

  • Regulation of aspartate kinase by methionine, threonine, and lysine in Escherichia coli strain B - PubMed. [Link]

  • Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis. [Link]

  • Derailing the aspartate pathway of Mycobacterium tuberculosis to eradicate persistent infection - PMC. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - MDPI. [Link]

  • L-Aspartic-4-semialdehyde - Wikipedia. [Link]

  • Aspartate-semialdehyde dehydrogenase - M-CSA. [Link]

  • The multifaceted role of aspartate-family amino acids in plant metabolism - Oxford Academic. [Link]

  • L-Aspartate-semialdehyde (FDB028891) - FooDB. [Link]

  • L-Aspartate-semialdehyde (PAMDB000833) - P. aeruginosa Metabolome Database. [Link]

  • HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate - ResearchGate. [Link]

  • l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC. [Link]

  • Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense: from experiment to MD simulations - RSC Publishing. [Link]

  • Analytical Methods for Amino Acids - Shimadzu. [Link]

  • Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. [Link]

  • Validation of HPLC Analysis of Aspartate and Glutamate Neurotransmitters Following o ‐Phthaldialdehyde‐Mercaptoethanol Derivatization | Request PDF - ResearchGate. [Link]

  • Aspartate-semialdehyde dehydrogenase - Wikipedia. [Link]

  • Determination of aspartate aminotransferase activity by high-performance liquid chromatography - PubMed. [Link]

  • MaxDiscovery™ Aspartate Transaminase (AST) Enzymatic Assay Manual. [Link]

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Validation

Comparative Analysis of 2-Amino-4-oxobutanoic Acid Metabolism Across Species: A Guide for Drug Target Discovery

Executive Summary & Biochemical Context 2-Amino-4-oxobutanoic acid , universally referred to in biochemical literature as L-aspartate-4-semialdehyde (ASA) , is a highly reactive, non-proteinogenic amino acid derivative[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

2-Amino-4-oxobutanoic acid , universally referred to in biochemical literature as L-aspartate-4-semialdehyde (ASA) , is a highly reactive, non-proteinogenic amino acid derivative[1]. It serves as the critical branch-point intermediate in the aspartate metabolic pathway. Generated via the reductive dephosphorylation of L-aspartyl-4-phosphate by the enzyme Aspartate-semialdehyde dehydrogenase (ASADH), ASA dictates the metabolic flux toward the synthesis of essential amino acids, including lysine, methionine, and threonine[2].

For drug development professionals, ASA is of paramount interest due to a stark evolutionary divergence: the entire aspartate pathway is present in bacteria, fungi, and plants, but completely absent in mammals [1]. Humans must acquire these amino acids through diet, rendering the enzymes that produce and consume ASA highly selective targets for novel antibiotics, fungicides, and herbicides with theoretically zero mechanism-based toxicity in humans[3][4].

Cross-Species Metabolic Divergence

The utilization of ASA diverges significantly depending on the organism's evolutionary lineage and ecological niche.

Bacteria: Cell Wall Integrity and Persistence

In prokaryotes, ASA is partitioned into two primary routes. The first is catalyzed by Homoserine dehydrogenase, reducing ASA to homoserine (the precursor to methionine and threonine)[1]. The second, more critical route for bacterial survival, is catalyzed by Dihydrodipicolinate synthase (DHDPS). DHDPS condenses ASA with pyruvate to form 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA)[4]. This pathway ultimately yields meso-diaminopimelate (mDAP) , an indispensable cross-linking component of the bacterial peptidoglycan cell wall[2]. Recent in vivo studies have demonstrated that derailing this specific ASA branch point is bactericidal and completely abolishes the ability of Mycobacterium tuberculosis to maintain persistent infections[5].

Plants: Chloroplastic Regulation and Homeostasis

In higher plants like Arabidopsis thaliana, ASA metabolism occurs within the plastids[6]. While plants also utilize the diaminopimelate pathway to synthesize lysine from ASA, the regulatory mechanisms differ vastly from bacteria. Plant DHDPS (encoded by DHDPS1 and DHDPS2) is subject to intense allosteric feedback inhibition by L-lysine, ensuring tight homeostatic control over the amino acid pool[7]. Furthermore, upstream enzymes in the plant ASA pathway are dynamically regulated by light-dark regimes and photosynthetic activity[6].

Fungi and Yeast

Fungi possess a similar pathway to bacteria, utilizing specific isozymes to manage the ASA pool. The essentiality of ASADH in fungi makes it a viable target for next-generation agricultural fungicides and treatments for opportunistic human fungal infections[2].

Pathway Asp L-Aspartate AspP L-Aspartyl-4-phosphate Asp->AspP Aspartokinase ASA 2-Amino-4-oxobutanoic acid (ASA) AspP->ASA ASADH (NADPH Oxidation) HTPA HTPA (Bacteria/Plants) ASA->HTPA DHDPS (+ Pyruvate) Homo Homoserine (Bacteria/Plants/Yeast) ASA->Homo Homoserine Dehydrogenase mDAP meso-DAP (Cell Wall) HTPA->mDAP Thr L-Threonine Homo->Thr Met L-Methionine Homo->Met Lys L-Lysine mDAP->Lys

Metabolic branching of 2-Amino-4-oxobutanoic acid (ASA) in bacteria and plants.

Comparative Kinetic Profiling

To effectively target ASA-dependent enzymes, researchers must understand their kinetic parameters across different species. The table below summarizes the kinetic behavior of key enzymes interacting with ASA.

SpeciesEnzymePathway RoleSubstrate Km​ kcat​ Reference
Vibrio choleraeDHDPSLysine/mDAP SynthesisASA0.08 - 0.09 mM34 - 46 s⁻¹[8]
Escherichia coliASADHASA GenerationNADP+ / Asp-P~0.15 mM-[3]
Staphylococcus aureusDHDPSCell Wall SynthesisPyruvate / ASA--[4]
Arabidopsis thalianaDHDPS1/2Chloroplastic LysineASA--[7]

Note: The high affinity (low Km​ ) of V. cholerae DHDPS for ASA highlights the evolutionary pressure to rapidly sequester this unstable intermediate for cell wall biosynthesis[8].

Experimental Methodology: Self-Validating Kinetic Profiling

A major challenge in studying 2-Amino-4-oxobutanoic acid is its inherent chemical instability; it readily hydrates or polymerizes in aqueous solutions. Consequently, ASA is often synthesized in situ (e.g., via ozonolysis of allylglycine) or stored as a stable acetal derivative until immediately before use.

Because the direct product of ASA condensation (HTPA) lacks a strong, distinct chromophore, measuring DHDPS activity requires a coupled spectrophotometric assay .

Protocol: DHDPR-Coupled Spectrophotometric Assay for DHDPS Activity

Causality & Rationale: By introducing an excess of the downstream enzyme, Dihydrodipicolinate reductase (DHDPR), the HTPA produced by DHDPS is immediately reduced. This reduction strictly requires the oxidation of NADH to NAD⁺. Therefore, the depletion of NADH—measured as a decrease in absorbance at 340 nm—provides a stoichiometric, real-time readout of ASA consumption.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 100 mM HEPES (pH 7.5) to maintain physiological pH, ensuring the stability of the enzymes.

  • Reagent Assembly: To a UV-transparent microplate or cuvette, add the assay buffer, 2.0 mM sodium pyruvate, and 0.2 mM NADH.

  • Coupling Enzyme Addition: Add a highly purified, excess concentration of recombinant DHDPR (e.g., 5 U/mL). Crucial Step: DHDPR must be in excess so that DHDPS remains the rate-limiting step of the reaction.

  • Target Enzyme Addition: Add the purified DHDPS enzyme (e.g., 10–50 nM final concentration) to the mixture. Incubate at 37°C for 3 minutes to establish baseline stability.

  • Initiation: Initiate the reaction by adding freshly prepared L-aspartate-4-semialdehyde (ASA) to a final concentration of 1.0 mM.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm ( A340​ ) continuously for 5–10 minutes using a spectrophotometer.

  • Self-Validation (Negative Control): Run a parallel reaction omitting ASA. Trustworthiness check: If the minus-ASA control shows a decrease in A340​ , it indicates background NADH oxidation (e.g., via contaminating NADH oxidases in the enzyme prep), which must be subtracted from the experimental rate.

Workflow Step1 1. Buffer Prep HEPES + Pyruvate + NADH Step2 2. Coupling Add excess DHDPR Step1->Step2 Step3 3. Initiation Add ASA substrate Step2->Step3 Step4 4. Detection Measure A340 nm (NADH depletion) Step3->Step4 Step5 5. Validation Minus-ASA Control Step4->Step5

Self-validating coupled spectrophotometric workflow for DHDPS kinetic analysis.

Therapeutic Alternatives: Targeting the ASA Node

When designing drugs targeting the aspartate pathway, developers must choose between targeting the producer of ASA (ASADH) or the consumer of ASA (DHDPS).

  • Alternative 1: ASADH Inhibition (Upstream)

    • Mechanism: Blocks the synthesis of ASA entirely.

    • Effect: Causes pleiotropic starvation. The pathogen is simultaneously starved of cell wall precursors (mDAP) and proteinogenic amino acids (Lys, Met, Thr)[3].

    • Pros/Cons: Highly lethal, but ASADH utilizes NADP(H), and designing inhibitors that do not cross-react with mammalian NADP(H)-dependent enzymes requires stringent structural selectivity[3].

  • Alternative 2: DHDPS Inhibition (Downstream)

    • Mechanism: Blocks the condensation of ASA with pyruvate.

    • Effect: Specifically starves the bacteria of mDAP, leading to rapid catastrophic failure of the cell wall and subsequent lysis[4].

    • Pros/Cons: DHDPS has no structural homolog in humans, offering a wider therapeutic window. However, conventional drug design has struggled to find potent inhibitors, necessitating advanced molecular dynamics and Markov state models to discover cryptic allosteric sites[4].

References

  • Source: wikipedia.
  • Source: wikipedia.
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: frontiersin.
  • Source: plos.
  • Source: nih.gov (PubMed)
  • Source: bioone.

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Comparative

A Researcher's Guide to Characterizing Antibody Cross-Reactivity for Novel Small Molecule Targets: A Case Study Using 2-Amino-4-oxobutanoic Acid

For researchers, scientists, and drug development professionals, the specificity of an antibody is a cornerstone of reliable and reproducible results. When targeting small molecules, or haptens, such as the metabolic int...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is a cornerstone of reliable and reproducible results. When targeting small molecules, or haptens, such as the metabolic intermediate 2-Amino-4-oxobutanoic acid, a thorough assessment of antibody cross-reactivity is not just recommended, it is imperative.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against novel small molecule targets, using 2-Amino-4-oxobutanoic acid as a practical case study.

The Critical Nature of Cross-Reactivity in Small Molecule Immunoassays

Antibody cross-reactivity is defined as the binding of an antibody to molecules other than its intended target.[1] This phenomenon arises when the non-target molecule shares a similar three-dimensional structure or epitope with the target antigen.[1][2][3] In the context of immunoassays for small molecules, cross-reactivity can lead to significant analytical errors, including false positives and inaccurate quantification.[4] Therefore, a rigorous evaluation of an antibody's binding profile against a panel of structurally related compounds is a critical step in assay development and validation.[5][6]

Identifying Potential Cross-Reactants for 2-Amino-4-oxobutanoic Acid

The first step in a cross-reactivity assessment is to identify molecules with structural similarity to the target analyte. 2-Amino-4-oxobutanoic acid, with the chemical formula C4H7NO3, is an amino acid derivative containing a ketone group.[7][8] Based on its structure, a panel of potential cross-reactants should include:

  • Amino Acid Precursors and Metabolites: Aspartic acid, asparagine, glutamic acid, and glutamine.

  • Other Alpha-Keto Acids: Alpha-ketoglutarate and pyruvate.

  • Structurally Similar Small Molecules: Succinic acid semialdehyde.

The selection of these molecules is based on the hypothesis that the antibody's antigen-binding site may recognize shared functional groups or overall molecular shape.

Experimental Workflow for Cross-Reactivity Assessment

A combination of immunoassays can be employed to build a comprehensive cross-reactivity profile. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and robust method for quantifying cross-reactivity for small molecules.[9][10][11] Surface Plasmon Resonance (SPR) offers a powerful, label-free approach to study binding kinetics in real-time.[12][13][14]

Methodology 1: Competitive ELISA

Competitive ELISA is an effective method for determining the specificity of an antibody for a small molecule.[9][10][11] In this assay format, the analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites.[9][15][16] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9][16]

Detailed Protocol for Competitive ELISA

Objective: To determine the percent cross-reactivity of a panel of potential cross-reactants against an antibody raised for 2-Amino-4-oxobutanoic acid.

Materials:

  • High-binding 96-well microtiter plates

  • Antibody against 2-Amino-4-oxobutanoic acid

  • 2-Amino-4-oxobutanoic acid standard

  • Panel of potential cross-reactants

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with a conjugate of 2-Amino-4-oxobutanoic acid and a carrier protein (e.g., BSA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the 2-Amino-4-oxobutanoic acid standard and each potential cross-reactant. In separate wells, add a fixed concentration of the primary antibody and the varying concentrations of either the standard or the potential cross-reactants. Incubate for 1-2 hours at room temperature.[17]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[18]

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.[18]

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[18]

Data Analysis and Interpretation
  • Standard Curve Generation: Plot the absorbance values against the log of the concentration for the 2-Amino-4-oxobutanoic acid standard. Perform a sigmoidal dose-response curve fit to determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal).

  • Cross-Reactivity Calculation: Determine the IC50 value for each potential cross-reactant using the same curve-fitting method. The percent cross-reactivity can then be calculated using the following formula:

    % Cross-Reactivity = (IC50 of 2-Amino-4-oxobutanoic acid / IC50 of Potential Cross-Reactant) x 100

Table 1: Hypothetical Cross-Reactivity Data for an Anti-2-Amino-4-oxobutanoic acid Antibody

CompoundIC50 (nM)% Cross-Reactivity
2-Amino-4-oxobutanoic acid10100%
Aspartic Acid5002%
Glutamic Acid10001%
Alpha-ketoglutarate>10,000<0.1%
Pyruvate>10,000<0.1%

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[12] It is a valuable tool for characterizing the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen and potential cross-reactants.[12][14]

Detailed Protocol for SPR Analysis

Objective: To determine the binding affinity (KD) of an anti-2-Amino-4-oxobutanoic acid antibody to the target analyte and a panel of potential cross-reactants.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Antibody against 2-Amino-4-oxobutanoic acid

  • 2-Amino-4-oxobutanoic acid standard

  • Panel of potential cross-reactants

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization: Immobilize the anti-2-Amino-4-oxobutanoic acid antibody onto the surface of a sensor chip according to the manufacturer's instructions (e.g., using amine coupling).

  • Analyte Injection: Prepare a series of dilutions for 2-Amino-4-oxobutanoic acid and each potential cross-reactant in running buffer. Inject the solutions over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal (response units) in real-time to observe the association of the analyte with the immobilized antibody. Following the injection, flow running buffer over the sensor surface to monitor the dissociation of the analyte-antibody complex.

  • Regeneration: After each analyte injection cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Analysis and Interpretation

The KD value represents the affinity of the antibody for the analyte, with a lower KD indicating a higher affinity. By comparing the KD values obtained for 2-Amino-4-oxobutanoic acid and the potential cross-reactants, a quantitative assessment of cross-reactivity can be made.

Table 2: Hypothetical SPR Binding Data for an Anti-2-Amino-4-oxobutanoic acid Antibody

Compoundka (1/Ms)kd (1/s)KD (M)
2-Amino-4-oxobutanoic acid1.5 x 10^51.2 x 10^-38.0 x 10^-9
Aspartic Acid2.1 x 10^39.5 x 10^-34.5 x 10^-6
Glutamic Acid1.3 x 10^31.1 x 10^-28.5 x 10^-6
Alpha-ketoglutarateNo Binding Detected--
PyruvateNo Binding Detected--

Visualizing the Concepts

To better illustrate the principles and workflows described, the following diagrams are provided.

G cluster_0 Antibody-Antigen Interaction cluster_1 Cross-Reactivity Antibody Antibody Target Antigen (2-Amino-4-oxobutanoic acid) Target Antigen (2-Amino-4-oxobutanoic acid) Antibody->Target Antigen (2-Amino-4-oxobutanoic acid) Specific Binding Antibody_cr Antibody Cross-Reactant (Structurally Similar) Cross-Reactant (Structurally Similar) Antibody_cr->Cross-Reactant (Structurally Similar) Non-Specific Binding

Caption: Principle of specific antibody-antigen binding versus cross-reactivity.

G Start Start Coat Plate with Antigen Coat Plate with Antigen Start->Coat Plate with Antigen Wash Wash Coat Plate with Antigen->Wash Block Block Wash->Block Wash2 Wash Block->Wash2 Add Antibody + Competitor (Sample/Standard) Add Antibody + Competitor (Sample/Standard) Wash2->Add Antibody + Competitor (Sample/Standard) Wash3 Wash Add Antibody + Competitor (Sample/Standard)->Wash3 Add Enzyme-Conjugated Secondary Antibody Add Enzyme-Conjugated Secondary Antibody Wash3->Add Enzyme-Conjugated Secondary Antibody Wash4 Wash Add Enzyme-Conjugated Secondary Antibody->Wash4 Add Substrate Add Substrate Wash4->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance End End Read Absorbance->End

Caption: Workflow for Competitive ELISA.

Conclusion

The validation of an antibody's specificity is a non-negotiable aspect of rigorous scientific research. For novel small molecule targets like 2-Amino-4-oxobutanoic acid, a systematic and quantitative assessment of cross-reactivity is essential. By employing established techniques such as competitive ELISA and Surface Plasmon Resonance, researchers can confidently characterize the binding profile of their antibodies, ensuring the generation of accurate and reliable data. The protocols and interpretive frameworks provided in this guide serve as a robust starting point for these critical validation studies.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. (2018). Available from: [Link]

  • Ten Basic Rules of Antibody Validation. Clinical Chemistry. (2018). Available from: [Link]

  • Immunoassay developed to detect small molecules. Drug Target Review. (2018). Available from: [Link]

  • A DNAzyme amplifier-based immunoassay for small molecule detection. RSC Publishing. Available from: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. (2018). Available from: [Link]

  • Types Of Immunoassay - And When To Use Them. Quanterix. (2022). Available from: [Link]

  • Antibody Validation Protocols - How To Choose The Most Appropriate. Bitesize Bio. (2026). Available from: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. PubMed. (2015). Available from: [Link]

  • Antibody Applications and Validation. Antibodies.com. (2024). Available from: [Link]

  • 2-Amino-4-oxobutanoic acid. PubChem. Available from: [Link]

  • Video: Cross-reactivity. JoVE. (2019). Available from: [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. Available from: [Link]

  • 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid;hydrobromide. PubChem. Available from: [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. (2022). Available from: [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. (2012). Available from: [Link]

  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences. Available from: [Link]

  • 2-AMINO-4-OXOBUTANOIC ACID, (2S)-. precisionFDA. Available from: [Link]

  • (2S)-2-amino-4-oxobutanoic acid. Wikidata. (2025). Available from: [Link]

  • Competitive ELISA. Creative Diagnostics. (2021). Available from: [Link]

  • Small molecule immunosensing using surface plasmon resonance. PubMed. (2015). Available from: [Link]

  • Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. Analytical Chemistry. (2023). Available from: [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. Available from: [Link]

  • Competitive ELISA protocol. St John's Laboratory. Available from: [Link]

  • 2-Amino-4-oxobutanoic acid. LookChem. Available from: [Link]

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Validation

literature review of 2-Amino-4-oxobutanoic acid research

An In-Depth Guide to 2-Amino-4-oxobutanoic Acid: A Comparative Review for Researchers Introduction: Unveiling a Key Metabolic Intermediate 2-Amino-4-oxobutanoic acid, also known as aspartate semialdehyde, is an alpha-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 2-Amino-4-oxobutanoic Acid: A Comparative Review for Researchers

Introduction: Unveiling a Key Metabolic Intermediate

2-Amino-4-oxobutanoic acid, also known as aspartate semialdehyde, is an alpha-amino acid derivative of significant interest in biochemistry and synthetic chemistry.[1][2] Its structure is characterized by the presence of both an amino group and a keto group, making it a versatile building block for more complex bioactive molecules.[1] With a molecular formula of C4H7NO3 and a molecular weight of approximately 117.10 g/mol , this compound serves as a crucial intermediate in the metabolic pathways of bacteria, plants, and fungi.[1][2][3] This guide provides a comparative analysis of the synthesis, analytical detection, and biological significance of 2-Amino-4-oxobutanoic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-Amino-4-oxobutanoic acid and its derivatives can be approached through several established organic chemistry routes. The choice of method is often dictated by the desired yield, stereochemical control, scalability, and the availability of starting materials.[1]

Key synthetic methods include:

  • Reductive Amination: This approach utilizes imine intermediates which are then reduced to form the target amino acid. It is a versatile method often employing transition metal catalysts or borohydride reagents for the reduction step.[1]

  • Nucleophilic Substitution: In this strategy, α-amino acids react with alkyl halides or acyl chlorides. This method is valuable for creating more complex derivatives of the parent compound.[1]

  • Anhydride Ring-Opening: Patented methods for related structures involve the opening of an anhydride, such as dihodro-3-methylene-2,5-furandione, with ammonium hydroxide to form a 4-carbon acid-amide, which is then further processed.[4]

The causality behind choosing a specific pathway often relates to stereoselectivity. For instance, in drug development, producing an enantiomerically pure compound is critical. Asymmetric synthesis methods, such as those using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, allow for precise control over the stereochemistry of the final product, which is crucial for biological activity.[5]

Synthesis MethodKey ReagentsTypical YieldScalabilityKey AdvantagesDisadvantages
Reductive Amination Precursor keto-acid, Ammonia, Reducing agent (e.g., NaBH3CN)Moderate to HighGoodVersatile, applicable to many keto-acidsMay require careful control of pH and reaction conditions
Nucleophilic Substitution α-halo acid ester, Amine source (e.g., NH3)VariableModerateGood for creating diverse derivativesPotential for side reactions; may require protecting groups
Asymmetric Synthesis Glycine Schiff base, Chiral auxiliary, Alkylating agentGoodModerate to HighExcellent stereocontrol (>99% de)More complex multi-step process, may use heavy metals
Experimental Protocol: Generalized Reductive Amination

This protocol describes a general, self-validating workflow for the synthesis of an amino acid from its corresponding keto-acid, a foundational method adaptable for 2-Amino-4-oxobutanoic acid.

  • Dissolution: Dissolve the precursor keto-acid (e.g., 2-oxo-4-hydroxybutanoic acid) in an appropriate solvent, such as an aqueous ammonia solution or an alcohol/water mixture.

  • Imine Formation: Add a source of ammonia (e.g., ammonium chloride) to the solution. Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is substantial, introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is often chosen because it is mild and selectively reduces the imine in the presence of the ketone. The reaction is typically performed at a controlled pH (around 7-9).

  • Quenching and Workup: After the reaction is complete (as indicated by TLC), carefully quench any remaining reducing agent by adding an acid (e.g., dilute HCl).

  • Purification: The crude product is then purified. Ion-exchange chromatography is a highly effective method for separating the target amino acid from salts and unreacted starting materials.[6]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

G cluster_synthesis Synthetic Workflow: Reductive Amination Start Precursor Keto-Acid Imine Imine Formation (+ NH3) Start->Imine Reduction Selective Reduction (+ NaBH3CN) Imine->Reduction Purify Purification (Ion-Exchange Chrom.) Reduction->Purify Product 2-Amino-4-oxobutanoic Acid Purify->Product

Caption: A generalized workflow for the synthesis of 2-Amino-4-oxobutanoic acid via reductive amination.

Navigating the Analytical Landscape: A Comparative Guide to Detection Methodologies

The accurate quantification of 2-Amino-4-oxobutanoic acid in biological matrices presents a significant analytical challenge. Most amino acids lack strong chromophores or fluorophores, making direct optical detection difficult.[7] Furthermore, a literature review reveals no commercially available antibodies with validated specificity for this compound, precluding the use of standard immunodetection methods.[8]

Therefore, researchers must rely on highly sensitive and specific analytical chemistry techniques. The most established methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Sample Prep Requires chemical derivatization (e.g., silylation) to increase volatility and thermal stability.[9]Can often analyze underivatized amino acids, but derivatization may be used to improve sensitivity.[7]
Sensitivity High (picomole to femtomole range).Very High (femtomole to attomole range).
Specificity High, based on retention time and mass fragmentation patterns.Extremely High, using Multiple Reaction Monitoring (MRM) for specific precursor/product ion transitions.[8]
Throughput Lower, due to longer run times and derivatization steps.Higher, with faster separation times possible.
Pros Robust, well-established, excellent for fingerprinting and identifying unknown metabolites.[9]Superior sensitivity and specificity, suitable for complex matrices, less sample preparation.
Cons Derivatization can be time-consuming and introduce variability. Not suitable for non-volatile or thermally labile compounds.Higher instrument cost, potential for matrix effects (ion suppression).
Experimental Protocol: LC-MS/MS for Amino Acid Quantification

This protocol outlines a validated system for quantifying 2-Amino-4-oxobutanoic acid in a biological sample (e.g., plasma, cell lysate).

  • Sample Extraction:

    • To 100 µL of sample, add 400 µL of a cold extraction solvent (e.g., 80:20 methanol:water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex thoroughly for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto a liquid chromatography system.

    • Use a column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[7]

    • Employ a gradient elution profile, starting with a high percentage of organic solvent (e.g., acetonitrile) and decreasing to a low percentage to elute the polar amino acids.

  • MS/MS Detection:

    • Operate the mass spectrometer in electrospray ionization (ESI) positive mode.

    • Develop a Multiple Reaction Monitoring (MRM) method. This involves defining the specific precursor ion (the mass of 2-Amino-4-oxobutanoic acid) and a characteristic product ion (a fragment generated by collision-induced dissociation).

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

G cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow A1 Sample Extraction B1 Derivatization (e.g., Silylation) A1->B1 C1 GC Separation B1->C1 D1 MS Detection (Scan or SIM) C1->D1 A2 Sample Extraction B2 LC Separation (e.g., HILIC) A2->B2 C2 MS/MS Detection (MRM) B2->C2 G cluster_lysine Lysine Biosynthesis cluster_homoserine Threonine & Methionine Biosynthesis Asp Aspartate AspP β-Aspartyl-phosphate Asp->AspP ASK ASA 2-Amino-4-oxobutanoic acid (Aspartate Semialdehyde) AspP->ASA ASADH DHP Dihydrodipicolinate ASA->DHP DHDPS Hser Homoserine ASA->Hser HSD Lys Lysine DHP->Lys Multiple Steps Thr Threonine Hser->Thr Met Methionine Hser->Met

Caption: The central role of 2-Amino-4-oxobutanoic acid in the aspartate metabolic pathway of microorganisms.

Conclusion and Future Outlook

2-Amino-4-oxobutanoic acid is more than a simple amino acid derivative; it is a pivotal molecule in metabolism and a versatile tool in synthetic chemistry. This guide has compared the primary methods for its synthesis and analysis, providing a framework for researchers to make informed experimental choices. While reductive amination offers a versatile synthetic route, advanced asymmetric methods are crucial for producing enantiomerically pure compounds for drug discovery. In analytics, the absence of specific antibodies makes high-sensitivity mass spectrometry techniques like LC-MS/MS the gold standard for quantification in complex biological samples.

Future research will likely focus on elucidating the roles of this metabolite in various disease states, exploring its potential as a biomarker, and exploiting its essentiality in microbial pathways to design next-generation therapeutics. The continued development of more direct and high-throughput analytical methods will be paramount to advancing these efforts.

References

  • EvitaChem. (n.d.). Buy (2r)-2-Amino-4-Oxobutanoic Acid (EVT-10908867).
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-4-oxobutanoic acid. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-AMINO-4-OXOBUTANOIC ACID, (2S)-. Retrieved from [Link]

  • EvitaChem. (n.d.). Buy (2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid (EVT-13193493).
  • AA BLOCKS, INC. (n.d.). 2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. (2017). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • ResearchGate. (2024). What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis? Retrieved from [Link]

  • Google Patents. (n.d.). RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid.
  • MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • Genie. (n.d.). 2-AMINO-4-OXOBUTANOIC ACID, (2S)-. Retrieved from [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound). Retrieved from [Link]

  • SciSpace. (n.d.). Standardised methods for amino acid analysis of food. Retrieved from [Link]

  • MDPI. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Retrieved from [Link]

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Comparative

Evaluating the Purity of Synthesized 2-Amino-4-oxobutanoic Acid: A Comparative Analytical Guide

The Chemical Challenge: Instability and Reactivity 2-Amino-4-oxobutanoic acid (commonly known as aspartic semialdehyde or ASA) is a critical biosynthetic precursor and a valuable synthetic handle for protein modification...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: Instability and Reactivity

2-Amino-4-oxobutanoic acid (commonly known as aspartic semialdehyde or ASA) is a critical biosynthetic precursor and a valuable synthetic handle for protein modification[1]. However, evaluating its purity presents significant analytical hurdles. The molecule contains both a nucleophilic primary amine and a highly electrophilic aldehyde. This bifunctionality leads to rapid intramolecular cyclization, intermolecular oligomerization, and a dynamic equilibrium with its gem-diol (hydrate) form in aqueous solutions.

Consequently, direct analysis via standard reverse-phase (RP) HPLC with UV detection is nearly impossible. The lack of a strong native chromophore, combined with severe chromatographic peak broadening caused by these dynamic equilibria, necessitates advanced analytical interventions. As a Senior Application Scientist, selecting the correct modality requires balancing the need for structural integrity, sensitivity, and throughput.

Comparative Analysis of Analytical Modalities

To objectively evaluate the purity of synthesized 2-amino-4-oxobutanoic acid, analytical workflows must either stabilize the molecule in situ or bypass its lack of a chromophore entirely.

Modality A: Pre-column Derivatization RP-HPLC (PITC)
  • Mechanism: Derivatization reagents like phenylisothiocyanate (PITC) react with the primary amine of ASA to form a stable phenylthiocarbamyl (PTC) derivative[2]. Alternatively, o-phthalaldehyde (OPA) can be used to form a fluorescent isoindole[3].

  • The Causality: By covalently capping the nucleophilic amine, derivatization immediately halts self-condensation and cyclization. Furthermore, the addition of the hydrophobic aromatic moiety from PITC enables excellent retention on standard C18 columns and introduces a strong UV chromophore (λ = 254 nm), transforming a nearly invisible analyte into one that is easily quantifiable.

Modality B: HILIC-LC-MS/MS
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) allows for the direct, underivatized analysis of 2-amino-4-oxobutanoic acid[4].

  • The Causality: Standard C18 columns fail to retain highly polar, underivatized ASA. HILIC stationary phases (e.g., zwitterionic or amide) retain the molecule based on polar partitioning. By utilizing a highly acidic mobile phase (e.g., 0.1% formic acid), the amine is fully protonated ( −NH3+​ ). This electrostatic charge suppresses its nucleophilicity, stabilizing the molecule during the chromatographic run. MS/MS provides absolute specificity via Multiple Reaction Monitoring (MRM), bypassing the need for a UV chromophore.

Modality C: Quantitative NMR (qNMR)
  • Mechanism: 1H qNMR utilizes an internal standard of known purity (e.g., maleic acid) to determine absolute mass fraction purity based on precise signal integration.

  • The Causality: While non-destructive and highly accurate for bulk material, qNMR of ASA in D2​O is complicated by the hydration equilibrium, which splits the aldehyde proton signals into free and hydrated forms. It is optimal for initial batch release but lacks the sensitivity for trace impurity profiling.

Quantitative Performance Summary

The following table summarizes the experimental performance metrics of the three primary modalities when applied to 2-amino-4-oxobutanoic acid.

Analytical ModalityPrinciple of DetectionLOD / LOQLinear Dynamic RangePrimary AdvantageKey Limitation
HILIC-LC-MS/MS Direct MRM Transitions1 ng/mL / 5 ng/mL 101−104 ng/mLHighest sensitivity; no derivatization artifacts.Susceptible to ion suppression from synthesis salts.
PITC RP-HPLC UV Absorbance (254 nm)0.5 µg/mL / 2 µg/mL 100−103 µg/mLHigh precision; utilizes standard laboratory equipment.Requires tedious sample prep; reagent peaks can interfere.
1H qNMR Proton Resonance Integration~1 mg/mL (Assay)N/A (Ratio-based)Absolute quantitation without a reference standard.Low sensitivity; complex spectra due to hydrate equilibrium.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in internal standards (ISTD) and system suitability tests (SST) that confirm the assay's mechanical and chemical integrity independent of the sample results.

Protocol 1: PITC Derivatization RP-HPLC (Routine Purity & QC)

This protocol utilizes PITC to stabilize the ASA amine and provide UV detectability[2].

  • System Suitability & Blank Prep: Prepare a reagent blank (coupling buffer + PITC) to map artifact peaks (e.g., diphenylthiourea formed from PITC reacting with trace water).

  • Internal Standard Addition: Spike exactly 50 µL of L-Norleucine (1.0 mg/mL) into 100 µL of the synthesized ASA sample. Causality: Norleucine does not occur naturally and elutes in a clear chromatographic window. Its peak area validates the derivatization efficiency across all samples.

  • Coupling Reaction: Add 100 µL of coupling buffer (acetonitrile:pyridine:triethylamine:water, 10:5:2:3 v/v). Vortex thoroughly.

  • Derivatization: Add 5 µL of neat PITC. Incubate at room temperature for 30 minutes.

  • Lyophilization: Dry the sample completely under vacuum (SpeedVac) to remove excess volatile PITC and pyridine, which would otherwise cause massive baseline disturbances.

  • Reconstitution & Injection: Reconstitute in 200 µL of Mobile Phase A (0.14 M sodium acetate, pH 6.4, containing 0.05% TEA). Inject 10 µL onto a C18 column (e.g., Waters Symmetry, 5 µm, 250 × 4.6 mm).

  • Validation Check: The assay is only valid if the Norleucine ISTD peak area RSD is < 2% across all injections and the resolution ( Rs​ ) between ASA and adjacent impurities is > 1.5.

Protocol 2: HILIC-LC-MS/MS (Trace Impurity Profiling)

This protocol provides direct analysis of ASA by stabilizing it via acidic protonation[4].

  • Matrix Effect Mapping (SST): Before running samples, perform a post-column infusion of the ISTD while injecting a blank synthesis matrix. Causality: This maps ion suppression zones. The ASA elution window must fall in a region with stable ISTD signal to ensure accurate quantitation.

  • Sample Dilution: Dilute the synthesized ASA sample 1:100 in ACN/Water (80:20 v/v) containing 0.1% formic acid. Causality: The high organic content ensures compatibility with HILIC initial conditions, while the formic acid protonates the amine, halting cyclization.

  • Internal Standard: Spike with 13C4​,15N -Aspartic acid (100 ng/mL) as a structural proxy.

  • Chromatography: Inject 2 µL onto a ZIC-HILIC column (100 × 2.1 mm, 3 µm). Run a gradient from 90% Mobile Phase B (ACN + 0.1% FA) to 40% B over 10 minutes against Mobile Phase A (Water + 0.1% FA + 10 mM Ammonium Formate).

  • Detection: Monitor via ESI+ MRM. Optimize collision energy for the loss of H2​O and NH3​ from the parent ion [M+H]+ .

  • Validation Check: The assay is valid if the ISTD mass accuracy is within 5 ppm and the signal-to-noise (S/N) ratio of the LOQ standard is 10.

Analytical Decision Workflow

Workflow A Synthesized 2-Amino-4-oxobutanoic Acid B Quench & Stabilize (Prevent Cyclization) A->B C Select Analytical Modality B->C D HILIC-LC-MS/MS (Direct Analysis) C->D High Sensitivity E RP-HPLC (PITC Derivatization) C->E Routine QC F qNMR (D2O + Internal Std) C->F Absolute Quantitation

Analytical workflow for evaluating 2-Amino-4-oxobutanoic acid purity.

References

  • The preparation of (S)-aspartate semi-aldehyde appropriate for use in biochemical studies. Bioorganic & Medicinal Chemistry Letters. 1

  • Increased Lysine Synthesis Coupled with a Knockout of Its Catabolism Synergistically Boosts Lysine Content and Also Transregulates the Metabolism of Other Amino Acids in Arabidopsis Seeds. Plant Physiology (PMC). 2

  • Biosynthesis of 5-hydroxy-4-oxo-L-norvaline in Streptomyces akiyoshiensis. Canadian Journal of Microbiology. 3

  • Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry. 4

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Amino-4-oxobutanoic Acid

This guide provides essential safety and handling protocols for 2-Amino-4-oxobutanoic acid, a compound of interest in various research and development applications. As laboratory professionals, our primary responsibility...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 2-Amino-4-oxobutanoic acid, a compound of interest in various research and development applications. As laboratory professionals, our primary responsibility is to foster a culture of safety, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step to ensure that safety is not just a protocol, but an ingrained practice.

Hazard Identification and Risk Assessment

A thorough risk assessment should be the first step before any handling of 2-Amino-4-oxobutanoic acid. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 2-Amino-4-oxobutanoic acid, with the understanding that a site-specific risk assessment may warrant additional measures.

Protection Type Specification Rationale and Field Insights
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3][4]Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering protection from splashes and fine particulates. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][5]It is crucial to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection during high-risk procedures.[6]
Body Protection A long-sleeved laboratory coat. A chemical-resistant apron may be necessary for larger quantities.[3][7]A lab coat should be fully buttoned to provide maximum coverage. For procedures with a higher risk of spills, a chemical-resistant apron offers an additional barrier.[7]
Respiratory Protection To be used in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]The primary engineering control for handling potentially hazardous powders or volatile solutions is a chemical fume hood. Respirators should only be used as a secondary measure and require proper fit-testing and training.

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. The following diagram and step-by-step guide outline the critical phases of handling 2-Amino-4-oxobutanoic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_start Conduct Risk Assessment ppe_selection Select Appropriate PPE prep_start->ppe_selection Identify Hazards don_ppe Don PPE Correctly ppe_selection->don_ppe Follow Donning Protocol fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood Begin Experiment weigh_transfer Weigh and Transfer with Care fume_hood->weigh_transfer Minimize Exposure decontaminate Decontaminate Work Area and Equipment weigh_transfer->decontaminate Complete Experiment spill_kit Ensure Spill Kit is Accessible doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Dispose of Waste Properly doff_ppe->waste_disposal Segregate Waste hand_wash Wash Hands Thoroughly waste_disposal->hand_wash

Sources

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